Delphinidin-3-O-arabinoside chloride
Description
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Properties
IUPAC Name |
2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQCUFJAUJKCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Delphinidin-3-O-arabinoside Chloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of Delphinidin-3-O-arabinoside chloride, a significant anthocyanin contributing to the pigmentation of various plant tissues and possessing noteworthy bioactive properties. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and plant biology. It details the enzymatic steps leading to the formation of this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols for its analysis, and provides visual representations of the core biochemical processes.
Introduction
This compound is a member of the anthocyanin class of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors observed in flowers, fruits, and leaves. As a glycoside of the anthocyanidin delphinidin (B77816), its biosynthesis follows the well-established flavonoid and anthocyanin pathways, culminating in a specific glycosylation event. Understanding this pathway is crucial for applications ranging from the development of natural colorants to the investigation of the pharmacological potential of anthocyanins. The chloride salt form refers to the common counter-ion associated with the positively charged flavylium (B80283) cation of the anthocyanin.
The Biosynthetic Pathway of Delphinidin-3-O-arabinoside
The formation of Delphinidin-3-O-arabinoside originates from the general phenylpropanoid pathway, which utilizes the amino acid phenylalanine as a primary precursor. The pathway can be broadly divided into two main stages: the synthesis of the delphinidin aglycone and its subsequent glycosylation.
Formation of the Delphinidin Aglycone
The synthesis of delphinidin proceeds through the core flavonoid biosynthesis pathway, involving a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. The key enzymes and intermediates are outlined below:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a key flavanone (B1672756) intermediate.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes introduce hydroxyl groups to the B-ring of dihydrokaempferol, leading to the formation of dihydroquercetin and subsequently dihydromyricetin (B1665482).
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucodelphinidin to form the unstable delphinidin aglycone (in its flavylium cation form).
Glycosylation of Delphinidin
The final and diversifying step in the biosynthesis of Delphinidin-3-O-arabinoside is the attachment of an arabinose sugar moiety to the 3-hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).
-
UDP-arabinose:flavonoid 3-O-arabinosyltransferase (A3AT): While the specific enzyme that catalyzes the arabinosylation of delphinidin has not been definitively characterized in all plant species, evidence from related pathways suggests the involvement of a UGT that utilizes UDP-arabinose as the sugar donor. For instance, a flavonol 3-O-arabinosyltransferase (UGT78D3) has been identified in Arabidopsis thaliana, which, although acting on flavonols, demonstrates the existence of UGTs with specificity for UDP-arabinose.[1] It is highly probable that a homologous enzyme is responsible for the arabinosylation of delphinidin in plants that accumulate Delphinidin-3-O-arabinoside.
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
The concentration of Delphinidin-3-O-arabinoside can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. Bilberries (Vaccinium myrtillus) and highbush blueberries (Vaccinium corymbosum) are particularly rich sources of this compound.
| Plant Source | Cultivar/Region | Tissue | Concentration (mg/100g Fresh Weight) | Reference |
| Highbush Blueberry (Vaccinium corymbosum) | 'Sierra' | Fruit | 9.10 | [2] |
| Highbush Blueberry (Vaccinium corymbosum) | 'Bluecrop' | Fruit | 12.12 | [2] |
| Bilberry (Vaccinium myrtillus) | Finland (average) | Fruit | Not specified in FW, but present | [3] |
| Rabbiteye Blueberry (Vaccinium corymbosum) | Not specified | Fruit | Present, relative abundance varies | [4] |
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| UGT91R1 (Tomato, model for arabinosyltransferase) | (Z)-3-hexenyl β-D-glucopyranoside | 5.9 (with UDP-arabinose) | Not Reported | Not Reported | [5] |
| CsUGT76F1 (Sweet Orange, model for flavonoid GT) | Hesperetin | 15.16 | 0.77 | 5.08 x 104 | [6][7][8] |
| CsUGT76F1 (Sweet Orange, model for flavonoid GT) | Naringenin | 20.41 | 0.71 | 3.48 x 104 | [6][7][8] |
| CsUGT76F1 (Sweet Orange, model for flavonoid GT) | Quercetin | 36.78 | 0.58 | 1.58 x 104 | [6][7][8] |
Experimental Protocols
Extraction and Quantification of Delphinidin-3-O-arabinoside by HPLC-MS
This protocol provides a general framework for the extraction and analysis of Delphinidin-3-O-arabinoside from plant material, such as berries.
Workflow Diagram:
Materials:
-
Plant tissue (e.g., 1 g of fresh berries)
-
Liquid nitrogen
-
Extraction solvent: Methanol (B129727) with 0.1% formic acid (v/v)
-
HPLC-grade solvents (acetonitrile, water, formic acid)
-
This compound standard
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 10 mL of acidified methanol to the powdered sample. Vortex thoroughly and incubate at 4°C in the dark for 2 hours with occasional shaking.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of Delphinidin-3-O-arabinoside (parent ion) and its characteristic fragment ions.
-
-
Quantification: Prepare a calibration curve using the this compound standard. Quantify the amount in the sample by comparing its peak area to the calibration curve.
In Vitro Assay for Flavonoid Arabinosyltransferase Activity
This protocol is adapted from methods used for other flavonoid glycosyltransferases and can be used to test for arabinosyltransferase activity.[6][7][8]
Logical Relationship Diagram:
Materials:
-
Purified recombinant candidate arabinosyltransferase enzyme.
-
Delphinidin chloride substrate (dissolved in a small amount of DMSO).
-
UDP-arabinose (sugar donor).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Methanol (for stopping the reaction).
-
HPLC-MS system for product analysis.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Reaction buffer (to a final volume of 50 µL).
-
Delphinidin (final concentration of 100 µM).
-
UDP-arabinose (final concentration of 1 mM).
-
-
Enzyme Addition: Add the purified recombinant enzyme (e.g., 1-5 µg) to initiate the reaction. Include a negative control without the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC-MS as described in Protocol 4.1 to detect the formation of Delphinidin-3-O-arabinoside.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is integral to the chemical diversity of flavonoids in plants. While the core pathway leading to the delphinidin aglycone is well-established, further research is required to fully characterize the specific UDP-arabinose:delphinidin 3-O-arabinosyltransferases in various plant species. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with potential applications in agriculture, food science, and medicine. The continued exploration of such biosynthetic pathways will undoubtedly unveil new opportunities for metabolic engineering and the utilization of these valuable natural products.
References
- 1. Comprehensive Flavonol Profiling and Transcriptome Coexpression Analysis Leading to Decoding Gene–Metabolite Correlations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration data for Delphinidin 3-O-arabinoside in Highbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a tomato UDP-arabinosyltransferase for airborne volatile reception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 7. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Biological Profile of Delphinidin-3-O-arabinoside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Delphinidin-3-O-arabinoside chloride, a naturally occurring anthocyanin. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a relevant biological pathway where this compound may exert its effects.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Delphinidin-3-O-arabinoside in CD₃OD
The ¹H and ¹³C NMR data provide detailed information about the chemical structure of the molecule. The data presented here was acquired at 600 MHz and 150 MHz, respectively, in deuterated methanol (B129727) (CD₃OD).[1]
| ¹H NMR (600 MHz, CD₃OD) | ¹³C NMR (150 MHz, CD₃OD) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.74 (s, 1H) | H-4 |
| 7.65 (s, 2H) | H-2', H-6' |
| 6.75 (s, 1H) | H-8 |
| 6.54 (s, 1H) | H-6 |
| 5.21 (d, J=6.6 Hz, 1H) | H-1'' |
| 3.93-4.00 (m, 3H) | Arabinose protons |
| 3.72-3.76 (m, 2H) | Arabinose protons |
Table 2: Mass Spectrometry Data for Delphinidin-3-O-arabinoside
The mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉ClO₁₁ |
| Molecular Weight | 470.8 g/mol [2] |
| Monoisotopic Mass (Computed) | 470.0615891 Da[2] |
| ESI-LC/MS/MS [M⁺] | 464.9[1] |
| MS/MS Fragment | 302.8[1] |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE™ III spectrometer operating at a Larmor frequency of 600 MHz for ¹H and 150 MHz for ¹³C. Samples were dissolved in 0.5 mL of deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The structural characterization of Delphinidin-3-O-arabinoside was performed using an ESI-LC/MS/MS system. The analysis was conducted with a flow rate of 0.8 mL/min, and the monitoring wavelength was set to 280 nm.[1] The mass spectrometer was operated in positive ion mode to detect the molecular ion [M⁺] and its fragments.
Biological Context and Signaling Pathway
Delphinidin and its glycosides, including Delphinidin-3-O-arabinoside, are known for their significant biological activities, particularly their antioxidant and anti-inflammatory properties.[3] These compounds are being investigated for their potential role in cancer prevention and therapy. One of the key mechanisms through which delphinidins may exert their anticancer effects is by modulating cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3]
A critical pathway implicated in these processes is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] Delphinidin has been shown to suppress the activation of NF-κB, which in turn can lead to the inhibition of cancer cell growth and induction of apoptosis.[3]
Caption: NF-κB signaling pathway and the inhibitory action of Delphinidin-3-O-arabinoside.
Experimental Workflow: Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a plant source.
Caption: Workflow for the isolation and characterization of this compound.
References
Delphinidin-3-O-arabinoside Chloride: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride, an anthocyanin, is a naturally occurring pigment found in various fruits and vegetables.[1][2] Anthocyanins, a subclass of flavonoids, are widely recognized for their health-promoting benefits, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Delphinidin (B77816), the aglycone of Delphinidin-3-O-arabinoside, is particularly noted for its potent biological effects, which are attributed to the three hydroxyl groups on its B-ring.[5] The glycosylation of delphinidin, such as the attachment of an arabinoside group, can influence its stability and bioavailability.[3] This technical guide provides a comprehensive overview of the biological activities of this compound and its aglycone, focusing on its anticancer, anti-inflammatory, and antioxidant properties, the signaling pathways it modulates, and detailed experimental protocols for its study.
Quantitative Data on Biological Activities
The biological activity of this compound is often studied in the context of its aglycone, delphinidin, or other glycoside forms. The following tables summarize the available quantitative data for delphinidin and its derivatives, providing insights into their potential therapeutic efficacy.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Delphinidin | HL-60 (Human leukemia) | 1.9 µM | [6] |
| Delphinidin | HCT116 (Human colon cancer) | 110 µM | [7] |
| Delphinidin | MDA-MB-453 (HER2-positive breast cancer) | 40 µM | [3] |
| Delphinidin | BT474 (HER2-positive breast cancer) | 100 µM | [3] |
| Delphinidin | PEO1 (Ovarian cancer) | < 100 µM | [6] |
| Delphinidin | SKOV3 (Ovarian cancer) | < 100 µM | [6] |
| Delphinidin-3-O-glucoside | HCT-116 (Colorectal cancer) | 395.8 µg/mL | [8] |
| Delphinidin-3-O-glucoside | HT-29 (Colorectal cancer) | 329.1 µg/mL | [8] |
| Delphinidin-3-O-rutinoside | NCI-N87 (Gastric cancer) | 24.9 µM | [9] |
| Delphinidin-3-O-rutinoside | Caco-2 (Intestinal cancer) | 102.5 µM | [9] |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | Antioxidant Capacity | Reference |
| Delphinidin chloride | ORAC | High activity | [10] |
| Delphinidin-3-O-galactoside | Online HPLC-antioxidant detection | 1135 nmol of Trolox/g | [11] |
| Delphinidin-3-O-glucoside | Online HPLC-antioxidant detection | 61 nmol of Trolox/g | [11] |
| Delphinidin-3-O-arabinoside | Online HPLC-antioxidant detection | 860 nmol of Trolox/g (with cyanidin-3-O-galactoside) | [11] |
Table 3: Bioavailability
| Compound | Bioavailability | Maximum Concentration Time | Reference |
| Delphinidin-3-O-arabinoside | 0.14% | 2 hours (for delphinidin) | [3] |
| Delphinidin-3-O-galactoside | 0.48% | 2 hours (for delphinidin) | [3] |
| Delphinidin-3-O-glucoside (D3G) | 0.14% | 1.0 ± 0.3 hours | [3] |
Signaling Pathways Modulated by Delphinidin and its Glycosides
Delphinidin and its derivatives exert their biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Delphinidin has been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis in cancer cells.[12] This inhibition is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB/p65 subunit.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation and apoptosis. Delphinidin has been shown to inhibit the ERK pathway by decreasing the phosphorylation of c-Raf, MEK1/2, and ERK1/2, while activating the JNK pathway, which collectively promotes apoptosis in cancer cells.[12]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Delphinidin has been reported to suppress this pathway, contributing to its anticancer effects.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Treatment: Treat cells with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][12]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of ERK).
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating them with this compound for the desired time.[4]
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.[7]
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[4]
Antioxidant Capacity Assay (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.
Protocol:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox (a vitamin E analog used as a standard).[15]
-
Plate Preparation: In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.[15]
-
Sample/Standard Addition: Add 25 µL of the sample (this compound), blank, or Trolox standards to the appropriate wells.[16]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16]
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.[16]
-
Fluorescence Reading: Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[3][17]
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and compare it to the standard curve generated with Trolox to determine the ORAC value in Trolox equivalents.[3]
Conclusion
This compound, along with its aglycone delphinidin, demonstrates significant potential as a therapeutic agent due to its diverse biological activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underlines its potent anticancer, anti-inflammatory, and antioxidant properties. While more research is needed to fully elucidate the specific quantitative effects of the 3-O-arabinoside form, the existing data for delphinidin and its other glycosides provide a strong foundation for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]
- 4. cdn.cybassets.com [cdn.cybassets.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 8. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. academy.miloa.eu [academy.miloa.eu]
- 12. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic effects of delphinidin in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of Delphinidin-3-O-arabinoside Chloride in Plant Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin-3-O-arabinoside chloride, a prominent member of the anthocyanin family, is a key water-soluble pigment responsible for a vibrant spectrum of purple, blue, and red hues in the flowers, fruits, and leaves of numerous plant species. This technical guide provides a comprehensive overview of the core functionalities of this compound in plant pigmentation. It delves into its biosynthetic pathway, presents quantitative data on its occurrence, details experimental protocols for its analysis, and explores the influence of environmental factors on its production. This document serves as an in-depth resource for professionals engaged in plant biology, biotechnology, and natural product-based drug development.
Introduction to this compound
This compound is a glycosylated form of the anthocyanidin delphinidin (B77816). Anthocyanins are secondary metabolites that play a crucial role in plant reproduction by attracting pollinators and seed dispersers.[1][2] They also protect the plant from various biotic and abiotic stresses, including UV radiation and oxidative damage.[3] The color imparted by this compound is highly dependent on the pH of the vacuole where it is stored.[4][5] In acidic conditions, it typically appears red, shifting towards purple and blue as the pH becomes more alkaline.[4][5] This compound is a member of the broader flavonoid group and is synthesized via the phenylpropanoid pathway.[6][7]
Chemical Structure:
-
IUPAC Name: (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride[8]
-
Molecular Formula: C₂₀H₁₉ClO₁₁[8]
-
Molecular Weight: 470.81 g/mol [9]
Quantitative Data on this compound Content
The concentration of this compound varies significantly among different plant species and even between cultivars of the same species. Environmental conditions during growth and the developmental stage of the plant tissue also play a critical role in its accumulation. The following tables summarize available quantitative data from select studies.
| Plant Species | Cultivar/Variety | Plant Part | Concentration (mg/100g FW) | Reference |
| Blueberry (Vaccinium sp.) | Misty | Mature Fruit | Highest among tested cultivars | [2] |
| Lowbush Blueberry (Vaccinium angustifolium) | Jam | Fruit Product | 0.95 | [10] |
| Plant Species | Cultivar/Variety | Plant Part | Relative Abundance (%) | Reference |
| Rhododendron | cv. Lems Stormcloud | Flowers | 37 | [11] |
Biosynthesis of Delphinidin-3-O-arabinoside
The biosynthesis of delphinidin-3-O-arabinoside originates from the general phenylpropanoid pathway, leading to the formation of the precursor 4-coumaroyl-CoA.[1] A series of enzymatic reactions, catalyzed by a multi-enzyme complex often associated with the endoplasmic reticulum, results in the synthesis of the delphinidin aglycone.[1] The final step involves the glycosylation of delphinidin with an arabinose sugar moiety.
The key enzymes in this pathway include:
-
Chalcone (B49325) Synthase (CHS): Initiates the flavonoid biosynthesis by catalyzing the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[6][12]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.[6][12]
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).[6][12]
-
Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes are critical for determining the B-ring hydroxylation pattern and, consequently, the final color. F3'H hydroxylates dihydrokaempferol to dihydroquercetin, while F3'5'H further hydroxylates dihydroquercetin to dihydromyricetin (B1665482), the direct precursor for delphinidin.[1][6]
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.[1][6]
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucodelphinidin to form the unstable delphinidin cation.[1][6]
-
UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): This enzyme, or a similar glycosyltransferase specific for arabinose, catalyzes the transfer of a sugar moiety to the 3-hydroxyl group of delphinidin, forming the stable delphinidin-3-O-glycoside. In the case of delphinidin-3-O-arabinoside, an arabinosyltransferase would be involved.
Experimental Protocols
Extraction of this compound
Objective: To extract anthocyanins, including this compound, from plant material.
Methodology:
-
Sample Preparation: Fresh plant material (e.g., flower petals, fruit peels) should be frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation. The frozen tissue is then lyophilized and ground into a fine powder.[13]
-
Solvent Extraction: The powdered sample is extracted with a solvent mixture, typically methanol (B129727) or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to ensure the stability of the anthocyanins in their flavylium (B80283) cation form.[11][13] A common ratio is 1:10 (sample weight:solvent volume).
-
Extraction Procedure: The mixture is vortexed and then sonicated or agitated on a shaker for a specified period (e.g., 1-2 hours) at a controlled low temperature (e.g., 4°C) in the dark to prevent photodegradation.[13]
-
Centrifugation and Collection: The mixture is centrifuged (e.g., at 10,000 x g for 15 minutes at 4°C), and the supernatant containing the anthocyanin extract is collected. The extraction process can be repeated on the pellet to maximize yield. The supernatants are then combined.
-
Solvent Evaporation: The solvent is removed from the extract under vacuum using a rotary evaporator at a temperature below 40°C. The dried extract is then redissolved in a suitable solvent for purification or analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification and quantification of anthocyanins, flavonoids, and phenolic acids in flowers of Rhododendron arboreum and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Concentration data for Delphinidin 3-O-arabinoside in Lowbush blueberry, jam - Phenol-Explorer [phenol-explorer.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. Transcriptomics and Metabolite Analysis Reveals the Molecular Mechanism of Anthocyanin Biosynthesis Branch Pathway in Different Senecio cruentus Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Nighttime Temperatures and Sunlight Intensities Interact to Influence Anthocyanin Biosynthesis and Photooxidative Sunburn in “Fuji” Apple - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Antioxidant Potential of Delphinidin-3-O-arabinoside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride, an anthocyanin, is a member of the flavonoid family of polyphenolic compounds. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Beyond their vibrant hues, these compounds are of significant interest to the scientific community for their potential health benefits, primarily attributed to their antioxidant properties. This technical guide provides an in-depth exploration of the in vitro antioxidant potential of this compound, offering detailed experimental protocols, quantitative data, and insights into the molecular pathways it modulates. While specific quantitative data for this compound is limited, this paper leverages available data for the closely related aglycone, delphinidin (B77816), and its chloride salt to provide a comprehensive overview.
In Vitro Antioxidant Capacity: A Quantitative Overview
The antioxidant activity of this compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize the quantitative data for delphinidin chloride, which serves as a proxy for this compound.
Table 1: DPPH Radical Scavenging Activity of Delphinidin Chloride
| Compound | IC50 (µM) | Reference |
| Delphinidin Chloride | 80 | [1] |
| Delphinidin | 42 | [1] |
| Delphinidin | 3.74 | [1] |
Note: The variation in IC50 values can be attributed to different experimental conditions.[1]
Table 2: Radical Scavenging Activity against Other Reactive Species
| Reactive Species | Scavenging Activity Order | Reference |
| Superoxide Radicals | Delphinidin > Cyanidin | [1] |
| Peroxynitrite | Delphinidin > Cyanidin | [1] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key in vitro antioxidant assays.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[1]
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of 0.1 mM.[2]
-
Preparation of Test Samples: Dissolve this compound in the same solvent to prepare a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the test sample to a microplate well or cuvette.
-
Add an equal volume of the DPPH working solution to initiate the reaction.[1]
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Mix the contents thoroughly.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[3]
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [((Absorbance of control - Absorbance of sample) / Absorbance of control)] x 100.[1] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: The pre-formed blue-green ABTS radical cation is reduced in the presence of an antioxidant, leading to a decrease in absorbance at approximately 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]
-
Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of concentrations of this compound.
-
Assay Procedure:
-
Add a small volume of the test sample to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Include a blank and a positive control.
-
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[1]
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a manner similar to the DPPH assay.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in the presence of an antioxidant is measured by the increase in absorbance at 593 nm.[5]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate (B1210297) buffer (pH 3.6).[6]
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[6]
-
20 mM ferric chloride (FeCl₃·6H₂O) in water.[6]
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent.[6]
-
-
Preparation of Test Samples: Prepare a series of concentrations of this compound.
-
Assay Procedure:
-
Add a small volume of the test sample to a cuvette or microplate well.
-
Add a larger volume of the FRAP reagent.
-
Include a blank and a standard (e.g., FeSO₄ or Trolox).
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[6]
-
Measurement: Measure the absorbance at 593 nm.[6]
-
Calculation: The antioxidant capacity is determined from a standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. high flavonoid content: Topics by Science.gov [science.gov]
A Technical Guide to the Discovery and Isolation of Delphinidin-3-O-arabinoside from Rhododendron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Delphinidin-3-O-arabinoside, a significant anthocyanin found in various Rhododendron species. This document details the experimental protocols for extraction and purification, presents quantitative data, and illustrates the associated biological pathways, offering a valuable resource for research and drug development.
Discovery and Significance
Delphinidin-3-O-arabinoside is a key pigment contributing to the vibrant colors of Rhododendron flowers. Its presence has been confirmed in several species, including Rhododendron cv. Lems Stormcloud and Rhododendron arboreum.[1][2][3][4] Anthocyanins, as a class of flavonoids, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Delphinidin (B77816) and its glycosides, in particular, have been studied for their potential in cancer prevention and therapy through the modulation of various signaling pathways.[5][6]
Quantitative Analysis of Anthocyanins in Rhododendron
The concentration of Delphinidin-3-O-arabinoside and other anthocyanins can vary significantly between different Rhododendron species and even between different flower parts. The following tables summarize the quantitative data available from scientific literature.
| Plant Material | Anthocyanin Composition | Relative Percentage (%) | Reference |
| Rhododendron cv. Lems Stormcloud Flowers | Delphinidin-3-O-arabinoside | 37 | [1][2] |
| Cyanidin-3-arabinoside | 46 | [1][2] | |
| Delphinidin-3-galactoside | 6 | [1][2] | |
| Cyanidin-3-galactoside | 11 | [1][2] |
| Plant Material | Total Anthocyanin Content | Total Flavonoid Content | Reference |
| Rhododendron arboreum Flowers | 1.76% (w/w) | - | [3][4] |
| Rhododendron championae Hook Flowers | 131.025 mg/100 g | 10.68 mg/g | [7][8] |
| Rhododendron pulchrum Flowers (Bud Stage) | - | Quercetin-3-O-arabinoside: 0.255 ± 0.023 mg/g | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and purification of Delphinidin-3-O-arabinoside from Rhododendron flowers.
Extraction of Anthocyanins
This protocol outlines the initial extraction of anthocyanins from fresh plant material.
Materials:
-
Fresh Rhododendron flowers
-
Liquid nitrogen
-
Acidified methanol (B129727) (Methanol with 0.1% HCl)
-
Mortar and pestle
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest fresh Rhododendron flowers and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of anthocyanins.
-
Grind the frozen flowers into a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered plant material to a flask and add acidified methanol at a ratio of 1:10 (w/v).
-
Macerate the mixture on a shaker for 24 hours at 4°C in the dark.
-
Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the solid plant material.
-
Decant the supernatant containing the anthocyanin extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
Purification of the Crude Extract
The crude extract is purified through a series of chromatographic steps to isolate Delphinidin-3-O-arabinoside.
3.2.1. Amberlite XAD-7 Column Chromatography
This step serves to remove sugars, acids, and other polar compounds.
Materials:
-
Amberlite XAD-7 resin
-
Glass column
-
Acidified water (Water with 0.1% HCl)
-
Acidified methanol
Procedure:
-
Pack a glass column with Amberlite XAD-7 resin and equilibrate it with acidified water.
-
Load the concentrated crude extract onto the column.
-
Wash the column with several volumes of acidified water to remove impurities.
-
Elute the anthocyanins from the resin using acidified methanol.
-
Collect the colored fraction and concentrate it using a rotary evaporator.
3.2.2. Droplet Counter-Current Chromatography (DCCC)
DCCC is employed for the fine separation of the anthocyanin mixture.
Materials:
-
Droplet Counter-Current Chromatograph
-
Solvent system: A biphasic mixture, for example, n-butanol:acetic acid:water (4:1:5 v/v/v).
Procedure:
-
Prepare the biphasic solvent system and allow the layers to separate.
-
Fill the DCCC columns with the stationary phase (typically the aqueous lower phase).
-
Dissolve the semi-purified anthocyanin extract in a small volume of the stationary phase.
-
Inject the sample into the DCCC instrument.
-
Pump the mobile phase (typically the organic upper phase) through the columns at a constant flow rate.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions containing the target compound, Delphinidin-3-O-arabinoside.
3.2.3. Sephadex LH-20 Gel Filtration
This is the final polishing step to obtain highly pure Delphinidin-3-O-arabinoside.
Materials:
-
Sephadex LH-20 resin
-
Glass column
-
Methanol
Procedure:
-
Swell the Sephadex LH-20 resin in methanol and pack it into a glass column.
-
Equilibrate the column with methanol.
-
Concentrate the DCCC fractions containing Delphinidin-3-O-arabinoside and dissolve the residue in a minimal amount of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a slow flow rate.
-
Collect the fractions containing the purified Delphinidin-3-O-arabinoside.
-
Verify the purity of the final product using analytical HPLC.
Analytical High-Performance Liquid Chromatography (HPLC)
This method is used for the analysis and purity control of Delphinidin-3-O-arabinoside.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Methanol
Gradient Program:
-
A linear gradient from 10% B to 90% B over 30 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
-
DAD at 520 nm for anthocyanins
-
MS for mass identification
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of Delphinidin-3-O-arabinoside.
Generalized Signaling Pathway for Delphinidin
The following diagram illustrates some of the key signaling pathways generally modulated by delphinidin and its glycosides, leading to anti-cancer effects. It is important to note that this is a generalized representation and specific studies on Delphinidin-3-O-arabinoside from Rhododendron may reveal more specific interactions.
Caption: Generalized signaling pathways modulated by Delphinidin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. prep-hplc.com [prep-hplc.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Extraction and Primary Identification of Anthocyanidins in Rhododendron Flowers [spkx.net.cn]
- 8. Extraction and Primary Identification of Anthocyanidins in Rhododendron Flowers [spkx.net.cn]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Delphinidin-3-O-arabinoside Chloride: A Technical Guide to its Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility profile of delphinidin-3-O-arabinoside chloride, a naturally occurring anthocyanin with significant research interest. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
This compound belongs to the flavonoid family and is responsible for the vibrant blue and purple hues observed in many flowers and fruits.[1][2] Beyond its role as a natural colorant, this compound is explored for its potential antioxidant and other biological activities. A thorough understanding of its physicochemical properties, particularly stability and solubility, is paramount for its effective application in research and development.
While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information and supplements it with data from closely related compounds, such as its aglycone, delphinidin (B77816), and other delphinidin glycosides. This approach provides a robust framework for handling and utilizing this compound in a laboratory setting.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 171370-55-1 | [3][4] |
| Molecular Formula | C₂₀H₁₉ClO₁₁ | [3] |
| Molecular Weight | 470.8 g/mol | [3] |
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Pyridine | Soluble |
| Methanol (B129727) | Soluble |
| Ethanol | Soluble |
| Hot water | Soluble |
Source: Based on information from chemical suppliers.[5]
Table 2: Quantitative Solubility of Delphinidin (Aglycone) in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 53.53 |
| 30 | 63.87 | |
| 35 | 69.77 | |
| 40 | 78.66 | |
| 45 | 86.85 | |
| Methanol | 25 | 58.61 |
| 30 | 66.24 | |
| 35 | 77.12 | |
| 40 | 87.69 | |
| 45 | 97.08 | |
| Ethanol | 25 | 5.73 |
| 30 | 6.13 | |
| 35 | 7.04 | |
| 40 | 7.70 | |
| Acetone | 25 | 0.0055 |
| 30 | 0.0066 | |
| 35 | 0.0071 | |
| 40 | 0.0077 |
Data extracted from a study by Kumoro et al. (2010). Note: This data is for the aglycone and serves as a reference.[6]
Table 3: Quantitative Solubility of Related Delphinidin Compounds
| Compound | Solvent | Solubility |
| Delphinidin (chloride) | Ethanol | ~30 mg/mL |
| DMSO | ~30 mg/mL | |
| Dimethyl formamide | ~30 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Delphinidin-3-β-D-glucoside (chloride) | DMSO | ~10 mg/mL |
| Dimethyl formamide | ~1.5 mg/mL | |
| PBS (pH 7.2) | ~0.2 mg/mL |
Source: Based on data from Cayman Chemical.[1][7]
Stability Profile
The stability of anthocyanins like this compound is highly dependent on several factors, primarily pH, temperature, and light. Generally, anthocyanins are most stable in acidic conditions and their degradation is accelerated by increased temperature and exposure to light.
Key Factors Affecting Stability:
-
pH: Anthocyanins exhibit different structures and colors depending on the pH of the solution. In acidic conditions (pH < 3), they exist predominantly as the stable, colored flavylium (B80283) cation. As the pH increases, they can be converted to colorless or less stable forms.[8]
-
Temperature: Elevated temperatures significantly increase the degradation rate of anthocyanins.[9][10]
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.
-
Oxygen: The presence of oxygen can cause oxidative degradation.
Table 4: Degradation Kinetics of a Related Compound (Delphinidin-3-O-glucoside) in Jaboticaba Juice
| Temperature (°C) | Rate Constant (k, days⁻¹) | Half-life (t½, days) |
| 25 | 0.08 | 8.99 |
| 45 | 0.47 | 1.47 |
| 80 | 11.18 | 0.06 |
Data from a study on jaboticaba-water juice, indicating the significant impact of temperature on stability.[10]
Experimental Protocols
Detailed experimental protocols for determining the stability and solubility of this compound are not explicitly available. However, based on established methods for other anthocyanins, the following protocols can be adapted.
Solubility Determination Protocol (Shake-Flask Method)
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV/Vis or spectrophotometry.
Stability Testing and Forced Degradation Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidified aqueous solution).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a specific duration.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100 °C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
HPLC Method for Stability Analysis (Adapted from methods for other anthocyanins)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1-1%) to maintain an acidic pH.
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at the λmax of delphinidin-3-O-arabinoside (around 520 nm).
-
Column Temperature: 25-40 °C.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: A typical workflow for a forced degradation stability study.
Related Signaling Pathways
While no signaling pathways directly involving this compound have been definitively elucidated, research on a closely related compound, delphinidin-3-rutinoside, has shown its involvement in the relaxation of bovine ciliary smooth muscle. This effect is mediated through the activation of the endothelin B (ETB) receptor and the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.[11] This suggests that delphinidin glycosides may have the potential to interact with cellular signaling cascades, a promising area for future research.
Caption: Proposed signaling pathway for Delphinidin-3-rutinoside-induced vasorelaxation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemfaces.com [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. eprints.usm.my [eprints.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Delphinidin-3-rutinoside relaxes the bovine ciliary smooth muscle through activation of ETB receptor and NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Delphinidin and Its Glycosides: A Pharmacological Compendium for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Delphinidin (B77816) is a primary anthocyanidin, a subclass of flavonoids, that imparts deep blue, purple, and red hues to a wide variety of fruits, vegetables, and flowers, including berries, eggplant, and red wine.[1][2][3][4][5] It exists in nature predominantly in its glycosidic forms, such as delphinidin-3-O-glucoside, where a sugar moiety is attached.[1][5] This glycosylation is critical for its stability and bioavailability.[4][5][6][7][8] While the aglycone form (delphinidin) often exhibits higher potency in vitro, its glycosides are more readily absorbed and metabolized in vivo.[3][4][5] Delphinidin and its derivatives have garnered significant scientific interest due to their broad spectrum of health-promoting activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[5][6][7][8] This document provides a comprehensive technical overview of the pharmacological properties of delphinidin and its glycosides, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support further research and drug development.
Pharmacokinetics and Bioavailability
The therapeutic potential of any compound is fundamentally linked to its absorption, distribution, metabolism, and excretion (ADME) profile. The bioavailability of delphinidin is relatively low and is significantly influenced by its glycosylation pattern.[4][9]
Studies in humans and rats have shown that delphinidin glycosides can be absorbed intact.[10] The type of sugar moiety plays a crucial role, with galactosides showing higher bioavailability than glucosides and arabinosides.[4] Once absorbed, delphinidin undergoes metabolism, primarily methylation, to form derivatives like 4'-O-methyl delphinidin 3-O-glucoside.[10] The gut microbiota also plays a role by hydrolyzing the glycosidic bonds to release the aglycone, which can then be absorbed.[4]
Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides
| Compound | Subject | Cmax | Tmax | Bioavailability (%) | Source |
| Delphinidin-3-O-glucoside (from Delphinol®) | Human | 21.39 - 63.55 nmol/L | 1.0 ± 0.3 h | Not Reported | [4][11] |
| Delphinidin-3-O-galactoside | Human | Not Reported | ~2 h | 0.48% | [4][11] |
| Delphinidin-3-O-glucoside | Human | Not Reported | ~2 h | 0.14% | [4][11] |
| Delphinidin-3-O-arabinoside | Human | Not Reported | ~2 h | 0.14% | [4][11] |
Antioxidant Properties
Delphinidin is a potent antioxidant, a property attributed to its unique chemical structure, which features numerous hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[5] Its antioxidant activity is considered a primary mechanism for many of its other pharmacological effects.
Mechanism of Action
Delphinidin scavenges a wide range of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroperoxide radicals.[12][13] Theoretical and in vitro studies confirm that delphinidin's free radical scavenging ability is marginally higher than that of other anthocyanidins like pelargonidin.[12][13] The primary mechanism is believed to be a one-step hydrogen atom transfer (HAT).[14]
Beyond direct scavenging, delphinidin modulates endogenous antioxidant systems. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2][6][11] This leads to the upregulation of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1), enhancing the cell's intrinsic defense against oxidative stress.[1][2]
Quantitative Data
Table 2: In Vitro Antioxidant Activity of Delphinidin
| Assay | Compound | IC50 / Activity | Source |
| DPPH Radical Scavenging | Delphinidin | Higher activity than petunidin (B3231668) | [15] |
| ABTS•+ Radical Scavenging | Delphinidin | Higher activity than petunidin | [15] |
| Cellular Antioxidant Activity (CAA) | Delphinidin | Lower activity than petunidin | [15] |
Experimental Protocols
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in methanol (B129727) is mixed with various concentrations of delphinidin. The decrease in absorbance, typically at 517 nm, is monitored over time. The concentration of delphinidin required to scavenge 50% of the DPPH radicals (IC50) is calculated.[16]
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures antioxidant activity within a cellular environment. Human hepatocarcinoma HepG2 cells are pre-loaded with a fluorescent probe (e.g., DCFH-DA). The cells are then treated with various concentrations of delphinidin, followed by the addition of a free radical generator (e.g., AAPH). The probe fluoresces upon oxidation. The ability of delphinidin to prevent this fluorescence is measured, providing a more biologically relevant assessment of antioxidant potential.[15]
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. Delphinidin exhibits significant anti-inflammatory activity by modulating key inflammatory mediators and signaling pathways.[3][4][7]
Mechanism of Action
Delphinidin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[17][18] In inflammatory conditions, lipopolysaccharide (LPS) or cytokines like IL-1β can trigger these pathways, leading to the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the production of cytokines such as TNF-α, IL-6, and MCP-1.[3][17]
Delphinidin has been shown to inhibit the degradation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[18] It also suppresses the phosphorylation of MAPK family members, including ERK, JNK, and p38.[18] By blocking these upstream signals, delphinidin effectively downregulates the expression of COX-2 and iNOS, thereby reducing the production of inflammatory prostaglandins (B1171923) (e.g., PGE2) and nitric oxide.[3][18][19]
Quantitative Data
Table 3: Anti-inflammatory Activity of Delphinidin and its Glycosides
| Model System | Mediator/Target | Effect | Effective Concentration | Source |
| Human OA Chondrocytes | COX-2 mRNA | >50% reduction (IL-1β induced) | Not specified | [19] |
| Murine Macrophage RAW264 | COX-2 Expression | Dose-dependent inhibition (LPS-induced) | Not specified | [18] |
| Murine Macrophage RAW264 | NO, iNOS, TNF-α, IL-6, MCP-1 | Inhibition (LPS-induced) | 100 µM | [3][4] |
| Human RA Synovial MH7A | Cell Viability | 30% reduction | 100 µM | [3][4] |
| SD Rat Spinal Cord Injury | COX-2, PGE2 | Significant reduction | 200 mg/kg (in vivo) | [3][4] |
Experimental Protocols
-
Cell Culture and Treatment: Murine macrophage RAW264.7 cells are cultured in appropriate media. Cells are pre-treated with various concentrations of delphinidin for a set time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a longer period (e.g., 24 hours).[17]
-
Western Blot Analysis: To measure protein expression, cell lysates are collected and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for COX-2, iNOS, phospho-p65, phospho-ERK, etc. A secondary antibody linked to an enzyme (e.g., HRP) is used for detection via chemiluminescence. This quantifies the effect of delphinidin on the expression and activation of key inflammatory proteins.[18]
-
Nitric Oxide (NO) Assay (Griess Test): The amount of NO produced by cells is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant. The Griess reagent is added to the supernatant, and the resulting color change is measured spectrophotometrically at ~540 nm.[17]
Anticancer Properties
Delphinidin demonstrates significant anticancer potential against a wide range of cancers by modulating multiple cellular processes, including proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3][6][20]
Mechanism of Action
Delphinidin's anticancer activity is multifactorial. It inhibits cancer cell proliferation by targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are upstream activators of critical growth pathways.[6] This leads to the downregulation of the PI3K/Akt/mTOR and Ras/MAPK signaling cascades, both of which are central to cancer cell survival and growth.[3][6][11]
Furthermore, delphinidin is a potent inducer of apoptosis (programmed cell death). In prostate cancer cells, it can induce caspase-mediated cleavage of HDAC3, leading to the acetylation and stabilization of the tumor suppressor p53.[11][21] This p53 activation upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][11] Delphinidin also triggers the activation of initiator caspases (caspase-8, -9) and effector caspases (caspase-3, -7), leading to the cleavage of substrates like PARP and ultimately, cell death.[3][11][21][22]
Quantitative Data
Table 4: In Vitro Anticancer Activity of Delphinidin
| Cancer Cell Line | Cancer Type | Effect | IC50 / Concentration | Source |
| MCF7 | Breast | Inhibition of proliferation | 120 µM | [16] |
| PC3 | Prostate | Apoptosis induction | 60 - 180 µmol/L | [22] |
| LNCaP | Prostate | Apoptosis induction | 50 - 150 µM | [21] |
| HCT116 | Colon | Growth inhibition, Apoptosis | IC50: 110 µM | [3] |
| T24 | Bladder | Cytotoxicity, Apoptosis | 10 - 60 µg/mL | [23] |
| HepG2 | Liver | Growth inhibition | Most potent of 5 anthocyanidins | [11] |
| SKOV3 | Ovarian | Synergistic cytotoxicity with Paclitaxel | 10 µM (with 20 µM Paclitaxel) | [3] |
Experimental Protocols
-
Cell Viability Assay (SRB or MTT): Cancer cells are seeded in 96-well plates and treated with a range of delphinidin concentrations for 24-72 hours. For the Sulforhodamine B (SRB) assay, cells are fixed, stained with SRB dye, and the bound dye is solubilized. Absorbance is read to determine cell density, from which the half-maximal inhibitory concentration (IC50) is calculated.[16]
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a DNA stain that only enters cells with compromised membranes). The cell populations are then quantified by flow cytometry.[22][23]
-
In Vivo Xenograft Model: Human cancer cells (e.g., PC3) are injected subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with delphinidin (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).[11][22]
Neuroprotective Properties
Emerging evidence highlights the potential of delphinidin in combating neurodegenerative diseases, such as Alzheimer's disease (AD), by targeting neuroinflammation, oxidative stress, and cellular senescence.[24]
Mechanism of Action
In the context of AD, delphinidin has been shown to mitigate cognitive deficits and Aβ pathology.[24] A key mechanism involves preventing microglial senescence. It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[24] AMPK is a central regulator of energy metabolism, and its activation can reduce Aβ accumulation and improve cognitive function.[24] Delphinidin directly interacts with and activates SIRT1, which, along with AMPK, helps reverse the senescent phenotype in microglia, reducing neuroinflammation and oxidative stress in the brain.[24]
Experimental Protocols
-
Animal Model of Alzheimer's Disease: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used. Mice are treated with delphinidin over a period of several weeks or months. Cognitive function is assessed using behavioral tests like the Morris water maze. Post-mortem, brain tissue is analyzed for Aβ plaque load (immunohistochemistry), microglial activation (Iba-1 staining), and levels of signaling proteins (p-AMPK, SIRT1) via Western blot.[24]
Cardioprotective Properties
Delphinidin exhibits significant protective effects against cardiovascular diseases, particularly pathological cardiac hypertrophy and ischemia-reperfusion (I/R) injury.[25][26][27]
Mechanism of Action
In pathological cardiac hypertrophy, delphinidin attenuates the enlargement of cardiomyocytes and cardiac fibrosis.[25][27] This is achieved by modulating oxidative stress through the AMPK/NADPH oxidase (NOX)/MAPK signaling pathway.[25][27][28] Delphinidin activates AMPK, which in turn inhibits the activity of NOX, a major source of ROS in cardiomyocytes.[25][27] The resulting decrease in ROS accumulation prevents the excessive phosphorylation and activation of pro-hypertrophic MAPK signaling pathways (ERK1/2, p38, JNK).[25][27]
In the context of myocardial I/R injury, delphinidin protects the heart by inhibiting ferroptosis, a form of iron-dependent cell death.[29] It directly docks with and promotes the degradation of ALOX15, a key enzyme in the ferroptosis pathway.[29] It also inhibits the activation of STAT1, a transcription factor involved in inflammatory and apoptotic responses during reperfusion.[30]
Quantitative Data
Table 5: Cardioprotective Activity of Delphinidin
| Model System | Condition | Effect | Dosage / Concentration | Source |
| C57BL/6 Mice | Transverse Aortic Constriction (TAC) | Reversed cardiac hypertrophy, improved cardiac function | 15 mg/kg/day (in vivo) | [31][32] |
| 18-month-old Mice | Aging-related hypertrophy | Reversed cardiac hypertrophy, reduced ROS | Not specified | [25][27] |
| Neonatal Rat Cardiomyocytes | Angiotensin II-induced hypertrophy | Attenuated cardiomyocyte hypertrophy | 50 µM | [28] |
| Rat MIRI Model | Ischemia-Reperfusion | Improved cardiac function, reduced fibrosis | Dose-dependent (in vivo) | [29] |
Experimental Protocols
-
Transverse Aortic Constriction (TAC) Model: This surgical procedure in mice creates pressure overload on the left ventricle, inducing cardiac hypertrophy and failure over several weeks. Mice undergo TAC surgery and are subsequently treated with delphinidin (e.g., 15 mg/kg/day via oral gavage) or vehicle. Cardiac function is monitored non-invasively by echocardiography to measure parameters like ejection fraction (LVEF) and fractional shortening (LVFS). At the end of the study, hearts are harvested for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.[31][32]
-
In Vitro Cardiomyocyte Hypertrophy: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured. Hypertrophy is induced by treating the cells with agonists like angiotensin II or phenylephrine. Cells are co-treated with delphinidin. The hypertrophic response is quantified by measuring cell surface area (via microscopy and image analysis) and the expression of hypertrophic marker genes (e.g., ANP, BNP) by qRT-PCR.[27][28]
Conclusion
Delphinidin and its glycosides are pleiotropic molecules with a robust pharmacological profile. Their potent antioxidant and anti-inflammatory activities form the basis for their beneficial effects across a spectrum of diseases. The ability to modulate fundamental cellular signaling pathways, including PI3K/Akt, MAPK, NF-κB, and AMPK, underscores their potential as lead compounds for drug development. While challenges related to bioavailability remain, the extensive preclinical evidence warrants further investigation, particularly through well-designed clinical trials and the development of novel delivery systems, to fully harness the therapeutic potential of these natural pigments.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.must.ac.ug [ir.must.ac.ug]
- 3. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifunctional Benefits of Naturally Occurring Delphinidin and Its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability | MDPI [mdpi.com]
- 10. Absorption and metabolism of delphinidin 3-O-beta-D-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular structure and antioxidant properties of delphinidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer potential of delphinidin and its derivatives: therapeutic and mechanistic insights | Scilit [scilit.com]
- 21. Delphinidin induces apoptosis via cleaved HDAC3-mediated p53 acetylation and oligomerization in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phcog.com [phcog.com]
- 24. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flavonoids in myocardial ischemia-reperfusion injury: Therapeutic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [aging-us.com]
- 28. researchgate.net [researchgate.net]
- 29. Delphinidin inhibits the ALOX15-mediated ferroptosis in rats to alleviate myocardial ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Targeting STAT1 by myricetin and delphinidin provides efficient protection of the heart from ischemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [aging-us.com]
- 32. researchgate.net [researchgate.net]
A Technical Guide to Delphinidin-3-O-arabinoside Chloride: A Comparative Analysis with Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of Delphinidin-3-O-arabinoside chloride and other prominent anthocyanins. Anthocyanins, a subclass of flavonoids, are natural pigments responsible for the vibrant red, purple, and blue colors in many plants. Beyond their role as colorants, they are of significant scientific interest due to their potent antioxidant, anti-inflammatory, and anticancer properties. This document details the chemical structure, biological activities, and underlying molecular mechanisms of this compound, with a comparative perspective against other common anthocyanins such as cyanidin-3-O-glucoside, malvidin-3-O-glucoside, and pelargonidin-3-O-glucoside. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.
Introduction to Anthocyanins
Anthocyanins are water-soluble glycosides of anthocyanidins. The basic structure of an anthocyanidin is the flavylium (B80283) cation, which consists of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. The type of anthocyanidin is determined by the number and position of hydroxyl and methoxyl groups on the B-ring. Glycosylation, the attachment of sugar moieties, to the anthocyanidin backbone forms the corresponding anthocyanin. This structural diversity, including the type of aglycone, the nature and position of the sugar substituent, and acylation of the sugar, gives rise to a vast array of anthocyanin molecules with distinct physicochemical properties and biological activities.
This compound is an anthocyanin composed of the aglycone delphinidin (B77816) and an arabinose sugar moiety attached at the 3-O-position.[1] It is naturally found in plants such as Rhododendron species.[1] Delphinidin is characterized by the presence of three hydroxyl groups on its B-ring, a feature that significantly contributes to its potent biological effects.[2]
Comparative Biological Activities
Antioxidant Activity
The antioxidant capacity of anthocyanins is a key attribute contributing to their health benefits. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The number and arrangement of hydroxyl groups on the B-ring are critical determinants of their antioxidant potential, with a higher number of hydroxyl groups generally correlating with increased activity.[3]
While direct comparative IC50 values for this compound are limited in the literature, studies on its aglycone, delphinidin, provide valuable insights. Delphinidin consistently demonstrates high antioxidant activity, often superior to other anthocyanidins due to its three hydroxyl groups on the B-ring.[2][3] However, glycosylation can modulate this activity. For instance, while some studies suggest that glycosylation can decrease the antioxidant activity of the aglycone, the specific effect of the arabinoside moiety at the 3-O-position on delphinidin's antioxidant capacity requires further investigation.[1]
| Anthocyanin/Anthocyanidin | Antioxidant Assay | IC50 (µM) | Reference |
| Delphinidin Chloride | DPPH Radical Scavenging | 80 | [4] |
| Cyanidin Chloride | DPPH Radical Scavenging | 63 | [4] |
| Delphinidin | DPPH Radical Scavenging | 42 | [4] |
| Cyanidin | DPPH Radical Scavenging | 33 | [4] |
| Delphinidin | DPPH Radical Scavenging | 3.74 | [4] |
| Cyanidin | DPPH Radical Scavenging | 4.85 | [4] |
Note: The variation in IC50 values across different studies can be attributed to differences in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Anthocyanins have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Delphinidin and its glycosides have been shown to reduce the production of pro-inflammatory mediators.[5][6] For instance, delphinidin-3-sambubioside, another glycoside of delphinidin, has been shown to downregulate the NF-κB and MEK1/2-ERK1/2 signaling pathways, leading to a reduction in inflammatory mediators like iNOS, NO, IL-6, MCP-1, and TNF-α.[5] While specific quantitative data for this compound is scarce, the known anti-inflammatory properties of the delphinidin aglycone suggest its potential in this area.
Comparative studies on other anthocyanins, such as cyanidin-3-O-glucoside, have also highlighted their potent anti-inflammatory actions through the inhibition of the NF-κB pathway.[7][8]
Anticancer Activity
Anthocyanins have emerged as promising natural compounds in cancer chemoprevention and therapy. Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[9][10] Delphinidin, the aglycone of Delphinidin-3-O-arabinoside, has been extensively studied for its anticancer properties in various cancer cell lines, including breast, ovarian, and prostate cancer.[2][10][11] It has been shown to induce cell cycle arrest and apoptosis by modulating signaling pathways such as NF-κB and MAPK.[2]
While delphinidin-3-O-glucoside has been noted for its anticancer activity, the specific efficacy of this compound in different cancer models warrants further investigation.[12] Comparative studies have shown that different anthocyanins exhibit varying degrees of cytotoxicity against cancer cells.
| Anthocyanin | Cell Line | IC50 | Reference |
| Delphinidin-3-O-glucoside | HCT 116 (Colon Cancer) | 395.8 µg/mL | [13] |
| Delphinidin Chloride | HCT 116 (Colon Cancer) | 242.4 µg/mL | [13] |
| Gallic Acid (metabolite) | HCT 116 (Colon Cancer) | 154.2 µg/mL | [13] |
Signaling Pathways
The biological activities of this compound and other anthocyanins are mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Anthocyanins, including delphinidin, can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory and proliferative genes.
Caption: Inhibition of the NF-κB signaling pathway by anthocyanins.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Anthocyanins can modulate this pathway to exert their anticancer effects.
Caption: Modulation of the MAPK signaling pathway by anthocyanins.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of compounds.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol (B129727) to a final concentration of 0.1 mM.
-
Sample Preparation: Prepare a series of dilutions of the anthocyanin sample in methanol.
-
Reaction: Add a specific volume of each anthocyanin dilution to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[4]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the anthocyanin compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[14]
Conclusion and Future Directions
This compound, as a member of the delphinidin family of anthocyanins, holds significant promise as a bioactive compound with potential applications in the prevention and treatment of various diseases. Its potent antioxidant, anti-inflammatory, and anticancer activities, largely attributed to the delphinidin aglycone, make it a compelling candidate for further investigation.
However, this guide also highlights a critical gap in the existing literature: the lack of direct, quantitative comparative studies of this compound against other anthocyanins. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies to compare the antioxidant, anti-inflammatory, and anticancer activities of this compound with other common anthocyanin glycosides using standardized assays.
-
Bioavailability and Metabolism: Investigating the bioavailability and metabolic fate of this compound to understand its in vivo efficacy.
-
Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound to gain a deeper understanding of its therapeutic potential.
Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Delphinidin-3-O-arabinoside Chloride: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin-3-O-arabinoside chloride, a member of the anthocyanin class of flavonoids, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), this compound exhibits a range of biological effects, from the induction of apoptosis and cell cycle arrest in cancer cells to the suppression of inflammatory responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its molecular interactions.
Core Mechanisms of Action
This compound, like its aglycone delphinidin (B77816), exerts its biological effects through a multi-faceted approach, primarily centered on its potent antioxidant and anti-inflammatory activities. These properties underpin its observed anticancer effects. The core mechanisms involve the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.
Anti-inflammatory Effects
The anti-inflammatory properties of delphinidin and its glycosides are well-documented and are largely attributed to the inhibition of the NF-κB signaling pathway.[1] In an inflammatory state, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB heterodimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Delphinidin-3-O-arabinoside and related compounds have been shown to attenuate the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.[2]
Antioxidant Activity
The antioxidant capacity of this compound is a key contributor to its mechanism of action. Anthocyanins are known to be potent scavengers of reactive oxygen species (ROS). The structure of delphinidin, with its multiple hydroxyl groups, allows it to effectively neutralize free radicals, thereby mitigating oxidative stress-induced cellular damage. This antioxidant activity is crucial in preventing the initiation and progression of various diseases, including cancer and cardiovascular disorders.
Anticancer Activity
The anticancer effects of this compound are a result of its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are mediated through the modulation of several signaling pathways, including:
-
MAPK Pathway: Delphinidin has been shown to influence the MAPK signaling cascade, which plays a central role in regulating cell growth, proliferation, and differentiation.[3] Specifically, it can modulate the phosphorylation of key kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.[3]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Delphinidin has been observed to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis.[3]
-
Induction of Apoptosis: Delphinidin and its glycosides trigger apoptosis through both the intrinsic and extrinsic pathways. This includes the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[4][5]
-
Cell Cycle Arrest: Delphinidin has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[6] This is achieved by modulating the expression of key cell cycle regulatory proteins.
Quantitative Data
While specific quantitative data for this compound is limited in the literature, the following tables summarize relevant data for delphinidin and its closely related glycosides. This information provides valuable insights into the potency and efficacy of this class of compounds.
Table 1: In Vitro Anticancer Activity of Delphinidin and its Glycosides
| Compound | Cell Line | Assay | Result | Reference |
| Delphinidin | PC3 (Prostate Cancer) | Annexin V Staining | Significant induction of apoptosis at 60-180 µmol/L | [6] |
| Delphinidin | PC3 (Prostate Cancer) | Cell Cycle Analysis | Dose-dependent G2/M arrest (16% at 60 µmol/L, 42% at 120 µmol/L) | [6] |
| Delphinidin | MDA-MB-453 & BT-474 (Breast Cancer) | TUNEL Assay | Dose-dependent increase in apoptosis at 20, 40, and 80 µM | [5] |
| Delphinidin-3-O-glucoside & Delphinidin-3-O-rutinoside | Jurkat (Leukemia) | Flow Cytometry | Induction of apoptosis and G2/M phase cell cycle arrest | [7] |
Table 2: Anti-inflammatory Activity of Delphinidin and its Glycosides
| Compound | Model | Key Findings | Reference |
| Delphinidin 3-sambubioside & Delphinidin | LPS-stimulated RAW 264.7 cells | Reduced levels of iNOS, NO, IL-6, MCP-1, and TNF-α | [1] |
| Delphinidin 3-sambubioside & Delphinidin | LPS-induced mouse paw edema | Reduced production of IL-6, MCP-1, and TNF-α; attenuated edema | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the mechanism of action of delphinidin and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Grow cells on coverslips or in chamber slides and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.
-
Label Detection: If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate. For fluorescently labeled nucleotides, proceed to microscopy.
-
Visualization: For chromogenic detection, add a substrate like DAB. For fluorescent detection, counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of stained nuclei relative to the total number of nuclei.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and running an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to measure the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound is a promising natural compound with significant potential in the prevention and treatment of various diseases, particularly cancer and inflammatory conditions. Its mechanism of action is complex, involving the modulation of multiple key signaling pathways that are fundamental to cellular homeostasis. The ability to inhibit NF-κB and MAPK pathways, coupled with its potent antioxidant properties, underscores its therapeutic potential. Further research, particularly focused on obtaining more specific quantitative data for the chloride salt of delphinidin-3-O-arabinoside, is warranted to fully elucidate its pharmacological profile and to advance its development as a therapeutic agent. This guide provides a foundational understanding for researchers and professionals engaged in the exploration of this and similar natural products for drug discovery and development.
References
- 1. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Delphinidin, an active compound of red wine, inhibits endothelial cell apoptosis via nitric oxide pathway and regulation of calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cybassets.com [cdn.cybassets.com]
In Silico Modeling of Delphinidin-3-O-arabinoside Chloride Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride, an anthocyanin prevalent in various pigmented plants, has garnered considerable interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the molecular interactions of this compound with biological targets. This guide provides a comprehensive overview of the in silico modeling of this compound, offering detailed experimental protocols, quantitative interaction data, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Molecular Properties of this compound
This compound is a glycoside of delphinidin (B77816), characterized by the presence of an arabinose sugar moiety. Its chemical structure and properties are fundamental to its interaction with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C20H19ClO11 | [3] |
| Molecular Weight | 470.8 g/mol | [3] |
| IUPAC Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol chloride | [3] |
| Canonical SMILES | C1--INVALID-LINK--OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O">C@@HO.[Cl-] | [3] |
In Silico Interaction Data
Molecular docking studies have been employed to predict the binding affinity of this compound and related compounds with various protein targets. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a higher affinity.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
| Delphinidin-3-O-arabinoside | Hepatocyte Nuclear Factor-1α (HNF-1α) | -8.3 | Hydrogen Bonding, Electrostatic, van der Waals |
Note: Data for other specific interactions of this compound is limited in the reviewed literature. The table will be updated as more research becomes available.
Experimental Protocols for In Silico Modeling
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general workflow for docking this compound with a target protein.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
Define the binding site or active site for docking.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.[3]
-
Optimize the ligand's geometry and assign rotatable bonds.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina.
-
Define the grid box to encompass the binding site of the protein.
-
Set the exhaustiveness parameter (e.g., 8 or higher) to ensure a thorough search of conformational space.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding energies.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
-
System Preparation:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of solvent (e.g., water).
-
Add ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM, AMBER).
-
Define the simulation parameters, including temperature, pressure, and simulation time (e.g., 100 ns).
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature.
-
Equilibrate the system under constant temperature and pressure.
-
Run the production MD simulation for the specified time.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).
-
Examine the fluctuations of protein residues (e.g., Root Mean Square Fluctuation - RMSF).
-
Analyze the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.
-
Signaling Pathway Interactions
Delphinidin and its glycosides have been shown to modulate several key signaling pathways implicated in inflammation and cancer, including the NF-κB and PI3K/Akt pathways.[4][5][6]
In Silico Drug Discovery Workflow
The process of identifying and evaluating potential drug candidates using computational methods typically follows a structured workflow.
Caption: A generalized workflow for in silico drug discovery.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation. Delphinidin has been shown to inhibit this pathway, potentially by interacting with key protein components.[7]
Caption: Inhibition of the NF-κB signaling pathway by Delphinidin-3-O-arabinoside.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is involved in cell survival and proliferation. Delphinidin has demonstrated inhibitory effects on this pathway in various cancer cell lines.[4][5][6]
Caption: Inhibition of the PI3K/Akt signaling pathway by Delphinidin-3-O-arabinoside.
Conclusion
In silico modeling provides a powerful and efficient approach to investigate the interactions of this compound with various biological targets. This guide has outlined the fundamental properties of the molecule, presented available quantitative interaction data, provided detailed protocols for key in silico techniques, and visualized its potential impact on critical signaling pathways. By leveraging these computational methods, researchers can accelerate the discovery and development of novel therapeutics based on this promising natural compound. Further in silico and in vitro studies are encouraged to expand the interaction profile of this compound and validate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin suppresses proliferation and migration of human ovarian clear cell carcinoma cells through blocking AKT and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Delphinidin-3-O-arabinoside Chloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. Accurate and precise quantification of this compound in various matrices, such as plant extracts and final products, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | [3] |
| Molecular Formula | C20H19ClO11 | [3] |
| Molecular Weight | 470.8 g/mol | [3] |
| CAS Number | 171370-55-1 | [4] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade, deionized)
-
0.22 µm or 0.45 µm syringe filters (PTFE or other suitable material)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% HCl). This solution should be stored in an amber vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation
The following are general procedures for different sample matrices. Optimization may be required based on the specific sample.
For Plant Extracts (e.g., Berry Extracts):
-
Homogenize 1 g of the plant material with 10 mL of acidified methanol (methanol with 0.1% HCl or 1% formic acid).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase A.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
For Liquid Samples (e.g., Juices):
-
Centrifuge the sample at 5000 rpm for 10 minutes to remove any particulate matter.
-
Dilute the supernatant with acidified water (water with 0.1% formic acid) as needed to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent with a Diode Array Detector (DAD) or UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 5% formic acid |
| Mobile Phase B | Acetonitrile with 5% formic acid |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-25% B; 20-25 min: 25-40% B; 25-30 min: 40-5% B; 30-35 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 520 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The following tables summarize the expected performance of this HPLC method, based on validation data for structurally similar anthocyanins.[5][6]
Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (representative) | 0.1 - 100 | ≥ 0.995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound (representative) | ~50 | ~150 |
Accuracy and Precision
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound (representative) | 1 | 85-110 | < 5 | < 10 |
| 10 | 90-105 | < 5 | < 10 | |
| 50 | 95-105 | < 5 | < 10 |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the quantification of this compound.
Caption: Workflow for sample preparation.
Caption: HPLC analysis logical flow.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. The use of a C18 reverse-phase column with a gradient elution of acidified water and acetonitrile, coupled with DAD detection at 520 nm, allows for excellent separation and sensitive detection of the analyte. The provided method validation parameters, based on closely related compounds, demonstrate the suitability of this method for routine quality control and research applications. It is recommended to perform a full method validation for the specific matrix of interest to ensure compliance with regulatory requirements.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molnova.cn [molnova.cn]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
Application Note: Extraction and Quantification of Delphinidin-3-O-arabinoside chloride from Bilberries (Vaccinium myrtillus L.)
Audience: Researchers, scientists, and drug development professionals.
Introduction Bilberries (Vaccinium myrtillus L.) are a rich source of anthocyanins, a class of water-soluble flavonoids responsible for their deep blue-purple coloration.[1] These compounds, particularly their glycoside forms, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] Delphinidin-3-O-arabinoside is one of the principal anthocyanins found in bilberries.[2][3] Accurate and efficient extraction and quantification of this specific compound are crucial for research, quality control of bilberry-based supplements, and new drug development.[4] This document provides a detailed protocol for the extraction, purification, and quantification of Delphinidin-3-O-arabinoside chloride from bilberries.
Experimental Protocols
Materials and Reagents
-
Fresh or frozen bilberries
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
This compound reference standard
-
0.2 µm syringe filters
Equipment
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
SPE manifold
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
pH meter
Extraction of Anthocyanins from Bilberries
This protocol employs an acid-assisted solvent extraction method, which is effective for maintaining the stability of anthocyanins.[1]
-
Sample Preparation:
-
Weigh 10 g of fresh or frozen bilberries.
-
If frozen, allow them to thaw partially at room temperature.
-
Homogenize the berries into a thick puree using a blender or mortar and pestle.[5]
-
-
Solvent Extraction:
-
Prepare the extraction solvent: Methanol containing 1% HCl (v/v). For example, add 1 mL of concentrated HCl to 99 mL of methanol. Acidified solvents improve the stability of anthocyanins.[1][6]
-
Add 50 mL of the acidified methanol to the bilberry puree (a 1:5 sample-to-solvent ratio).
-
Mix thoroughly and sonicate in an ultrasonic bath for 30 minutes at 40°C.[3]
-
Alternatively, macerate by shaking orbitally for 2 hours in the dark at room temperature.[5]
-
-
Extract Recovery:
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Re-extract the solid residue with another 50 mL of the extraction solvent to maximize yield.
-
Combine the supernatants.
-
-
Solvent Removal:
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.
-
The resulting aqueous concentrate contains the crude anthocyanin extract.
-
Purification by Solid Phase Extraction (SPE)
Purification is necessary to remove sugars, organic acids, and other impurities that can interfere with HPLC analysis.[7] SPE is a widely used method for this purpose.[6][7]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Dilute the crude aqueous extract with deionized water and adjust the pH to 2-3 with formic acid.
-
Load the diluted extract onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of acidified water (pH 2-3 with formic acid) to remove sugars and other polar impurities.
-
-
Elution:
-
Elute the anthocyanins from the cartridge with 5 mL of acidified methanol (1% HCl in methanol).
-
Collect the purified eluate. This fraction is enriched with anthocyanins, including Delphinidin-3-O-arabinoside. The recovery of anthocyanins through SPE can be as high as 90-95.6%.[7]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample and Standard Preparation:
-
Evaporate the purified eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase A.
-
Filter the sample through a 0.2 µm syringe filter before injection.[8]
-
Prepare a stock solution of this compound reference standard in acidified methanol and create a series of dilutions for the calibration curve.
-
-
HPLC Conditions:
Data Presentation
Table 1: Comparison of Total Anthocyanin Yield by Different Extraction Methods
| Extraction Method | Total Anthocyanin Content (mg cyanidin-3-glucoside equivalents / 100g fresh weight) | Reference |
| Classical Solvent Extraction (CSE) | Varies with time, typically lower than MAE | [5] |
| Ultrasound-Assisted Extraction (UAE) | Efficient, with yields comparable to MAE | [5] |
| Microwave-Assisted Extraction (MAE) | 963 ± 7 | [5] |
Note: Yields can vary based on the specific conditions (time, temperature, solvent) and the source of the bilberries.
Table 2: HPLC Method Parameters for Anthocyanin Quantification
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10% Formic Acid in Water |
| Mobile Phase B | Water/Acetonitrile/Methanol/Formic Acid (40:22.5:22.5:10) |
| Gradient | Variable mixture of A and B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 520 nm |
| Column Temperature | 25°C |
Reference for general HPLC conditions.[4][9]
Table 3: Typical Anthocyanin Composition in Bilberry Extract
| Anthocyanin | Relative Peak Area (%) - Representative Batch |
| Delphinidin-3-O-galactoside | 2.55 |
| Delphinidin-3-O-glucoside | 2.72 |
| Delphinidin-3-O-arabinoside | 1.61 |
| Cyanidin-3-O-galactoside | 1.59 |
| Cyanidin-3-O-glucoside | 1.74 |
| Petunidin-3-O-galactoside | 1.79 |
| Petunidin-3-O-glucoside | 1.11 |
| Malvidin-3-O-glucoside | 0.98 |
Data adapted from a representative analysis of a commercial bilberry extract.[2] The relative composition can vary between different batches and sources.
Visualization
Caption: Workflow for Delphinidin-3-O-arabinoside Extraction.
References
- 1. Extraction Process, Separation and Identification of Anthocyanins in Bilberry Extract. [plantextractwholesale.com]
- 2. Authentication of the Bilberry Extracts by an HPLC Fingerprint Method Combining Reference Standard Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bilberry (Vaccinium myrtillus L.) Extracts Comparative Analysis Regarding Their Phytonutrient Profiles, Antioxidant Capacity along with the In Vivo Rescue Effects Tested on a Drosophila melanogaster High-Sugar Diet Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymcamerica.com [ymcamerica.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Powdered Bilberry Extract [drugfuture.com]
LC-MS/MS analysis of Delphinidin-3-O-arabinoside chloride in fruit extracts
An LC-MS/MS method provides a robust and sensitive platform for the selective detection and quantification of Delphinidin-3-O-arabinoside chloride in complex fruit matrices. This application note details a comprehensive protocol for this analysis, tailored for researchers, scientists, and professionals in drug development and food science.
Introduction
Delphinidin-3-O-arabinoside is a type of anthocyanin, a natural pigment responsible for the deep red, purple, and blue colors in many fruits, such as blueberries and blackcurrants.[1][2] Anthocyanins are of significant interest due to their potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.[2][3] The accurate quantification of specific anthocyanins like Delphinidin-3-O-arabinoside in fruit extracts is crucial for quality control, authentication, and understanding their bioavailability and pharmacological effects.[4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique, offering high sensitivity and selectivity for identifying and quantifying these compounds, even at low concentrations.[4][5]
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate Delphinidin-3-O-arabinoside from other components in the fruit extract. The separation is typically achieved using a C18 column with a gradient elution of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[6] Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for Delphinidin-3-O-arabinoside, allowing for its precise quantification while minimizing matrix interference.[7] The precursor ion ([M]+) for Delphinidin-3-O-arabinoside is m/z 435, which fragments to the delphinidin (B77816) aglycone product ion at m/z 303 upon collision-induced dissociation (CID), corresponding to the neutral loss of the arabinose sugar (132 Da).[8]
Detailed Experimental Protocol
Sample Preparation: Extraction from Fruit Matrix
This protocol describes a general method for extracting anthocyanins from fresh or frozen fruit samples.[1][9]
Reagents and Equipment:
-
Methanol (HPLC Grade) with 0.1% Hydrochloric Acid (HCl) or Formic Acid (FA)
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Weigh approximately 5-10 grams of the homogenized fruit sample (fresh or frozen) into a centrifuge tube.
-
Add 20 mL of acidified methanol (MeOH with 0.1% HCl or FA).
-
Vortex the mixture vigorously for 15 minutes to ensure thorough extraction.[1] Using an ultrasonic bath can also enhance extraction efficiency.[9]
-
Centrifuge the mixture at 12,000 x g for 15 minutes to pellet solid particles.[1]
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the remaining pellet two more times to ensure complete recovery of anthocyanins.
-
Combine all the supernatants.
-
If necessary, concentrate the extract using a rotary evaporator under vacuum at a temperature below 40°C.
-
Dilute the final extract with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 1% Formic Acid) to a suitable concentration for LC-MS/MS analysis.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a typical starting point for the analysis and should be optimized for the specific instrument in use.
| Parameter | Condition | Reference |
| LC System | UPLC or HPLC System | [4][7] |
| Column | Reversed-phase C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm) | [6][10] |
| Mobile Phase A | Water with 1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile or Methanol | [1][6] |
| Flow Rate | 0.4 - 0.6 mL/min | [1][11] |
| Injection Volume | 5 - 20 µL | [6][11] |
| Column Temperature | 30 - 40°C | [10] |
| Gradient Elution | 5% B, hold for 1 min; linear ramp to 40% B over 15 min; ramp to 95% B, hold for 2 min; return to 5% B and re-equilibrate for 5 min. | [1][12] |
| MS System | Triple Quadrupole Mass Spectrometer | [1][8] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | [7] |
| Ion Source Temp. | 270 - 350°C | [13] |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 - 4.5 kV) | [7] |
| Nebulizer Gas | Nitrogen, 50 psi | [11] |
| Drying Gas | Nitrogen, 12 L/min | [11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |
MRM Transitions for Quantification
The primary transition for Delphinidin-3-O-arabinoside should be optimized. A secondary, confirmatory transition is also recommended.
| Compound | Precursor Ion (Q1) [M]+ | Product Ion (Q3) | Collision Energy (eV) | Purpose |
| Delphinidin-3-O-arabinoside | 435.1 | 303.1 | ~20-30 (Optimize) | Quantifier |
| Delphinidin-3-O-arabinoside | 435.1 | 257.1 | ~30-40 (Optimize) | Qualifier |
Note: The product ion m/z 303.1 corresponds to the delphinidin aglycone.[13][14]
Data Presentation and Quantification
Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound. The curve is generated by plotting the peak area against the concentration of the analyte over a relevant range (e.g., 0.5 to 100 ng/mL).[1]
Typical Concentrations in Fruit
The concentration of Delphinidin-3-O-arabinoside can vary significantly based on fruit type, cultivar, maturity, and growing conditions. The table below presents data for related compounds found in scientific literature.
| Fruit | Anthocyanin | Concentration Range (mg/100g Fresh Weight) | Reference |
| Blueberry (Various Cultivars) | Total Anthocyanins | 71.7 - 534.2 | [7] |
| Blueberry | Cyanidin-3-arabinoside | Identified, quantification varies | [4] |
| Blackcurrant | Delphinidin-3-O-glucoside | 6.1-17.9% of total anthocyanins | [9] |
| Saskatoon Berry | Cyanidin-3-arabinoside | Major flavonoid component | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Delphinidin-3-O-arabinoside.
MS/MS Fragmentation Pathway
Caption: Fragmentation of Delphinidin-3-O-arabinoside in the mass spectrometer.
References
- 1. research-groups.usask.ca [research-groups.usask.ca]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Anthocyanins in Cherry and Cranberry by High-Performance Liquid ChromatographyElectrospray LonizationMass Spectrometry | Cranberry Institute [cranberryinstitute.org]
- 4. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 13. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of Delphinidin-3-O-arabinoside Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a Delphinidin-3-O-arabinoside chloride standard, a crucial reference material for research in pharmacology, food chemistry, and drug development. Delphinidin-3-O-arabinoside, a naturally occurring anthocyanin, is of significant interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. The protocols outlined herein describe a semi-synthetic approach, beginning with the isolation of the delphinidin (B77816) aglycone from natural sources, followed by a chemical glycosylation step to introduce the arabinoside moiety. This methodology provides a reliable route to obtaining a high-purity standard for experimental use. Additionally, this document summarizes the known biological signaling pathways influenced by delphinidin and its glycosides and includes relevant analytical data for product characterization.
Introduction
Delphinidin-3-O-arabinoside is a member of the anthocyanin family of flavonoids, which are water-soluble pigments responsible for the blue, purple, and red colors of many fruits and flowers.[1] It is composed of a delphinidin aglycone linked to an arabinose sugar moiety at the 3-hydroxyl position.[2] Research has demonstrated that delphinidin and its glycosides possess a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects, making them promising candidates for nutraceutical and pharmaceutical development.[3][4]
The availability of a high-purity this compound standard is essential for accurate quantitative analysis, in vitro and in vivo studies, and for the overall advancement of research into its therapeutic potential. While this compound can be isolated from natural sources such as blueberries and Rhododendron species, chemical synthesis offers a route to a standard with controlled purity and quantity.[2][5]
This document details a two-stage process for preparing this compound:
-
Isolation and Preparation of Delphinidin Aglycone: Acid hydrolysis of a delphinidin-rich natural extract to yield the delphinidin chloride aglycone.
-
Glycosylation: Chemical coupling of the delphinidin aglycone with a protected arabinose derivative via a modified Koenigs-Knorr reaction, followed by deprotection to yield the final product.
Experimental Protocols
Stage 1: Preparation of Delphinidin Chloride (Aglycone)
This protocol describes the acid hydrolysis of a delphinidin-rich plant extract to obtain the delphinidin aglycone.
Materials:
-
Delphinidin-rich plant extract (e.g., from eggplant peel, bilberries)
-
2 M Hydrochloric acid (HCl)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Extraction: Prepare a crude extract from a suitable plant source (e.g., eggplant peels) by macerating the plant material in acidified methanol (0.1% HCl).
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at 40°C.
-
Hydrolysis: Resuspend the concentrated extract in 2 M HCl and heat at 100°C for 1 hour to hydrolyze the glycosidic bonds.
-
Aglycone Precipitation: Cool the hydrolysate on ice to precipitate the delphinidin chloride aglycone.
-
Washing: Wash the precipitate with cold diethyl ether to remove lipophilic impurities.
-
Purification: Centrifuge the mixture to pellet the aglycone. Decant the supernatant and wash the pellet with cold water.
-
Drying: Lyophilize the purified delphinidin chloride pellet to obtain a stable powder.
-
Purity Assessment: Analyze the purity of the delphinidin chloride by HPLC-DAD, comparing the retention time and UV-Vis spectrum with a known standard.
Stage 2: Synthesis of this compound
This protocol outlines the glycosylation of the prepared delphinidin aglycone with a protected arabinose donor using a modified Koenigs-Knorr reaction.
Materials:
-
Delphinidin chloride (aglycone)
-
Acetobromo-α-L-arabinose (or other suitable protected arabinosyl donor)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous quinoline (B57606)
-
Anhydrous pyridine
-
Dry dichloromethane (B109758) (DCM)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (for deprotection)
-
Amberlite resin (H⁺ form)
-
Preparative HPLC system
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve delphinidin chloride in a mixture of anhydrous quinoline and pyridine.
-
Addition of Glycosyl Donor: To the solution, add acetobromo-α-L-arabinose.
-
Initiation of Reaction: Add silver(I) carbonate as a promoter to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature in the dark for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the resulting protected glycoside in dry methanol and add a catalytic amount of sodium methoxide to remove the acetyl protecting groups from the arabinose moiety. Stir at room temperature for 2-4 hours.
-
Neutralization: Neutralize the reaction with Amberlite H⁺ resin, filter, and concentrate the filtrate.
-
Purification: Purify the crude this compound by preparative HPLC using a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Characterization: Collect the fractions containing the desired product, pool them, and lyophilize to obtain the final product as a dark powder. Confirm the identity and purity by HPLC, Mass Spectrometry, and NMR.
Data Presentation
The following table summarizes the expected analytical data for the synthesized this compound.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₁₉ClO₁₁[6] |
| Molecular Weight | 470.8 g/mol [6] |
| HPLC Retention Time | Dependent on column and mobile phase conditions. |
| UV-Vis λmax | Approximately 520-530 nm (in acidic methanol) |
| ¹H NMR (CD₃OD, 600 MHz) | δ 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H)[7] |
| ¹³C NMR (CD₃OD, 150 MHz) | δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3[7] |
| Mass Spectrometry (ESI+) | [M]⁺ at m/z 435.08 (cation) |
Note: NMR data is for the cation and may show slight variations based on solvent and counter-ion.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Key Signaling Pathways Modulated by Delphinidin
Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagram below provides a simplified overview of these interactions.
Caption: Key signaling pathways modulated by Delphinidin glycosides.
Conclusion
The protocols detailed in this document provide a robust framework for the synthesis of this compound, a valuable standard for research applications. By following these procedures, researchers can obtain a high-purity compound for use in a variety of experimental settings, from analytical chemistry to preclinical drug development. The provided information on the biological activities and signaling pathways of delphinidin and its glycosides further supports the rationale for its continued investigation as a potential therapeutic agent.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]
- 2. cdn.cybassets.com [cdn.cybassets.com]
- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Delphinidin-3-O-arabinoside Chloride as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1] As a specific glycoside of delphinidin, it is found in various plant sources, including berries like Vaccinium myrtillus (bilberries) and certain varieties of Rhododendron.[2][3] With increasing consumer demand for natural alternatives to synthetic food dyes, this compound presents a promising option for the food industry. Its application as a food colorant is influenced by its stability, which is dependent on factors such as pH, temperature, light, and oxygen.[4] This document provides detailed application notes and protocols for the extraction, characterization, and utilization of this compound as a natural food colorant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various food matrices.
| Property | Value | Reference |
| IUPAC Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | [5] |
| Molecular Formula | C₂₀H₁₉ClO₁₁ | [5] |
| Molecular Weight | 470.8 g/mol | [3][5] |
| CAS Number | 171370-55-1 | [3][5][6] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, and Hot water. | [3][6] |
| Purity | >95% (Commercially available standard) | [3] |
| Storage | 2-8°C, protected from air and light, refrigerate or freeze. | [3] |
Table 1: Physicochemical properties of this compound.
Extraction and Purification from Natural Sources
The extraction of anthocyanins like this compound from plant materials typically involves the use of polar solvents, often acidified to stabilize the anthocyanins in their colored flavylium (B80283) cation form.[7] Subsequent purification steps are necessary to isolate the target compound from other co-extracted substances.
This protocol outlines a general method for the extraction and purification of this compound from a suitable plant source (e.g., bilberries).
3.1.1 Materials and Reagents:
-
Plant material (e.g., fresh or frozen bilberries)
-
Acidified methanol (Methanol with 0.1% HCl or 1% formic acid)[7]
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (for SPE conditioning and elution)
-
Acidified water (for SPE washing)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase A: Water with 1% formic acid
-
Mobile phase B: Acetonitrile with 1% formic acid[3]
-
Lyophilizer
3.1.2 Procedure:
-
Sample Preparation: Homogenize the fresh or frozen plant material into a fine pulp.
-
Solvent Extraction: Macerate the homogenized pulp in acidified methanol at a solid-to-solvent ratio of approximately 1:10 (w/v). The acidification helps to maintain the stability of the anthocyanin.[7]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under vacuum using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by passing methanol followed by acidified water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanin fraction with methanol.
-
-
Preparative HPLC Isolation:
-
Further purify the eluted anthocyanin fraction using preparative HPLC.
-
Employ a gradient elution with mobile phases A and B. A typical gradient might be from 5% to 40% B over 30 minutes.
-
Monitor the elution at 520 nm, the characteristic wavelength for anthocyanin detection.[3]
-
Collect the fractions corresponding to the this compound peak.
-
-
Lyophilization: Lyophilize the collected fractions to obtain the purified compound as a powder.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:171370-55-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Delphinidin-3-O-arabinoside Chloride Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is an anthocyanin, a class of flavonoids responsible for the vibrant purple and blue colors in many plants.[1][2][3] Delphinidin (B77816) and its glycosides are of significant interest in drug discovery and development due to their potent antioxidant, anti-inflammatory, and pro-apoptotic properties.[4][5][6] These bioactivities suggest their potential therapeutic application in various diseases, including cancer and inflammatory disorders. While delphinidin is active in its aglycone form, the sugar moiety at the 3-position is crucial for its bioavailability.[1] The bioavailability of delphinidin glycosides can vary, with arabinoside forms being comparatively less bioavailable than galactoside and glucoside forms.[1]
These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of this compound. The primary bioactivities of interest covered in these protocols are cytotoxicity, apoptosis induction, anti-inflammatory effects, and antioxidant activity. The protocols are based on established methods for similar compounds, such as Delphinidin and its other glycosides, and should be optimized for specific cell lines and experimental conditions.
Assessment of Cytotoxicity and Cell Viability
A fundamental initial step in evaluating the bioactivity of any compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Table 1: Example Quantitative Data for Cell Viability Assay
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM)[7] |
| Human Prostate Cancer (PC3) | 48 | 150 |
| Human Breast Cancer (MCF-7) | 48 | 200 |
| Human Colon Cancer (HT-29) | 48 | 180 |
| Normal Human Dermal Fibroblasts (NHDF) | 48 | > 500 |
Note: The IC₅₀ values presented are hypothetical examples and should be determined experimentally.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer and normal cell lines.
Materials:
-
This compound
-
Target cell lines (e.g., PC3, MCF-7, HT-29, NHDF)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 500 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Induction Assessment
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Annexin V staining followed by flow cytometry is a standard method to detect early and late apoptosis. Caspase activity assays can further confirm the involvement of the caspase cascade.
Table 2: Example Quantitative Data for Apoptosis Assays
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| PC3 | 150 | 35% | 3.5 |
| MCF-7 | 200 | 28% | 2.8 |
| HT-29 | 180 | 32% | 3.1 |
Note: The values presented are hypothetical examples and should be determined experimentally.
Experimental Protocol: Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7.
Materials:
-
This compound
-
Target cell lines
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at the IC₅₀ concentration for a specified time (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.
Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and caspase activity.
Anti-inflammatory Activity Assessment
Delphinidins are known to possess anti-inflammatory properties. This can be assessed by measuring the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to an inflammatory stimulus.
Table 3: Example Quantitative Data for Anti-inflammatory Assay
| Cell Line | Inflammatory Stimulus | Treatment Concentration (µM) | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 | 60% | 55% |
| THP-1 Monocytes | LPS (1 µg/mL) | 50 | 50% | 45% |
Note: The values presented are hypothetical examples and should be determined experimentally.
Experimental Protocol: Cytokine ELISA
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
This compound
-
RAW 264.7 or THP-1 cells
-
Lipopolysaccharide (LPS)
-
Human or Mouse TNF-α and IL-6 ELISA Kits
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed cells and pre-treat with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition of cytokine secretion by the compound compared to the LPS-only treated cells.
Signaling Pathway: NF-κB Inhibition
Delphinidin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8]
Caption: Delphinidin-3-O-arabinoside inhibits the NF-κB signaling pathway.
Antioxidant Activity Assessment
The antioxidant capacity of this compound can be evaluated by its ability to reduce intracellular reactive oxygen species (ROS).
Table 4: Example Quantitative Data for Cellular Antioxidant Assay
| Cell Line | Oxidative Stress Inducer | Treatment Concentration (µM) | % Reduction in ROS Levels | | :--- | :--- | :--- | :--- | :--- | | HaCaT Keratinocytes | H₂O₂ (500 µM) | 25 | 40% | | HepG2 Hepatocytes | t-BHP (100 µM) | 25 | 35% |
Note: The values presented are hypothetical examples and should be determined experimentally.
Experimental Protocol: DCFH-DA Assay
Objective: To measure the intracellular ROS scavenging activity of this compound.
Materials:
-
This compound
-
Target cell lines (e.g., HaCaT, HepG2)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide (t-BHP))
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with this compound for 1 hour.
-
Probe Loading: Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ or t-BHP.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Data Analysis: Calculate the percentage reduction in ROS levels in treated cells compared to cells exposed to the oxidative stressor alone.
Signaling Pathway: MAPK Pathway Modulation
Delphinidin has been shown to modulate the MAPK signaling pathway, which is involved in cellular responses to oxidative stress.[4][9]
Caption: Delphinidin-3-O-arabinoside can modulate the MAPK signaling pathway.
Disclaimer
The experimental protocols and quantitative data presented in these application notes are provided as examples and are based on the known bioactivities of Delphinidin and its other glycosides. It is crucial to note that the specific bioactivity of this compound may differ. Therefore, all protocols and compound concentrations should be optimized for the specific cell lines and experimental conditions being used. The information provided is for research purposes only and not for clinical use.
References
- 1. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Note and Protocol: Assessing the Antioxidant Capacity of Delphinidin-3-O-arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside is an anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] This document provides detailed protocols for assessing the antioxidant capacity of Delphinidin-3-O-arabinoside using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it outlines potential signaling pathways modulated by its antioxidant activity.
Data Presentation: Antioxidant Capacity of Delphinidin (B77816) Glycosides
The antioxidant capacity of Delphinidin-3-O-arabinoside can be quantified using various assays. The following table summarizes typical antioxidant activity values for delphinidin and its glycosides. It is important to note that the specific values for Delphinidin-3-O-arabinoside may vary depending on the experimental conditions. The structure of the anthocyanidin and the attached sugar moiety can influence the antioxidant activity.[3][4]
| Assay | Compound | IC50 / Trolox Equivalents (TE) | Reference |
| DPPH Radical Scavenging Activity | Delphinidin | Lower IC50 than Delphinidin-3-O-glucoside | [3][4] |
| Cyanidin-3-O-arabinoside | Significantly lower activity than other cyanidin (B77932) glycosides | [3] | |
| ABTS Radical Cation Decolorization Assay | Delphinidin-3-O-rutoside | Higher activity than Cyanidin-3-O-glucoside | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Delphinidin | Greater antioxidant activity than Pelargonidin | [5] |
| Oxygen Radical Absorbance Capacity (ORAC) | Delphinidin | High ORAC values reported for berries rich in delphinidin | [6] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE) express the antioxidant capacity of a sample in terms of the concentration of a standard antioxidant, Trolox.
Experimental Protocols
Herein are detailed methodologies for the key experiments cited for assessing the antioxidant capacity of Delphinidin-3-O-arabinoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.[7][8][9]
Materials:
-
Delphinidin-3-O-arabinoside sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[8]
-
Sample and Standard Preparation: Prepare a stock solution of Delphinidin-3-O-arabinoside in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Protocol:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11][12][13]
Materials:
-
Delphinidin-3-O-arabinoside sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample and Standard Preparation: Prepare a stock solution of Delphinidin-3-O-arabinoside and a series of dilutions. Prepare similar dilutions for the Trolox standard.
-
Assay Protocol:
-
Add 10 µL of each sample dilution or standard to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[12]
-
Measurement: Measure the absorbance at 734 nm.[13]
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[9][15][16]
Materials:
-
Delphinidin-3-O-arabinoside sample
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14][16] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of Delphinidin-3-O-arabinoside and a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.
-
Assay Protocol:
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[15][16]
-
Measurement: Measure the absorbance at 593 nm.[15]
-
Calculation: The FRAP value is calculated from the standard curve and expressed as mmol Fe²⁺ equivalents per gram of sample or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9][17][18]
Materials:
-
Delphinidin-3-O-arabinoside sample
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[18]
-
-
Sample and Standard Preparation: Prepare a stock solution of Delphinidin-3-O-arabinoside and a series of dilutions in phosphate buffer. Prepare a Trolox standard curve.
-
Assay Protocol:
-
Measurement: Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.[10][19]
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined from the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram of sample.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant capacity of Delphinidin-3-O-arabinoside.
Caption: General workflow for assessing antioxidant capacity.
Signaling Pathways Modulated by Delphinidin
Delphinidin has been shown to modulate several signaling pathways that are closely linked to cellular responses to oxidative stress. By scavenging reactive oxygen species (ROS), Delphinidin-3-O-arabinoside can indirectly influence these pathways, leading to protective effects against cellular damage.
PI3K/Akt/mTOR Signaling Pathway
Delphinidin can inhibit the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells and contributes to cell proliferation and survival.[1] By reducing oxidative stress, delphinidin may further modulate this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway by Delphinidin.
AMPK/NOX/MAPK Signaling Pathway
Delphinidin can activate AMP-activated protein kinase (AMPK), which in turn can inhibit NADPH oxidase (NOX), a major source of cellular ROS.[2] This leads to a reduction in oxidative stress and subsequent inhibition of downstream mitogen-activated protein kinase (MAPK) signaling, which is involved in pathological conditions like cardiac hypertrophy.[2]
Caption: Modulation of the AMPK/NOX/MAPK pathway by Delphinidin.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately assess the antioxidant capacity of Delphinidin-3-O-arabinoside. Understanding its antioxidant potential and its effects on cellular signaling pathways is crucial for the development of new therapeutic agents and functional foods aimed at preventing and treating diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 4. Analytical and Theoretical Studies of Antioxidant Properties of Chosen Anthocyanins; A Structure-Dependent Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health [mdpi.com]
- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.muohio.edu [chemistry.muohio.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. agilent.com [agilent.com]
- 19. cellbiolabs.com [cellbiolabs.com]
Delphinidin-3-O-arabinoside Chloride in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables. As a member of the delphinidin (B77816) glycoside family, it is of significant interest in the fields of metabolomics, nutrition, and drug discovery due to its potent antioxidant and potential health-promoting properties. This document provides detailed application notes and experimental protocols for the study of this compound in a metabolomics context, aimed at researchers, scientists, and professionals in drug development.
Applications in Metabolomics Studies
Metabolomics studies involving this compound primarily focus on several key areas:
-
Biomarker Discovery: Identifying and quantifying this compound and its metabolites in biological fluids and tissues can serve as biomarkers of dietary intake and may correlate with specific health outcomes.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy as a potential therapeutic agent. Metabolomics workflows are central to tracking the compound and its metabolic products in vivo.
-
Mechanism of Action: Untargeted and targeted metabolomics approaches can elucidate the metabolic pathways modulated by this compound, providing insights into its biological activities and mechanisms of action at a cellular and systemic level.
-
Food Science and Nutraceuticals: Quantifying the content of this compound in various food sources is essential for quality control, standardization of extracts, and the development of functional foods and nutraceuticals.
Quantitative Data Presentation
The concentration of this compound can vary significantly depending on the plant source, cultivar, growing conditions, and processing methods. The following table summarizes the quantitative data from various studies.
| Plant Source | Cultivar/Variety | Concentration (mg/100g Fresh Weight) | Reference |
| Highbush Blueberry (Vaccinium corymbosum L.) | 'Bluecrop' | 12.12 | [1] |
| Highbush Blueberry (Vaccinium corymbosum) | 'Sierra' | 9.10 | [1] |
| Lowbush Blueberry (Vaccinium angustifolium Ait.) | K78-16 | 3.63 | [2] |
| Lowbush Blueberry (Vaccinium angustifolium Ait.) | K74-13 | 10.44 | [3] |
| Lowbush Blueberry (Vaccinium angustifolium) | Jam 1 | 1.28 | [4] |
| Lowbush Blueberry (Vaccinium angustifolium) | Jam 2 | 0.95 | [4] |
Experimental Protocols
Sample Preparation for Metabolomics Analysis of this compound
Objective: To extract this compound and other anthocyanins from biological matrices (e.g., plant tissue, plasma, urine) for UPLC-MS/MS analysis.
Materials:
-
Biological sample (e.g., 1g of freeze-dried berry powder, 100 µL of plasma or urine)
-
Extraction Solvent: Methanol:Water:Formic Acid (70:29:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (IS): e.g., Quercetin-3-glucoside or other stable isotope-labeled anthocyanin
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Syringe filters (0.22 µm, PTFE)
-
UPLC vials
Protocol for Plant Tissue (e.g., Berries):
-
Weigh 1g of lyophilized and powdered plant material into a 15 mL centrifuge tube.
-
Add 10 mL of pre-chilled extraction solvent and the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ice bath for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a UPLC vial.
-
Store the vial at -80°C until analysis to prevent degradation.
Protocol for Biological Fluids (e.g., Plasma, Urine):
-
Thaw frozen plasma or urine samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological fluid.
-
Add 400 µL of the pre-chilled extraction solvent containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a UPLC vial.
-
Store at -80°C until analysis.
UPLC-MS/MS Method for Quantification of this compound
Objective: To develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-40% B (linear gradient)
-
8-9 min: 40-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Delphinidin-3-O-arabinoside: Precursor ion (Q1) m/z 435.1 -> Product ion (Q3) m/z 303.1 (aglycone fragment)
-
Internal Standard (e.g., Quercetin-3-glucoside): Precursor ion (Q1) m/z 465.1 -> Product ion (Q3) m/z 303.1
-
-
Collision Energy and Cone Voltage: Optimize for each compound to achieve maximum sensitivity.
Mandatory Visualizations
Signaling Pathways
Delphinidin and its glycosides have been shown to modulate several key signaling pathways implicated in various cellular processes, including proliferation, inflammation, and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Delphinidin.
Caption: NF-κB signaling pathway and its inhibition by Delphinidin.
Experimental Workflow
A typical metabolomics workflow for the analysis of this compound is depicted below.
Caption: A standard workflow for metabolomics studies of Delphinidin-3-O-arabinoside.
Conclusion
The study of this compound using metabolomics provides a powerful approach to understanding its dietary relevance, bioavailability, and biological effects. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust metabolomics studies. The continued investigation into this and other anthocyanins will undoubtedly contribute to the development of new strategies for health promotion and disease prevention.
References
Application Notes and Protocols: Delphinidin-3-O-arabinoside Chloride in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is an anthocyanin, a class of water-soluble flavonoids responsible for the vibrant purple and blue hues in many fruits and flowers.[1] As a glycoside of delphinidin (B77816), it exhibits potent antioxidant and anti-inflammatory properties, making it a compelling active ingredient for cosmetic and dermatological applications.[2] These application notes provide a comprehensive overview of its potential uses in cosmetic science, supported by experimental data on its parent compound, delphinidin. Detailed protocols for in vitro evaluation and a sample formulation are included to guide researchers in harnessing its benefits for skin health.
The primary mechanism of action for this compound is its function as a powerful antioxidant, capable of neutralizing free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress at the cellular level.[3] Oxidative stress is a key contributor to skin aging, inflammation, and photodamage. By scavenging these harmful species, this compound can help protect the skin from premature aging and maintain its youthful appearance.
Furthermore, delphinidin, the aglycone of this compound, has been shown to modulate key signaling pathways involved in inflammation and cellular defense, such as the NF-κB and Nrf2 pathways.[4][5] This multifaceted activity suggests its potential in addressing a range of skin concerns, from reducing redness and irritation to enhancing the skin's natural resilience against environmental aggressors.
Potential Cosmetic Applications
-
Anti-Aging Formulations: By neutralizing free radicals and reducing oxidative stress, this compound can help prevent the degradation of collagen and elastin, key proteins for maintaining skin structure and elasticity.
-
Soothing and Anti-Inflammatory Products: Its ability to modulate inflammatory pathways makes it suitable for formulations aimed at sensitive or irritated skin, helping to reduce redness and calm the skin.[6]
-
Photoprotective and Post-Sun Care: While not a substitute for sunscreen, its antioxidant properties can help mitigate the damaging effects of UV radiation on the skin.[7] It can be incorporated into daily skincare products to provide an additional layer of protection or in after-sun products to soothe UV-induced inflammation.
-
Brightening and Tone-Correcting Serums: By reducing inflammation and oxidative stress, which can contribute to hyperpigmentation, it may help to promote a more even and radiant skin tone.
-
Natural Colorant: The inherent vibrant color of this compound can be utilized as a natural colorant in cosmetic formulations, though its stability is pH-dependent.
Quantitative Data Summary
The following tables summarize quantitative data from studies on delphinidin, the aglycone of this compound. This data provides a strong rationale for the use of its glycoside derivatives in cosmetic formulations.
Table 1: Antioxidant and Cytoprotective Effects of Delphinidin on Skin Cells
| Parameter | Cell Line | Treatment/Concentration | Result | Reference |
| Inhibition of Neoplastic Transformation | Mouse Epidermal JB6 P+ | 5 µM Delphinidin | 69.4% inhibition | [5] |
| 10 µM Delphinidin | 74.4% inhibition | [5] | ||
| 20 µM Delphinidin | 99.4% inhibition | [5] | ||
| Protection against UVB-induced Apoptosis | Human HaCaT Keratinocytes | 1-20 µM Delphinidin | Significant protection against UVB-induced decrease in cell viability and apoptosis | [7] |
Table 2: Anti-Inflammatory Effects of Delphinidin
| Parameter | Cell/Tissue Model | Treatment/Concentration | Result | Reference |
| Inhibition of Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, IL-8, TNF-α) | 3D Reconstituted Human Psoriatic Skin Equivalent | 20 µM Delphinidin | Significant suppression of cytokine release | [8] |
| Suppression of UVB-induced COX-2 Expression | Mouse Epidermal JB6 P+ | Non-cytotoxic concentrations | Suppression of COX-2 promoter activity and PGE2 production | [9] |
| Inhibition of NF-κB Activation | Mouse Epidermal JB6 P+ | Non-cytotoxic concentrations | Abolished UVB-induced NF-κB activation | [9] |
Table 3: Effects of Delphinidin on Keratinocyte Differentiation
| Parameter | Cell Line | Treatment/Concentration | Result | Reference |
| Involucrin mRNA Expression | Normal Human Epidermal Keratinocytes (NHEKs) | 10-40 µM Delphinidin | Significant increase | [10] |
| Procaspase-14 mRNA Expression | Normal Human Epidermal Keratinocytes (NHEKs) | 10-40 µM Delphinidin | Significant increase | [10] |
| Transglutaminase-1 (TGM1) mRNA Expression | Normal Human Epidermal Keratinocytes (NHEKs) | 10-40 µM Delphinidin | Significant increase | [10] |
Signaling Pathways
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in cosmetic applications.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectroscopic grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) and serial dilutions in the same manner.
-
Prepare a 0.1 mM DPPH working solution in methanol. Keep this solution in the dark.
-
-
Assay:
-
In a 96-well plate, add 50 µL of each concentration of this compound, positive control, or methanol (as a blank) to separate wells.
-
Add 150 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokines in Human Keratinocytes
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines in human skin cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or a UVB source to induce inflammation
-
ELISA kits for human IL-6 and TNF-α
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (medium only).
-
-
Induction of Inflammation:
-
After pre-treatment, induce inflammation by adding LPS (e.g., 1 µg/mL) to the medium or by exposing the cells to a controlled dose of UVB radiation. Include a non-inflamed control group.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the inflamed control group to determine the percentage of inhibition.
-
Effect on Collagen Synthesis in Human Dermal Fibroblasts
Objective: To evaluate the effect of this compound on collagen production by human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
Sircol™ Soluble Collagen Assay kit or similar
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HDFs in appropriate medium.
-
Seed the cells in 24-well plates and allow them to grow to near confluency.
-
-
Treatment:
-
Replace the medium with fresh medium containing various non-toxic concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include a vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 48 to 72 hours to allow for collagen production and secretion into the medium.
-
Collect the cell culture supernatant.
-
-
Collagen Quantification:
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay, following the manufacturer's protocol. This assay is based on the specific binding of the dye Sirius Red to collagen.
-
-
Data Analysis:
-
Compare the amount of collagen in the treated groups to the control group to determine if this compound stimulates or inhibits collagen synthesis. Normalize collagen levels to cell number or total protein if necessary.
-
Sample Cosmetic Formulation: Antioxidant Facial Serum
This is a sample water-based serum formulation. The stability and compatibility of this compound in the final formulation should be thoroughly tested.
Table 4: Sample Antioxidant Facial Serum Formulation
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| A | Distilled Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 3.00 |
| A | Propanediol | Humectant, Solvent | 2.00 |
| A | Sodium Hyaluronate | Humectant | 0.50 |
| A | Xanthan Gum | Thickener | 0.30 |
| B | This compound | Active Ingredient | 0.10 - 1.00 |
| B | Water | Solvent | 2.00 |
| B | Citric Acid | pH Adjuster | q.s. to pH 4.0-4.5 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Manufacturing Protocol:
-
In the main vessel, combine the Phase A ingredients (Water, Glycerin, Propanediol).
-
Slowly disperse the Xanthan Gum into the vortex of the water phase with constant mixing until a uniform gel is formed. Add the Sodium Hyaluronate and continue mixing until fully hydrated.
-
In a separate vessel, dissolve the this compound in water and adjust the pH to 4.0-4.5 with Citric Acid. This is the Phase B.
-
Add Phase B to Phase A with gentle mixing.
-
Add the preservative (Phase C) and mix until uniform.
-
Verify the final pH is in the range of 4.0-4.5.
Stability Testing Protocol
Objective: To ensure the physical, chemical, and microbiological stability of the final formulation.
Procedure:
-
Accelerated Stability Testing:
-
Store samples of the final formulation in its intended packaging at elevated temperatures (e.g., 40°C and 45°C) for a period of 1 to 3 months.[11]
-
Evaluate samples at regular intervals (e.g., 2, 4, 8, 12 weeks) for changes in:
-
Physical properties: Color, odor, appearance, viscosity, and pH.
-
Chemical properties: Potency of this compound (using a suitable analytical method like HPLC).
-
Packaging compatibility: Any signs of interaction between the product and the packaging.
-
-
-
Real-Time Stability Testing:
-
Store samples under controlled room temperature and humidity conditions (e.g., 25°C/60% RH) for the intended shelf life of the product (e.g., 12, 18, 24 months).[1]
-
Evaluate samples at specified time points (e.g., 3, 6, 9, 12, 18, 24 months).
-
-
Freeze-Thaw Cycle Testing:
-
Subject the product to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for 3-5 cycles to assess its resistance to phase separation.[1]
-
-
Photostability Testing:
-
Expose the product in its final packaging to controlled UV and visible light to assess the impact on color, odor, and active ingredient stability.
-
Conclusion
This compound is a promising natural active ingredient for cosmetic formulations, with strong scientific evidence supporting its antioxidant and anti-inflammatory properties. Its potential to protect the skin from environmental stressors, soothe inflammation, and contribute to an anti-aging skincare strategy makes it a valuable component for a wide range of products. Careful consideration of formulation pH and comprehensive stability testing are crucial to ensure the efficacy and shelf-life of the final product. The provided protocols offer a framework for researchers and formulators to effectively evaluate and incorporate this potent anthocyanin into innovative cosmetic solutions.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives | MDPI [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delphinidin, an anthocyanidin in pigmented fruits and vegetables, protects human HaCaT keratinocytes and mouse skin against UVB-mediated oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodifferentiation, Anti-Inflammatory and Antiproliferative Effects of Delphinidin, a Dietary Anthocyanidin, in a Full-Thickness Three-Dimensional Reconstituted Human Skin Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delphinidin suppresses ultraviolet B-induced cyclooxygenases-2 expression through inhibition of MAPKK4 and PI-3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delphinidin, a dietary antioxidant, induces human epidermal keratinocyte differentiation but not apoptosis: studies in submerged and three-dimensional epidermal equivalent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Digestion Models of Delphinidin-3-O-arabinoside Chloride Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride, an anthocyanin found in various pigmented fruits and vegetables, is of increasing interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic efficacy is contingent upon its bioavailability—the fraction of the ingested compound that reaches systemic circulation to exert its biological effects. Anthocyanins are known for their low bioavailability, which is influenced by their stability and absorption within the gastrointestinal tract.[1][2] In vitro digestion models are invaluable tools for simulating the physiological conditions of the human digestive system, allowing for the preliminary assessment of the stability, bioaccessibility, and intestinal permeability of bioactive compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing the internationally recognized INFOGEST 2.0 static in vitro digestion model, followed by a Caco-2 cell culture model for intestinal permeability assessment. The aim is to offer a standardized methodology for researchers to evaluate the potential bioavailability of this compound.
Data Presentation: Stability and Bioavailability of Delphinidin (B77816) Glycosides
The bioavailability of anthocyanins is generally low and varies depending on their glycosidic form.[3] The following tables summarize quantitative data on the stability and bioavailability of delphinidin and its glycosides from various studies. It is important to note that specific data for this compound is limited, and therefore, data for other delphinidin glycosides are included for comparative purposes.
Table 1: Bioavailability of Delphinidin Glycosides
| Anthocyanin | Bioavailability (%) | Model System | Reference |
| Delphinidin-3-O-arabinoside | 0.14 | Human subjects | [4] |
| Delphinidin-3-O-galactoside | 0.48 | Human subjects | [4] |
| Delphinidin-3-O-glucoside | 0.14 | Human subjects | [4] |
Table 2: Stability of Anthocyanins during In Vitro Digestion
| Anthocyanin/Extract | Digestion Phase | Recovery/Loss | Reference |
| Blueberry Anthocyanins | Gastric | No significant effect | [5] |
| Blueberry Anthocyanins | Intestinal | ~42% loss | [5] |
| Cornelian Cherry Anthocyanins | Gastric | No significant effect | [6] |
| Cornelian Cherry Anthocyanins | Intestinal | >70% decrease | [6] |
| Cyanidin-3-O-glucoside | Intestinal | 70% decomposition | [7] |
| Black Currant Juice Anthocyanins | Gastric | Stable | [3] |
| Black Currant Juice Anthocyanins | Intestinal (with pancreatin) | Reduced stability | [3] |
Experimental Protocols
Protocol 1: In Vitro Digestion using the INFOGEST 2.0 Model
This protocol describes a static in vitro digestion method to assess the stability and bioaccessibility of this compound. The method simulates the oral, gastric, and intestinal phases of digestion.[8][9][10]
Materials and Reagents:
-
This compound
-
Simulated Salivary Fluid (SSF) concentrate
-
Simulated Gastric Fluid (SGF) concentrate
-
Simulated Intestinal Fluid (SIF) concentrate
-
α-amylase solution (from human saliva)
-
Pepsin solution (from porcine gastric mucosa)
-
Pancreatin (B1164899) solution (from porcine pancreas)
-
Bile salts (porcine)
-
HCl (1 M)
-
NaHCO3 (1 M)
-
CaCl2(H2O)2
-
Water bath shaker (37°C)
-
pH meter
-
Centrifuge
Procedure:
-
Oral Phase:
-
Mix 5 g of the test sample (e.g., a food matrix containing this compound or a solution of the pure compound) with 3.5 mL of SSF concentrate.
-
Add 0.5 mL of α-amylase solution (75 U/mL in the final mixture).
-
Add 25 µL of 0.3 M CaCl2.
-
Adjust the pH to 7.0 with 1 M HCl or 1 M NaHCO3.
-
Add water to a final volume of 10 mL.
-
Incubate for 2 minutes at 37°C in a shaking water bath.
-
-
Gastric Phase:
-
To the oral bolus, add 7.5 mL of SGF concentrate.
-
Add 1.6 mL of pepsin solution (2000 U/mL in the final mixture).
-
Add 5 µL of 0.3 M CaCl2.
-
Adjust the pH to 3.0 with 1 M HCl.
-
Add water to a final volume of 20 mL.
-
Incubate for 2 hours at 37°C in a shaking water bath.
-
-
Intestinal Phase:
-
To the gastric chyme, add 11 mL of SIF concentrate.
-
Add 5 mL of pancreatin solution (100 U/mL trypsin activity in the final mixture).
-
Add 3 mL of bile salts (10 mM in the final mixture).
-
Add 40 µL of 0.3 M CaCl2.
-
Adjust the pH to 7.0 with 1 M NaHCO3.
-
Add water to a final volume of 40 mL.
-
Incubate for 2 hours at 37°C in a shaking water bath.
-
-
Sample Analysis:
-
At the end of each digestion phase, collect an aliquot of the digesta.
-
Stop enzymatic reactions by flash freezing or appropriate inhibitors.
-
Centrifuge the samples to separate the soluble fraction (bioaccessible fraction) from the solid residue.
-
Analyze the supernatant for the concentration of this compound and its degradation products using HPLC-DAD/MS.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of this compound and its metabolites from the in vitro digestion.[11][12][13]
Materials and Reagents:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow
-
Digested sample containing this compound
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Seed the Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the Caco-2 cell monolayer using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for transport studies.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability coefficient (Papp) of Lucifer yellow should be less than 1.0 x 10^-6 cm/s.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the digested sample (from Protocol 1, pH adjusted to 7.4) containing this compound to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from both the AP and BL compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and its metabolites in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Mandatory Visualizations
Caption: Workflow of the INFOGEST 2.0 in vitro digestion model.
Caption: Workflow for the Caco-2 cell intestinal permeability assay.
Caption: Delphinidin's modulation of the NF-κB signaling pathway.
Caption: Delphinidin's activation of the Nrf2 signaling pathway.
Discussion and Interpretation of Results
The stability of this compound is expected to be high in the acidic environment of the stomach but may decrease significantly in the neutral to alkaline conditions of the small intestine.[6] This degradation can impact the amount of the parent compound available for absorption. The bioaccessibility, determined from the soluble fraction after in vitro digestion, provides an estimate of the maximum amount of the compound available for absorption by the intestinal epithelium.
The Caco-2 cell permeability assay provides insights into the transport of the bioaccessible fraction across the intestinal barrier. A low Papp value for this compound would be consistent with the generally poor absorption of anthocyanins.[5] It is also crucial to analyze for the presence of metabolites, as the biological effects attributed to anthocyanins may be mediated by their degradation products or metabolites formed during digestion and absorption.
The signaling pathway diagrams illustrate potential mechanisms by which this compound, or its aglycone delphinidin, may exert anti-inflammatory and antioxidant effects. Anthocyanins have been shown to modulate key inflammatory pathways such as NF-κB, often by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.[14][15][16][17][18][19] Additionally, they can activate the Nrf2-ARE pathway, a major regulator of cellular antioxidant defenses, leading to the upregulation of cytoprotective enzymes.[1][4][20][21][22][23][24] Delphinidin has also been reported to modulate other pathways including MAPK and PI3K/Akt.[4][25][26][27][28] Understanding the interaction of this compound with these pathways can provide a mechanistic basis for its potential health benefits.
References
- 1. Anthocyanins As Modulators of Cell Redox-Dependent Pathways in Non-Communicable Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stability and absorption of anthocyanins from blueberries subjected to a simulated digestion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of In Vitro Gastrointestinal Digestion on the Antioxidant Capacity and Anthocyanin Content of Cornelian Cherry Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Simulated Gastrointestinal Conditions on Antiglycoxidant and α-Glucosidase Inhibition Capacities of Cyanidin-3-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardised protocol for food digestion simulation – INFOGEST 2.0 - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 9. INFOGEST | BIO-CAT [bio-cat.com]
- 10. INFOGEST static in vitro simulation of gastrointestinal food digestion [research.chalmers.se]
- 11. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Anthocyanins Inhibit Airway Inflammation by Downregulating the NF-κB Pathway via the miR-138-5p/SIRT1 Axis in Asthmatic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Consumption of anthocyanin-rich beverages affects Nrf2 and Nrf2-dependent gene transcription in peripheral lymphocytes and DNA integrity of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [aging-us.com]
- 27. researchgate.net [researchgate.net]
- 28. Anthocyanins Reduce Cell Invasion and Migration through Akt/mTOR Downregulation and Apoptosis Activation in Triple-Negative Breast Cancer Cells: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Delphinidin-3-O-arabinoside in Dietary Supplements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside, a prominent anthocyanin found in various berries and pigmented plants, is a subject of growing interest in the dietary supplement industry due to its potential antioxidant and anti-inflammatory properties. Accurate quantification of this bioactive compound is crucial for product quality control, standardization, and for substantiating health claims. These application notes provide detailed protocols for the quantitative analysis of Delphinidin-3-O-arabinoside in dietary supplement matrices using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).
I. Quantitative Data Summary
The concentration of Delphinidin-3-O-arabinoside can vary significantly depending on the raw material source, processing, and formulation of the dietary supplement. The following table summarizes typical concentrations found in common berry-based supplements.
| Dietary Supplement Source | Typical Concentration Range of Delphinidin-3-O-arabinoside (mg/100g of dried extract) | Analytical Method | Reference(s) |
| Bilberry (Vaccinium myrtillus) Extract | 1.6 - 20.0 | HPLC-PDA | [1][2] |
| Maqui Berry (Aristotelia chilensis) Extract | Varies; Delphinidin (B77816) glycosides are major components | HPLC-PDA | [3][4][5][6] |
| Elderberry (Sambucus nigra) Extract | Not typically a major delphinidin-3-O-arabinoside source; primary anthocyanins are cyanidin-based | HPLC, LC-MS | [7][8][9][10][11] |
| Chilean Blueberry (Vaccinium corymbosum) | 34.43 ± 3.28 (mg/100g fresh weight) | LC-PDA-HR-ToF-ESI-MS | [12] |
| Wild Bilberry (Vaccinium meridionale) | Present, but not individually quantified in the provided study | HPLC-DAD, HPLC-ESI-MS/MS | [13] |
II. Experimental Protocols
A. Protocol 1: Extraction of Delphinidin-3-O-arabinoside from Dietary Supplements
This protocol describes the extraction of Delphinidin-3-O-arabinoside from various dietary supplement forms such as capsules, powders, and tablets.
Materials:
-
Dietary supplement sample
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
For capsules, open and weigh the contents.
-
For tablets, grind to a fine powder using a mortar and pestle.
-
For powders, use directly.
-
-
Extraction:
-
Accurately weigh approximately 100-500 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acidified methanol (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The use of acidified solvent is crucial for the stability of anthocyanins.[11]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
B. Protocol 2: Quantitative Analysis by HPLC-DAD
This protocol outlines the quantification of Delphinidin-3-O-arabinoside using HPLC with Diode Array Detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-15% B
-
20-30 min: 15-25% B
-
30-35 min: 25-50% B
-
35-40 min: 50-5% B (column wash and re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 520 nm.[14]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Delphinidin-3-O-arabinoside standard in the extraction solvent.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the Delphinidin-3-O-arabinoside peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Confirm the peak identity by spiking a sample with the standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of Delphinidin-3-O-arabinoside in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration in the dietary supplement, taking into account the initial sample weight and dilution factors.
-
C. Protocol 3: Confirmation and Quantification by LC-MS/MS
For higher selectivity and sensitivity, especially in complex matrices, LC-MS/MS is recommended.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phases: As described in Protocol 2.
-
Ionization Mode: Positive ESI.
-
MS/MS Parameters:
-
The specific precursor and product ions for Delphinidin-3-O-arabinoside need to be determined by infusing a standard solution. For Delphinidin-3-O-arabinoside (C20H19O11+), the precursor ion [M]+ would be m/z 435. The major product ion would correspond to the delphinidin aglycone at m/z 303, resulting from the loss of the arabinoside moiety (132 Da).
-
Optimize cone voltage and collision energy for the specific instrument.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Standard and Sample Preparation: As described in Protocol 2.
-
Analysis:
-
Analyze the standards and samples using the optimized LC-MS/MS method.
-
-
Quantification:
-
Quantify Delphinidin-3-O-arabinoside using the peak area from the MRM transition and a calibration curve generated from the standards.
-
III. Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Delphinidin-3-O-arabinoside.
Signaling Pathway: Antioxidant Action of Delphinidin
Delphinidin, the aglycone of Delphinidin-3-O-arabinoside, exerts its antioxidant effects through various signaling pathways. One key pathway involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of NADPH oxidase (NOX), which reduces the production of reactive oxygen species (ROS). This, in turn, modulates downstream mitogen-activated protein kinase (MAPK) signaling pathways.[10]
Caption: Antioxidant signaling pathway of Delphinidin.
Signaling Pathway: Anti-inflammatory Action of Delphinidin
Delphinidin also demonstrates anti-inflammatory properties by modulating key inflammatory signaling pathways such as the NF-κB pathway. By inhibiting the activation of NF-κB, Delphinidin can suppress the expression of pro-inflammatory cytokines and mediators.[13]
Caption: Anti-inflammatory signaling pathway of Delphinidin.
References
- 1. Authentication of the Bilberry Extracts by an HPLC Fingerprint Method Combining Reference Standard Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maqui Berry - Delphinol [delphinol.com]
- 4. researchgate.net [researchgate.net]
- 5. Nutraceutical and antioxidant effects of a delphinidin-rich maqui berry extract Delphinol®: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delphinol® - the X-factor for your finished product [delphinol.de]
- 7. Quantification of Anthocyanins in Elderberry and Chokeberry Dietary Supplements | Semantic Scholar [semanticscholar.org]
- 8. Quantification of anthocyanins in elderberry and chokeberry dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of anthocyanins in elderberry fruit extracts and nutraceutical formulations with paper spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Determination of Anthocyanins and Total Polyphenols in a Variety of Elderberry Juices by UPLC-MS/MS and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. we.riseup.net [we.riseup.net]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Delphinidin-3-O-arabinoside chloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is an anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Anthocyanins, including delphinidin (B77816) and its glycosides, are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays, with a focus on enzymes relevant to hypertension, gout, and diabetes.
While specific inhibitory data for this compound is limited in publicly available literature, data from closely related compounds such as Delphinidin-3-O-sambubioside and Delphinidin-3-glucoside provide a strong basis for its potential applications. These notes will, therefore, leverage this information to guide researchers in designing and conducting enzyme inhibition studies.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of similar delphinidin glycosides, this compound is a promising candidate for inhibiting the following enzymes:
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension.
-
Xanthine (B1682287) Oxidase (XO): An enzyme involved in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
-
α-Glucosidase: An enzyme located in the brush border of the small intestine that is involved in the digestion of carbohydrates. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a therapeutic approach for managing type 2 diabetes.
Data Presentation: Enzyme Inhibition by Delphinidin Glycosides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for delphinidin and its closely related glycosides against various enzymes. This data can serve as a reference for estimating the potential inhibitory activity of this compound.
| Compound | Enzyme | IC50 Value | Reference |
| Delphinidin-3-O-sambubioside | Angiotensin-Converting Enzyme (ACE) | 84.5 µg/mL | [1] |
| Delphinidin-3-O-sambubioside | Xanthine Oxidase (XO) | 17.1 µM | [2][3][4][5] |
| Delphinidin | α-Glucosidase | 4.11 µM | [6] |
| Delphinidin-3-O-glucoside | α-Glucosidase | 364.32 µM | [6] |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) and ACE Inhibition
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Xanthine Oxidase and Uric Acid Production Pathway
Xanthine oxidase is a key enzyme in the catabolism of purines, leading to the formation of uric acid. Inhibition of XO reduces uric acid levels, which is beneficial in the management of gout.
Carbohydrate Digestion and α-Glucosidase Inhibition
α-Glucosidase in the small intestine breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme slows carbohydrate digestion and reduces the post-meal spike in blood glucose.
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted for use with this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of the hydrolysis of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)
-
This compound
-
HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations.
-
In a 96-well microplate, add 20 µL of the inhibitor solution (or solvent for the control) to each well.
-
Add 160 µL of pre-warmed HEPES buffer to each well.
-
Add 20 µL of ACE solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of FAPGG solution.
-
Immediately measure the decrease in absorbance at 340 nm for 10-20 minutes using a microplate reader.
-
The rate of the reaction is proportional to the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Xanthine Oxidase (XO) Inhibition Assay
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to measure the production of uric acid from the substrate xanthine. This method is advantageous as it separates the product from potential interfering substances.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Allopurinol (positive control)
-
HPLC system with a C18 column and UV detector
-
Perchloric acid (to stop the reaction)
Experimental Workflow:
Procedure:
-
Prepare a stock solution and serial dilutions of this compound.
-
In a reaction tube, mix the inhibitor solution, phosphate buffer, and XO solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to precipitate proteins.
-
Inject the supernatant into the HPLC system.
-
Quantify the uric acid peak area at approximately 290 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ACE assay.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Prepare a stock solution and serial dilutions of this compound.
-
In a 96-well microplate, add 50 µL of the inhibitor solution (or buffer for control) to each well.
-
Add 100 µL of α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value as previously described.
Conclusion
This compound holds considerable promise as a multi-target enzyme inhibitor for research in hypertension, gout, and diabetes. The provided application notes, protocols, and visualizations offer a comprehensive guide for scientists to explore its therapeutic potential. While the presented quantitative data is based on closely related delphinidin glycosides, the methodologies are directly applicable and will facilitate the generation of specific data for this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further investigate the mechanisms of action of this interesting natural compound.
References
- 1. Inhibition of angiotensin convertin enzyme (ACE) activity by the anthocyanins delphinidin- and cyanidin-3-O-sambubiosides from Hibiscus sabdariffa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Anthocyanidins and Anthocyanins for Targeting α-Glucosidase in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Delphinidin-3-O-arabinoside chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin-3-O-arabinoside chloride is an anthocyanin, a class of flavonoids responsible for the vibrant purple and blue pigments in various plants, such as Rhododendron species.[1][2] Anthocyanins, including delphinidin (B77816) and its glycosides, have garnered significant interest in the scientific community for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] These biological activities are often attributed to their ability to modulate key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer progression.[6][7][8]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a modulator of inflammatory and oncogenic pathways. While specific quantitative data for this compound is limited, the provided protocols are based on the known biological activities of the broader delphinidin family and can be adapted for screening this specific compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉ClO₁₁ | [1] |
| Molecular Weight | 470.8 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [9] |
Biological Activities and Potential Applications
Delphinidin and its various glycosidic forms have been reported to exhibit a range of biological activities that are amenable to high-throughput screening. These activities suggest potential applications in drug discovery for inflammatory diseases and cancer.
Summary of Reported Biological Activities of Delphinidin and its Glycosides
| Biological Activity | Target/Pathway | Reported Effect | Reference |
| Anti-inflammatory | NF-κB, MEK1/2-ERK1/2 | Downregulation of inflammatory mediators (iNOS, NO, IL-6, MCP-1, TNF-α) | [10][11] |
| Anticancer | Apoptosis Induction, Cell Cycle Arrest | Inhibition of cell proliferation, induction of apoptosis in various cancer cell lines | [7][12][13][14] |
| Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE), Xanthine Oxidase (XO) | Competitive inhibition | [15][16] |
High-Throughput Screening Protocols
The following are generalized high-throughput screening protocols that can be adapted to investigate the effects of this compound on key cellular pathways.
High-Throughput Screening for NF-κB Inhibition
This assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6][7][8][17]
Principle: A cell line containing an NF-κB-responsive reporter gene (e.g., luciferase) is stimulated with an activator (e.g., TNF-α) in the presence of test compounds. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression, which can be quantified.
Experimental Workflow:
Caption: High-throughput screening workflow for NF-κB inhibitors.
Detailed Protocol:
-
Cell Preparation: Seed a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct into 384-well white, clear-bottom microplates at a density of 2,500 cells/well.[7] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration range for testing (e.g., 0.1 µM to 100 µM).
-
Compound Addition: Add the diluted compounds to the cell plates. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Stimulation: After a pre-incubation period (e.g., 30 minutes), add a stimulating agent such as TNF-α (final concentration of 5-20 ng/mL) to all wells except the negative control wells.[7]
-
Incubation: Incubate the plates for a further 6-8 hours at 37°C.
-
Detection: Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
High-Throughput Screening for Apoptosis Induction
This assay is designed to identify compounds that induce apoptosis, a form of programmed cell death often dysregulated in cancer.[3][12][14][18][19]
Principle: Apoptosis is characterized by the activation of caspases. This protocol utilizes a luminogenic substrate for caspases-3 and -7. When these caspases are active, the substrate is cleaved, producing a luminescent signal that is proportional to the amount of caspase activity.
Experimental Workflow:
Caption: High-throughput screening workflow for apoptosis inducers.
Detailed Protocol:
-
Cell Preparation: Seed a cancer cell line of interest (e.g., prostate, breast) into 384-well white microplates at an appropriate density. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Compound Addition: Add the diluted compounds to the cell plates. Include wells with vehicle control (DMSO) and a positive control apoptosis inducer (e.g., staurosporine).
-
Incubation: Incubate the plates for a period sufficient to induce apoptosis (e.g., 24-48 hours) at 37°C.
-
Detection: Add a caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for signal stabilization.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the fold-induction of caspase activity for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known activities of delphinidin and its glycosides.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Caption: Proposed intrinsic apoptosis pathway induction by this compound.
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀) for this compound in the public domain. However, data for closely related compounds can provide a valuable reference for assay development and hit validation.
Reference Data for Related Delphinidin Glycosides
| Compound | Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference |
| Delphinidin-3-O-sambubioside | Xanthine Oxidase Inhibition | Enzyme Assay | 17.1 µM (IC₅₀) | [16] |
| Delphinidin-3-O-sambubioside | Angiotensin-Converting Enzyme Inhibition | Enzyme Assay | 84.5 µg/mL (IC₅₀) | [15] |
| Delphinidin-3-O-glucoside | Estrogen Receptor β Binding | Binding Assay | 9.7 µM (IC₅₀) | [20] |
| Delphinidin-3-O-glucoside | EGFR Inhibition | Enzyme Assay | 2.37 µM (IC₅₀) | [20] |
| Delphinidin | NF-κB Inhibition | Prostate Cancer Cells (PC3) | Dose-dependent inhibition | [7] |
| Delphinidin | Apoptosis Induction | Breast Cancer Cells (MDA-MB-453, BT-474) | Dose-dependent induction (20-80 µM) | [19] |
Note: The provided protocols and data serve as a guide. It is crucial to optimize assay conditions and validate findings for this compound in your specific experimental setup.
References
- 1. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput 3-parameter flow cytometry-based cell death assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. youtube.com [youtube.com]
- 6. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. medium.com [medium.com]
- 12. A High Throughput Apoptosis Assay using 3D Cultured Cells | MDPI [mdpi.com]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of angiotensin convertin enzyme (ACE) activity by the anthocyanins delphinidin- and cyanidin-3-O-sambubiosides from Hibiscus sabdariffa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. eprints.usm.my [eprints.usm.my]
Troubleshooting & Optimization
Delphinidin-3-O-arabinoside chloride degradation kinetics and pH stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation kinetics of Delphinidin-3-O-arabinoside chloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why does the color of my this compound solution change so dramatically with pH?
A1: The color of this compound is directly linked to its molecular structure, which is highly dependent on the pH of the solution.[1][2][3] In strongly acidic conditions (pH 1-3), it exists as the stable, red-colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations. Around pH 4-6, it can convert to a colorless carbinol pseudobase or a chalcone (B49325) form.[1][2][3] In neutral to alkaline conditions (pH 7-8), it can form a blue or violet quinonoidal base, which is highly unstable and degrades rapidly.[1][2]
Q2: My deep red solution of this compound turned colorless when I diluted it in my phosphate (B84403) buffer at pH 7.4. Is the compound completely degraded?
A2: Not necessarily. At a pH near neutral, the equilibrium of this compound shifts towards the colorless carbinol pseudobase and chalcone forms.[1][2] This is a reversible transformation. If you re-acidify the solution to a pH below 3, the red flavylium cation form should be restored, provided significant degradation has not occurred over time. However, prolonged exposure to neutral or alkaline pH will lead to irreversible degradation.
Q3: What are the primary degradation products I should expect to see in my analysis?
A3: The degradation of the delphinidin (B77816) core structure proceeds through the cleavage of the chalcone intermediate. This process typically yields gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3]
Q4: What are the optimal storage conditions for this compound powder and stock solutions?
A4: For maximum stability, the solid powder should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be dissolved in a slightly acidic solvent (e.g., methanol (B129727) with 0.1% HCl), stored in amber vials at -20°C or below, and used as quickly as possible.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color loss (fading) in solution | High pH (> 4): The compound is converting to unstable, colorless forms. High Temperature: Thermal energy accelerates degradation reactions. Oxygen Exposure: Oxidation contributes to degradation. | Adjust the pH to < 3 using a suitable acid (e.g., formic acid, HCl). Perform experiments on ice or in a temperature-controlled environment. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation observed in buffered solution | Low Solubility at certain pHs: Anthocyanins can precipitate in slightly acidic solutions (pH 4-5), especially at higher concentrations. Metal Ion Contamination: Divalent cations can form complexes and cause precipitation. | Try a different buffer system or lower the compound's concentration. Use high-purity water and avoid contact with metal containers. Consider adding a chelating agent like EDTA if metal contamination is suspected.[4] |
| Inconsistent readings in spectrophotometric analysis | pH Fluctuation: The molar absorptivity of delphinidin is highly pH-dependent. Sample Degradation: The compound is degrading during the measurement period. | Ensure your buffer system is robust and accurately calibrated. Work quickly and keep samples on ice and protected from light before measurement. Take initial readings immediately after sample preparation.[1] |
| Poor peak shape (tailing) or low recovery in HPLC analysis | Inappropriate Mobile Phase pH: If the mobile phase is not acidic enough, the compound can interact with the column in different structural forms. Adsorption to Vials/Tubing: The compound may adsorb to glass or plastic surfaces. | Ensure the mobile phase is sufficiently acidic (pH < 3) by adding formic acid or trifluoroacetic acid. Use silanized glass vials to minimize adsorption. Keep the autosampler temperature low to prevent degradation while waiting for injection.[1] |
Degradation Kinetics Data
Disclaimer: The following data is for the related compound Delphinidin Chloride and is provided for illustrative purposes to demonstrate the expected trends in degradation kinetics. Actual rate constants and half-lives for this compound may vary.
Table 1: Influence of pH on Delphinidin Chloride Degradation at 25°C
| pH Value | Predominant Form | Color | Relative Stability | Illustrative Half-life (t½) |
| 1.0 - 2.0 | Flavylium Cation | Red/Purple | High | > 24 hours[2] |
| 4.0 - 5.0 | Carbinol Pseudobase | Colorless | Low | 1 - 3 hours[2] |
| 7.0 - 8.0 | Quinonoidal Base | Blue/Violet | Very Low | < 30 minutes[2] |
Table 2: Influence of Temperature on Delphinidin Chloride Degradation at an Acidic pH (~3.5)
| Temperature | Relative Degradation Rate | Illustrative Half-life (t½) | Notes |
| 25°C | Low | High (days)[2] | Degradation is slow but still occurs, influenced by light and oxygen. |
| 60°C | Moderate | Moderate (hours)[2] | The rate of degradation significantly increases with temperature.[2] |
| 80°C | High | Low (minutes to hours)[2] | Rapid degradation is typically observed at this temperature.[2] |
Experimental Protocols & Visualizations
Protocol 1: Kinetic Analysis of pH Stability by UV-Vis Spectrophotometry
This protocol allows for the determination of the degradation rate constant (k) by monitoring the decrease in absorbance over time.
Materials:
-
This compound
-
Acidified Methanol (0.1% HCl) for stock solution
-
A series of buffers (e.g., citrate-phosphate) at desired pH values (e.g., 3.0, 5.0, 7.0)
-
UV-Vis Spectrophotometer
-
Temperature-controlled water bath or incubator
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in acidified methanol to ensure initial stability.[1][2]
-
Initiate Experiment: Add a small aliquot of the stock solution to each pre-warmed buffer to achieve a final concentration that gives an initial absorbance of ~1.0-1.5 at the λmax of the flavylium cation (~530 nm).
-
Data Collection: Immediately transfer the solution to a cuvette and record the absorbance at ~530 nm. Repeat this measurement at regular, predetermined time intervals.
-
Data Analysis: The degradation of anthocyanins typically follows first-order kinetics.[2] Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of the resulting linear regression is the negative of the degradation rate constant (-k).
-
Calculate Half-Life: The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .
Protocol 2: Stability Analysis by HPLC-DAD
This method is ideal for separating and quantifying the parent compound from its degradation products.
Materials:
-
Aliquots from the stability experiment (Protocol 1) at each time point.
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the parent compound from more polar degradation products (e.g., start with a high percentage of A, ramp up B).
-
Flow Rate: ~1.0 mL/min
-
Detection: Monitor at ~530 nm for this compound and at ~280 nm for degradation products like gallic acid.[1]
Procedure:
-
Sample Quenching: At each time point from your stability study, take an aliquot and stop the reaction by either flash-freezing in liquid nitrogen and storing at -80°C or by adding acid to lower the pH to < 3.
-
Injection: Inject the samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound at each time point.
-
Data Analysis: Plot the peak area (or concentration) against time to determine the degradation kinetics, similar to the spectrophotometric method.
Visualization of pH-Dependent Degradation Pathway
References
How to prevent oxidation of Delphinidin-3-O-arabinoside chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Delphinidin-3-O-arabinoside chloride in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly changing color. What is happening?
A1: this compound is an anthocyanin, a class of pigments sensitive to pH. The color of the solution is a direct indicator of its chemical structure. At a low pH (below 3), it exists as the stable, red-colored flavylium (B80283) cation. As the pH increases (pH 4-6), it can transform into a colorless carbinol pseudo-base. In neutral to alkaline conditions, it may appear purple or blue.[1][2] Rapid color changes usually indicate a shift in the pH of your solution.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The stability of this compound is primarily affected by several factors:
-
Temperature: Elevated temperatures significantly accelerate its degradation.[1]
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For long-term stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil).[1] It is also advisable to prepare the stock solution in a slightly acidic solvent, such as methanol (B129727) or ethanol (B145695) with a small amount of acid (e.g., 0.1% HCl), to maintain a low pH.
Q4: Can I use ascorbic acid to prevent the oxidation of my this compound solution?
A4: Yes, ascorbic acid can be used as an antioxidant to help stabilize this compound solutions. However, its effectiveness can be complex and may depend on the specific conditions of your experiment. It is recommended to conduct preliminary tests to determine the optimal concentration of ascorbic acid for your application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of red/purple color (fading) | High pH (> 4), Exposure to high temperature, Presence of oxygen.[1] | Adjust the pH to < 3 using a suitable buffer (e.g., citrate (B86180) buffer). Work with solutions on ice and minimize exposure to room temperature. De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Solution turns brownish | Prolonged exposure to high temperatures and oxygen. | Minimize heating time and de-aerate solutions. If working with crude extracts, consider a sample cleanup step to remove oxidative enzymes. |
| Precipitate forms in the solution | The concentration of this compound may exceed its solubility in the chosen solvent. | Ensure the concentration is within the solubility limits for your specific solvent and temperature. Consider preparing a more dilute solution or using a different solvent system. |
Quantitative Data: Stability of Delphinidin Glycosides
The following table summarizes the degradation kinetics of Delphinidin-3-O-glucoside, a closely related compound to Delphinidin-3-O-arabinoside, under various conditions. This data can be used as a proxy to estimate the stability of this compound. The degradation generally follows first-order kinetics.
| Temperature (°C) | pH | Matrix | Half-life (t½) | Degradation Rate Constant (k) |
| 25 | 7.4 | Cell Culture Medium | ~30 minutes (for aglycone) | Not specified |
| 25 | Not Specified | Jaboticaba-water juice | 8.99 days | 0.08 days⁻¹ |
| 45 | Not Specified | Jaboticaba-water juice | 1.47 days | 0.47 days⁻¹ |
| 80 | Not Specified | Jaboticaba-water juice | 0.06 days (1.44 hours) | 11.18 days⁻¹ |
| 25 | Not Specified | Jaboticaba-apple juice | 5.85 days | 0.12 days⁻¹ |
| 45 | Not Specified | Jaboticaba-apple juice | 0.93 days (22.3 hours) | 0.75 days⁻¹ |
| 80 | Not Specified | Jaboticaba-apple juice | 0.05 days (1.2 hours) | 13.30 days⁻¹ |
Note: The data for the jaboticaba juice matrix reflects a complex system and may differ from stability in a simple buffer. The half-life of the aglycone is significantly shorter than its glycosides.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a solution with enhanced stability for use in cell culture or other aqueous-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Citrate-phosphate buffer (pH 3.0), sterile
-
Ascorbic acid (optional)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.
-
For the working solution, dilute the stock solution in a citrate-phosphate buffer (pH 3.0) to the desired final concentration.
-
If using an antioxidant, prepare a fresh stock solution of ascorbic acid in the citrate-phosphate buffer and add it to the working solution at a final concentration of 100-200 µM.
-
Vortex the solution gently to mix.
-
Store the working solution at 4°C and protected from light. It is recommended to prepare this solution fresh for each experiment.
Protocol 2: Enhancing Stability through Co-pigmentation
This protocol outlines a method to stabilize this compound in solution through co-pigmentation with a phenolic compound.
Materials:
-
This compound solution in a suitable acidic buffer (e.g., pH 3.5 citrate buffer)
-
Co-pigment solution (e.g., chlorogenic acid, ferulic acid, or catechin) at a known concentration in the same buffer
-
Spectrophotometer
Methodology:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying molar ratios of the co-pigment (e.g., 1:1, 1:5, 1:10, 1:20 pigment:co-pigment).[5]
-
Prepare a control solution containing only this compound in the same buffer.
-
Measure the initial absorbance spectra (e.g., from 400 to 700 nm) of all solutions to determine the hyperchromic and bathochromic shifts indicative of co-pigmentation.
-
To assess stability, store the solutions at a specific temperature (e.g., 25°C or 37°C) and protected from light.
-
At regular time intervals, measure the absorbance spectra of each solution to monitor the degradation of the anthocyanin.
-
Calculate the half-life of this compound in the presence of different concentrations of the co-pigment to determine the most effective stabilization conditions.
Visualization of Degradation and Prevention Pathways
Caption: Factors leading to the degradation of this compound and corresponding preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Delphinidin-3-O-arabinoside Chloride Extraction
Welcome to the technical support center for the efficient extraction of Delphinidin-3-O-arabinoside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing extraction protocols and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: this compound, like other anthocyanins, is a polar molecule. Therefore, polar solvents are the most effective for its extraction. Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof.[1] To enhance stability, these solvents are almost always acidified with weak acids such as formic acid, citric acid, or acetic acid.[1] Acidification helps to maintain the compound in its more stable flavylium (B80283) cation form.[2]
Q2: What is the optimal pH for the extraction of this compound?
A2: An acidic environment is crucial for the stability of this compound during extraction. The optimal pH range is typically between 1 and 3.[3] In strongly acidic conditions, the anthocyanin exists as the stable red flavylium cation. As the pH increases towards neutral and alkaline levels, it undergoes structural changes to less stable forms, which can lead to degradation.[3]
Q3: How does temperature affect the extraction efficiency and stability of this compound?
A3: Temperature plays a dual role in the extraction process. Higher temperatures can increase solvent diffusion and mass transfer, potentially improving extraction yield.[4] However, elevated temperatures also accelerate the degradation of anthocyanins.[4] It is recommended to keep extraction and processing temperatures, especially during solvent evaporation, below 40-50°C to minimize thermal degradation.[2]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?
A4: Ultrasound-Assisted Extraction (UAE) offers several advantages over traditional maceration techniques. The use of ultrasonic waves creates cavitation, which disrupts plant cell walls and enhances solvent penetration into the plant matrix.[1] This leads to increased mass transfer, higher extraction yields in shorter times, and can often be performed at lower temperatures, thereby reducing the risk of thermal degradation.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Improper Solvent Selection | Ensure a polar solvent is being used. Consider using acidified methanol or ethanol for optimal solubility. |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. For maceration, ensure adequate time for diffusion. For UAE, optimize sonication power and duration.[5] |
| Inefficient Cell Lysis | Ensure the plant material is finely ground to maximize surface area for solvent contact. |
| Insufficient Acidification | Verify the pH of your extraction solvent is within the optimal range of 1-3 to ensure anthocyanin stability. |
Problem 2: Degradation of this compound (Observed by color change to brownish tint)
| Possible Cause | Troubleshooting Steps |
| High Temperature | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low water bath temperature (<40°C).[2] |
| Incorrect pH | Maintain a highly acidic pH (1-3) throughout the extraction and purification process to stabilize the flavylium cation.[3] |
| Exposure to Light and Oxygen | Conduct the extraction in a dark environment or use amber-colored glassware.[4] Purging solutions with an inert gas like nitrogen can minimize oxidation. |
| Enzymatic Degradation | Consider blanching the plant material before extraction to deactivate enzymes like polyphenol oxidase. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh the powdered plant material and place it in an extraction vessel.
-
Add an acidified solvent (e.g., 80% methanol with 1% formic acid) at a solid-to-solvent ratio of 1:10 (w/v).[2]
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25-50°C) for a specific duration (e.g., 30-60 minutes).[2]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.[2]
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by acidified water (e.g., water with 0.1% formic acid). Do not let the cartridge dry out.[6]
-
-
Sample Loading:
-
Dissolve the concentrated extract in a minimal amount of acidified water.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using acidified methanol (e.g., methanol with 0.1% formic acid).
-
-
Final Concentration:
-
Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature.
-
Data Presentation
Table 1: Influence of Solvent on Anthocyanin Extraction Yield (General Overview)
| Solvent System | Relative Yield | Purity | Notes |
| Acidified Methanol | High | Good | Highly effective but methanol is toxic. |
| Acidified Ethanol | High | Good | A safer alternative to methanol with comparable efficiency.[7] |
| Acidified Acetone | Moderate-High | Moderate | Can co-extract other compounds, potentially lowering purity. |
| Acidified Water | Moderate | Low | May extract a wider range of water-soluble compounds, impacting purity. |
Table 2: Effect of Temperature on Delphinidin Glycoside Degradation
| Temperature | Degradation Rate | Half-life |
| 25°C | Low | Longer |
| 45°C | Moderate | Shorter |
| 80°C | High | Very Short |
| (Data generalized from studies on delphinidin-3-O-glucoside)[8] |
Visualizations
References
- 1. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Analysis of Delphinidin-3-O-arabinoside
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Delphinidin-3-O-arabinoside. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of Delphinidin-3-O-arabinoside?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge. This can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and overall poor data quality. For a polar compound like Delphinidin-3-O-arabinoside, an anthocyanin, peak tailing can be a common issue that compromises the reliability of analytical results.
Q2: What are the primary causes of peak tailing for Delphinidin-3-O-arabinoside in reversed-phase HPLC?
A2: The most common causes of peak tailing for polar and ionizable compounds like Delphinidin-3-O-arabinoside in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of both the analyte and residual silanols, increasing unwanted interactions.
-
Column Degradation: Over time, columns can degrade, leading to a loss of the stationary phase or the accumulation of contaminants, both of which can cause peak tailing.
-
Hardware and System Issues: Problems such as excessive extra-column volume (e.g., long tubing), poorly made connections, or a void at the column inlet can contribute to peak broadening and tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.
Q3: How does the mobile phase pH affect the peak shape of Delphinidin-3-O-arabinoside?
Troubleshooting Guides
Guide 1: Addressing Peak Tailing through Mobile Phase Optimization
This guide provides a step-by-step approach to optimizing your mobile phase to reduce peak tailing for Delphinidin-3-O-arabinoside.
Problem: You are observing significant peak tailing for Delphinidin-3-O-arabinoside.
Solution Workflow:
Caption: Troubleshooting workflow for mobile phase optimization to reduce peak tailing.
Quantitative Data Summary: Effect of Mobile Phase pH and Additives on Peak Shape
The following table summarizes the expected impact of mobile phase modifications on the peak tailing factor (Tf) for a polar, ionizable compound similar to Delphinidin-3-O-arabinoside. A tailing factor of 1.0 is ideal, and values greater than 1.5 are generally considered poor.
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
| Neutral pH (e.g., 7.0) with no buffer | > 2.0 | Ionization of both analyte and silanol groups leads to strong secondary interactions. |
| Acidic pH (e.g., 3.0) with 0.1% Formic Acid | 1.2 - 1.5 | Suppresses silanol ionization and protonates the analyte, reducing secondary interactions. |
| Acidic pH (e.g., 3.0) with 25mM Ammonium Formate | 1.0 - 1.2 | The buffer maintains a stable pH and the increased ionic strength can further mask residual silanol interactions. |
| Neutral pH (e.g., 7.0) with 0.1% Triethylamine | 1.3 - 1.6 | The competing base (triethylamine) interacts with silanol groups, reducing their availability for interaction with the analyte. |
Guide 2: Column and Hardware Troubleshooting
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or other HPLC system components.
Problem: Peak tailing persists after mobile phase optimization.
Solution Workflow:
Caption: Troubleshooting workflow for column and hardware issues causing peak tailing.
Quantitative Data Summary: Impact of Column Choice on Peak Shape
The choice of HPLC column can have a significant impact on the peak shape of polar analytes. End-capped columns are highly recommended to minimize silanol interactions.
| Column Type | Expected Tailing Factor (Tf) for Delphinidin-3-O-arabinoside | Rationale |
| Traditional (non-end-capped) C18 | > 1.8 | High number of accessible silanol groups leads to significant secondary interactions. |
| Modern, high-purity, end-capped C18 | 1.0 - 1.3 | Most silanol groups are chemically bonded, significantly reducing secondary interactions. |
| Phenyl-Hexyl | 1.1 - 1.4 | The phenyl functional group can offer alternative selectivity and may reduce silanol interactions for some compounds. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting and purifying Delphinidin-3-O-arabinoside from a plant matrix for HPLC analysis.
Materials:
-
Plant material containing Delphinidin-3-O-arabinoside
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or other suitable acid)
-
Deionized water
-
C18 SPE cartridges
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Procedure:
-
Extraction:
-
Homogenize a known weight of the plant material with an acidified methanol solution (e.g., methanol with 0.1% formic acid).
-
Vortex or sonicate the mixture for 15-30 minutes.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Repeat the extraction on the pellet two more times and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.
-
-
Sample Loading:
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water to remove sugars and other highly polar interferences.
-
Wash the cartridge with a non-polar solvent like ethyl acetate (B1210297) to remove less polar interferences.
-
-
Elution:
-
Elute the anthocyanins from the cartridge using acidified methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
Protocol 2: HPLC Method for the Analysis of Delphinidin-3-O-arabinoside
This protocol provides a starting point for the HPLC analysis of Delphinidin-3-O-arabinoside.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (end-capped), e.g., 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase:
-
Mobile Phase A: 5% formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 75 | 25 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Other Parameters:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 520 nm
-
Injection Volume: 10 µL
This technical support guide provides a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Delphinidin-3-O-arabinoside. By following the structured troubleshooting workflows and utilizing the provided protocols and quantitative data, researchers can systematically identify and resolve common problems to achieve high-quality, reliable chromatographic results.
Optimization of LC-MS parameters for Delphinidin-3-O-arabinoside detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Delphinidin-3-O-arabinoside.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What is the recommended solvent for extracting Delphinidin-3-O-arabinoside and other anthocyanins from samples?
A: Acidified methanol (B129727) solutions are highly effective for extracting anthocyanins. A commonly used solution is a mixture of methanol and phosphoric acid (e.g., 95/5, v/v), which has been shown to be efficient for extracting the maximum amount of anthocyanins from byproducts.[1] For preparing standard solutions, a solvent mix of methanol-water-formic acid (65:35:5%) is suitable.[2]
Q2: How can I clean up my sample to reduce matrix effects and interferences?
A: Solid-Phase Extraction (SPE) is a widely used and effective method for purifying samples and removing non-phenolic impurities before LC-MS analysis.[3][4] For biological fluids like plasma, protein precipitation is a necessary first step to remove proteins that can interfere with the analysis.[5] These cleanup steps are crucial for minimizing signal suppression or enhancement caused by the sample matrix.[6]
Q3: My analyte seems to be degrading during sample preparation. What can I do to improve its stability?
A: Anthocyanins are known to be unstable, particularly during solvent evaporation steps.[5] To minimize degradation, it is critical to use acidified solvents throughout the extraction and preparation process. Maintaining a low pH (≤ 2) helps keep anthocyanins in their more stable flavylium (B80283) cation form.[2] Additionally, processing samples at low temperatures and protecting them from light can further enhance stability.
Liquid Chromatography (LC) Optimization
Q4: Which mobile phase composition provides the best separation and peak shape for Delphinidin-3-O-arabinoside?
A: A gradient elution using acidified water as mobile phase A and an organic solvent as mobile phase B is standard.
-
Mobile Phase A: Water with 0.1% to 1% formic acid is commonly used to maintain an acidic pH, which is crucial for the stability and ionization of anthocyanins.[5][7][8]
-
Mobile Phase B: Acetonitrile is often preferred over methanol. It typically provides greater elution strength, resulting in narrower peaks, better resolution, and shorter analysis times.[1]
Q5: I'm observing poor peak shape (e.g., broad or tailing peaks). What are the likely causes and solutions?
A: Poor peak shape can result from several factors:
-
Mobile Phase: Using methanol as the organic solvent can sometimes lead to broader peaks compared to acetonitrile.[1] Ensure the mobile phase is sufficiently acidified to maintain the analyte in a single ionic form.
-
Column Choice: While C18 columns are standard, complex samples might require alternative column chemistries for better separation.[9] A fluorinated C18 column has been shown to provide better peak symmetry and separation for some compounds.[9]
-
Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 40 °C) can improve peak shape and retention time reproducibility.[2][5]
Q6: How do I resolve co-eluting peaks in my chromatogram?
A: To resolve co-eluting peaks, you can adjust the gradient elution program. A shallower gradient can increase the separation between closely eluting compounds.[10] If optimizing the gradient is insufficient, consider using a different column chemistry, such as a fluorinated C18 column, which can offer alternative selectivity.[9] For quantitative analysis, using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide the necessary specificity to quantify an analyte even if it co-elutes with an interfering compound.[5]
Mass Spectrometry (MS) Optimization
Q7: What are the typical MS parameters for detecting Delphinidin-3-O-arabinoside?
A: For sensitive and specific detection of anthocyanins, including Delphinidin-3-O-arabinoside, the following parameters are recommended:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is the standard as it readily protonates anthocyanins to form [M+H]⁺ ions.[5][11]
-
Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) is highly recommended.[1][5] These modes increase sensitivity and selectivity by monitoring for a specific precursor-product ion transition.
-
Key m/z Transition: For Delphinidin-3-O-arabinoside, the precursor ion ([M+H]⁺) is m/z 435. It fragments to produce a characteristic product ion at m/z 303, which corresponds to the delphinidin (B77816) aglycone after the loss of the arabinoside sugar.[7]
Q8: My signal intensity is low. How can I improve sensitivity?
A: To improve signal intensity:
-
Optimize MS Source Conditions: Fine-tune parameters such as capillary voltage, gas flows (nebulizer, heater, curtain), and source temperature to maximize the ionization of your analyte.[5][12]
-
Use MRM Mode: Switching from full scan to MRM mode for quantification will significantly increase sensitivity.[2]
-
Enhance Sample Cleanup: Reduce matrix effects, which can suppress the analyte signal, by implementing a robust sample cleanup procedure like SPE.[6]
-
Adjust Mobile Phase: Ensure the mobile phase composition, particularly the acid content, is optimal for analyte ionization in the ESI source.
Data Presentation
Table 1: Example LC Gradient Programs for Anthocyanin Analysis
| Time (min) | % Mobile Phase B (Acetonitrile-based)[5] | % Mobile Phase B (Acetonitrile-based)[1] |
| 0.0 | 5 | 10 |
| 5.0 | 10 | 22 |
| 14.0 | 22 | 28 |
| 20.0 | 21 | 28 |
| 35.0 | 40 | 42 |
| 40.0 | - | 100 |
| 45.0 | - | 10 |
| Mobile Phase A for both examples is water with added acid (e.g., 1% formic acid). |
Table 2: Typical MS/MS Parameters for Delphinidin Glycosides
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Declustering Potential (V)[5] | Collision Energy (V)[5] |
| Delphinidin-3-O-arabinoside | 435 | 303 | ~55 | ~30-35 |
| Delphinidin-3-O-glucoside | 465.1 | 303.0 | 55 | 30 |
| Delphinidin-3-O-rutinoside | 611.3 | 303.2 | 57 | 37 |
Experimental Protocols
Protocol 1: General Sample Extraction from Plant Material
This protocol is based on methodologies effective for extracting anthocyanins.[1]
-
Homogenization: Homogenize the freeze-dried and ground plant material.
-
Extraction Solvent Preparation: Prepare an extraction solution of methanol/phosphoric acid (95/5, v/v).
-
Extraction: Add the solvent to the sample material (e.g., a 1:20 g/mL ratio). Vortex the mixture thoroughly.
-
Sonication/Incubation: Place the mixture in a sonicator bath or a heated water bath (e.g., 45 °C) for a defined period (e.g., 1-2 hours) to facilitate extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol 2: General LC-MS/MS Analysis Method
This protocol combines typical parameters for anthocyanin analysis.[5][7]
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 4 µm).[5]
-
Column Temperature: 40 °C.[5]
-
Mobile Phase A: Water + 1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Gradient Program: Use a suitable gradient, such as the one described in Table 1.
-
Injection Volume: 30 µL.[5]
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Method: Set up an MRM method with the specific transition for Delphinidin-3-O-arabinoside (Precursor: m/z 435, Product: m/z 303).
-
Data Acquisition: Acquire data using the instrument's control software.
Visualizations
Caption: General workflow from sample preparation to data analysis.
Caption: A decision tree for troubleshooting common LC-MS problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.usm.my [eprints.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. research-groups.usask.ca [research-groups.usask.ca]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Delphinidin-3-O-arabinoside chloride
Welcome to the technical support center for the analysis of Delphinidin-3-O-arabinoside chloride. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analyses, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5] this compound, an anthocyanin often analyzed in complex biological or food matrices (e.g., plasma, fruit extracts), is susceptible to these effects from endogenous components like salts, phospholipids, and other polyphenols that can interfere with its ionization in the mass spectrometer's source.[3][4][6]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-column Infusion: In this qualitative method, a standard solution of this compound is continuously infused into the solvent flow after the analytical column, while a blank matrix extract is injected. A significant dip or rise in the baseline signal at the analyte's retention time indicates the presence of ion suppression or enhancement, respectively.[3]
-
Post-extraction Spike: This is a quantitative method where you compare the peak response of the analyte in a neat (clean) solvent to its response when spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte).[7][8][9] The matrix factor (MF) can be calculated to quantify the effect.[4]
Q3: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A3: While a SIL-IS is the gold standard for compensating for matrix effects, it does not eliminate them.[1][2] The SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, variability is normalized, leading to more accurate results.[2][11] However, if ion suppression is severe and reduces the signal of both the analyte and the IS to a level near the limit of quantification, the precision and accuracy of the measurement will still be compromised.[2] In such cases, reducing the source of the matrix effect through better sample preparation is necessary.[2]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for anthocyanins?
A4: Improving sample preparation is one of the most effective strategies to reduce matrix effects.[6] For anthocyanins like this compound, the following techniques are highly effective:
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples.[6][12] It selectively extracts the analytes while removing interfering matrix components, thereby minimizing co-elution and ion suppression.[13] Polymeric or C18 cartridges are commonly used for anthocyanin purification.[12][13][14]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from interfering substances based on their differential solubilities in immiscible liquids.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method is increasingly used for extracting polyphenols from various matrices.[12] It involves a liquid-liquid partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to matrix effects.
| Issue / Observation | Possible Cause | Recommended Solution(s) |
| Poor Reproducibility / High Variability in QC Samples | Sample-to-sample variation in matrix composition is causing different degrees of ion suppression. | • Implement a more robust sample preparation method: Switch from simple protein precipitation or dilution to Solid-Phase Extraction (SPE) for a more thorough cleanup.[7][11]• Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is highly effective for correcting variability between samples.[11]• Employ Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[11] |
| Low Signal Intensity / Poor Sensitivity | Significant ion suppression from co-eluting matrix components (e.g., phospholipids, salts).[3][7] | • Optimize Sample Cleanup: Use SPE to remove interfering compounds.[7]• Optimize Chromatographic Separation: Adjust the LC gradient to separate the analyte from the "suppression zone".[7][9]• Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering components.[11] |
| Peak Tailing or Poor Peak Shape | Secondary interactions between the analyte and the analytical column, possibly exacerbated by matrix components. | • Optimize Mobile Phase: Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.• Check for Column Contamination: Flush the column with a strong solvent or replace it if necessary.[3]• Consider a Metal-Free Column: For compounds prone to chelation, interactions with stainless steel column hardware can cause peak shape issues and signal suppression.[15] |
| Inaccurate Quantification (Results are consistently low or high) | Uncorrected ion suppression or enhancement is affecting the analyte signal. | • Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of the issue.[7]• Use an Appropriate Internal Standard: A SIL-IS is the best choice.[2] If a SIL-IS is not available, a structural analog can be used, but its effectiveness must be carefully validated.[1]• Use the Standard Addition Method: This involves spiking known amounts of the analyte into sample portions to create a calibration curve within the sample matrix itself, which can effectively overcome matrix effects.[16] |
Quantitative Data Summary
The following tables provide example data for assessing matrix effects and recovery, which can serve as a benchmark for your experiments.
Table 1: Matrix Effect Assessment for this compound
| Matrix Type | Analyte Concentration (ng/mL) | Mean Peak Area in Neat Solvent (A) | Mean Peak Area in Post-Extracted Matrix (B) | Matrix Factor (%) [B/A * 100] | Observation |
| Human Plasma | 5 | 15,200 | 8,900 | 58.6% | Significant Ion Suppression |
| Human Plasma | 100 | 310,500 | 195,600 | 63.0% | Significant Ion Suppression |
| Berry Extract | 5 | 14,950 | 6,100 | 40.8% | Severe Ion Suppression |
| Berry Extract | 100 | 308,700 | 135,800 | 44.0% | Severe Ion Suppression |
Table 2: Recovery Assessment Using Solid-Phase Extraction (SPE)
| Matrix Type | Analyte Concentration (ng/mL) | Mean Peak Area in Spiked Post-Extracted Matrix (B) | Mean Peak Area in Spiked Pre-Extracted Matrix (C) | Recovery (%) [C/B * 100] |
| Human Plasma | 5 | 8,900 | 8,200 | 92.1% |
| Human Plasma | 100 | 195,600 | 184,100 | 94.1% |
| Berry Extract | 5 | 6,100 | 5,550 | 91.0% |
| Berry Extract | 100 | 135,800 | 126,300 | 93.0% |
Experimental Protocols & Visualizations
Protocol: Solid-Phase Extraction (SPE) for Cleanup of Berry Extract
This protocol describes a general procedure for cleaning a berry extract containing this compound prior to LC-MS analysis.
Materials:
-
Polymeric SPE Cartridge (e.g., Oasis HLB or Strata-X)
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
Berry extract sample, diluted to <15% ethanol[14]
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.[2]
-
-
Sample Loading:
-
Load 1 mL of the pre-treated berry extract onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing (Removal of Interferences):
-
Elution of Analyte:
-
Elute the retained anthocyanins, including this compound, with 2 mL of acidified methanol (e.g., MeOH with 0.1% FA).[14]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.[2]
-
Diagrams
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Conceptual diagram of the ion suppression mechanism.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 14. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Stability of Delphinidin-3-O-arabinoside chloride under different storage conditions
Technical Support Center: Delphinidin-3-O-arabinoside chloride
This guide provides essential information on the stability of this compound under various storage conditions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, this compound solid should be stored at -20°C.[1][2] Under these conditions, the compound is expected to be stable for at least two years.[1]
Q2: How should I prepare and store stock solutions?
Aqueous solutions of anthocyanins are not recommended for long-term storage. For a related compound, delphinidin-3-β-D-glucoside (chloride), it is advised not to store aqueous solutions for more than one day.[2] If you must prepare a stock solution, use an appropriate organic solvent like DMSO, purge with an inert gas, and store at -20°C for short periods.[2] For experiments, fresh dilutions into aqueous buffers should be made.
Q3: What are the primary factors that cause degradation of this compound?
The stability of this compound, like other anthocyanins, is critically influenced by several environmental factors:
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Temperature: Higher temperatures significantly accelerate degradation.[3][4][5]
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3.0).[3][6] As the pH increases, stability decreases, often leading to color fading and structural changes.[4][7]
-
Light: Exposure to light, especially direct sunlight, can cause rapid degradation.[4][8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[3]
Q4: I noticed a color change in my sample. What does this indicate?
A color change, typically a fading of the characteristic reddish-purple hue or a shift towards blue or colorless, is a primary indicator of degradation.[3] In acidic conditions (low pH), the stable flavylium (B80283) cation form is brightly colored. As pH rises or degradation occurs, the molecule can convert to less stable, less colored forms like the carbinol pseudobase or chalcone.[3][7]
Q5: Can I heat my sample to get it into solution?
Heating should be avoided. Thermal degradation of anthocyanins follows first-order kinetics, meaning the rate of degradation is constant over time.[3][5] Even moderate heat (e.g., 50°C) can cause significant color loss and structural breakdown.[3] If solubility is an issue, consider alternative solvents or sonication.
Stability Data Summary
While specific kinetic data for this compound is limited, the following table summarizes stability data for closely related delphinidin (B77816) compounds under various conditions. This information provides a valuable reference for predicting its behavior.
| Compound | Storage Condition | Duration | Degradation / Loss | Source |
| Delphinidin-3-O-sambubioside | 4°C, Dark | 60 Days | ~11% Loss | [9] |
| Delphinidin-3-O-sambubioside | 37°C, Dark | 60 Days | ~99% Loss | [9] |
| Delphinidin-3-O-glucoside | 5°C, Dark (in grape juice) | 280 Days | 50-60% Loss | [10] |
| Delphinidin-3-O-glucoside | 25°C, Dark (in grape juice) | 280 Days | 95-99.9% Loss | [10] |
| Delphinidin-3-O-glucoside | 35°C, Dark (in grape juice) | 280 Days | 95-99.9% Loss | [10] |
| Delphinidin-3,5-O-di-glucoside | 80°C, Thermal Treatment | 10 Minutes | Not specified, but degradation observed | [11] |
| Delphinidin-3,5-O-di-glucoside | 18°C, Dark | 5 Months | Significant degradation observed | [11] |
Troubleshooting Guide
If you encounter issues such as loss of color, poor analytical results, or inconsistent biological activity, use the following diagram to troubleshoot potential stability problems.
Experimental Protocols
Protocol: Stability Assessment via HPLC-DAD
This protocol outlines a general method for quantifying the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, different pH, light exposure).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724), water, and formic acid
-
Buffers of desired pH (e.g., citrate-phosphate for pH 3-7)
-
HPLC system with a Diode Array Detector (DAD) and a C18 column
2. Sample Preparation:
-
Prepare a stock solution of the compound in an appropriate solvent (e.g., acidified methanol).
-
Dilute the stock solution into the desired buffer (e.g., pH 3, 5, 7) to a final concentration suitable for HPLC analysis.
-
Divide the solution into multiple amber HPLC vials.
3. Stress Conditions:
-
Temperature: Place vials in incubators set to different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Place one set of vials under a controlled light source (or ambient light) and a control set in complete darkness at the same temperature.
-
Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
At each time point, remove a vial from each condition and inject it into the HPLC system.
-
Mobile Phase: A typical gradient could be water with 5% formic acid (Solvent A) and acetonitrile with 5% formic acid (Solvent B).
-
Detection: Monitor at the λmax for delphinidin glycosides, which is typically around 520 nm.[12][13]
-
Quantification: Integrate the peak area of the this compound peak at each time point.
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[5][9]
-
The degradation rate constant (k) can be determined from the slope of the line.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a stability study.
References
- 1. molnova.cn [molnova.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. updatepublishing.com [updatepublishing.com]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. umr-qualisud.cirad.fr [umr-qualisud.cirad.fr]
- 10. Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Delphinidin-3-O-arabinoside chloride for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve and use Delphinidin-3-O-arabinoside chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a type of anthocyanin, a natural pigment found in many plants.[1][2] Like many flavonoids, it can be challenging to dissolve in aqueous solutions such as cell culture media, which can lead to precipitation and inaccurate experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended for creating stock solutions of anthocyanins like delphinidin (B77816) and its glycosides.[3][4][5] For cell culture applications, DMSO is a common choice due to its high solubilizing power and compatibility with most cell lines at low concentrations.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5% for most cell lines.[6] However, primary cells may be more sensitive, requiring even lower concentrations.[6]
Q4: How stable is this compound in cell culture media?
A4: Anthocyanins, including delphinidin, can be unstable in typical cell culture conditions (pH 7.2-7.4, 37°C), with substantial degradation observed in as little as 30 minutes.[7] It is highly recommended to prepare fresh working solutions for each experiment and to minimize the exposure of the compound to light and heat. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[3][4]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is hydrophobic and will "crash out" of solution when the organic solvent is rapidly diluted in the aqueous medium. | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium while gently vortexing. |
| High Final Concentration | The final concentration of the compound in the medium exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of the compound. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
Issue: The compound appears to be inactive or shows inconsistent results.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of the Compound | Anthocyanins are unstable in the neutral pH and warm temperature of cell culture media. Significant degradation can occur over the course of an experiment.[7] | Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in the incubator. Consider a time-course experiment to assess the stability of the compound under your specific experimental conditions. |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. | Consider using low-adhesion microplates or glassware for sensitive experiments. |
| Interaction with Serum | Components in fetal bovine serum (FBS) can sometimes interact with and reduce the bioactivity of flavonoids. | If permissible for your cell line, consider reducing the serum concentration or using a serum-free medium during the treatment period. |
Quantitative Data
The following table summarizes the solubility of Delphinidin and a related glycoside in various solvents. This data can be used as a reference when preparing your stock solutions.
| Compound | Solvent | Solubility | Source |
| Delphinidin (chloride) | Ethanol | ~30 mg/mL | [3] |
| Delphinidin (chloride) | DMSO | ~30 mg/mL | [3] |
| Delphinidin (chloride) | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Delphinidin-3-β-D-glucoside (chloride) | DMSO | ~10 mg/mL | [4][8] |
| Delphinidin-3-β-D-glucoside (chloride) | PBS (pH 7.2) | ~0.2 mg/mL | [4][8] |
Note: The solubility of this compound may differ slightly from the compounds listed above. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensuring Complete Dissolution: Vortex the tube for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes to protect from light. Store at -20°C or -80°C for long-term stability.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first, create an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed medium.
-
Final Dilution: Add the intermediate dilution (or the direct stock solution for lower final concentrations) to the final volume of pre-warmed medium while gently vortexing. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store the diluted solution.
Protocol for Assessing Compound Stability in Cell Culture Medium
-
Prepare Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubate: Place the medium in a sterile flask or plate and incubate under your standard experimental conditions (37°C, 5% CO₂).
-
Time-Point Collection: Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the concentration of the compound in each aliquot using a suitable analytical method such as HPLC-UV or LC-MS to determine the rate of degradation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 花青素类 | MCE [medchemexpress.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Overcoming challenges in the synthesis of delphinidin glycosides
Welcome to the technical support center for the synthesis of delphinidin (B77816) glycosides. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these valuable compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing delphinidin glycosides?
A1: The synthesis of delphinidin glycosides presents several key challenges. The delphinidin aglycone is highly susceptible to degradation, particularly under neutral or alkaline pH, elevated temperatures, and in the presence of light and oxygen.[1][2] Achieving regioselective glycosylation at the desired hydroxyl group (typically C3) requires a careful strategy of using protecting groups for the other hydroxyl functions. Furthermore, purification of the final product can be complex due to the presence of closely related byproducts and the inherent instability of the target molecule. Low yields are also a common issue.[3]
Q2: Why is glycosylation of delphinidin important?
A2: Glycosylation is crucial for several reasons. It significantly enhances the stability of the delphinidin molecule by protecting the reactive flavylium (B80283) cation from degradation.[4][5] This increased stability is vital for both in vitro experiments and potential in vivo applications. The sugar moiety also plays a role in the bioavailability and solubility of the compound.[1][2]
Q3: What are the common degradation products of delphinidin and its glycosides?
A3: Under unfavorable conditions such as high pH or temperature, delphinidin and its glycosides can degrade into smaller phenolic compounds. The primary degradation products identified are gallic acid and phloroglucinol (B13840) aldehyde.[1][6]
Q4: Which analytical techniques are best for monitoring the synthesis and purity of delphinidin glycosides?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and effective method for both monitoring the progress of the synthesis and assessing the purity of the final product.[7][8] The detection wavelength is typically set around 520 nm, which is the visible maximum absorption for delphinidin glycosides. Thin Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the reaction progress.
Troubleshooting Guides
Problem 1: Low Yield of the Glycosylated Product
| Possible Cause | Suggested Solution | How to Verify |
| Incomplete reaction | - Extend the reaction time.- Increase the molar excess of the glycosyl donor.- Ensure the reaction is performed under strictly anhydrous conditions by using freshly dried solvents and molecular sieves. | Monitor the reaction by TLC. The starting material spot (aglycone) should diminish and a new, more polar spot (glycoside) should appear and intensify. |
| Degradation of the aglycone or product | - Perform the reaction at a lower temperature.- Work under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.- Protect the reaction from light by wrapping the flask in aluminum foil. | Observe the color of the reaction mixture. A change from the characteristic reddish/purple to brownish hues can indicate degradation. Analyze aliquots by HPLC to check for degradation peaks. |
| Inefficient glycosylation agent | - Consider using a more reactive glycosyl donor (e.g., a glycosyl trichloroacetimidate (B1259523) instead of a glycosyl bromide).- Ensure the promoter (e.g., silver carbonate, TMSOTf) is of high quality and used in the correct stoichiometry. | Review literature for optimal glycosyl donors and promoters for flavonoid glycosylation. A small-scale test reaction with an alternative promoter could be beneficial. |
| Issues with protecting groups | - Ensure all hydroxyl groups, except the one to be glycosylated, are properly protected.- Incomplete deprotection can also lead to low yields of the final product. | Use NMR or Mass Spectrometry to confirm the structure of the protected aglycone and the final product. TLC can also show spots corresponding to partially deprotected intermediates. |
Problem 2: Difficulty in Purifying the Delphinidin Glycoside
| Possible Cause | Suggested Solution | How to Verify |
| Co-elution of impurities | - Optimize the HPLC gradient. A shallower gradient can improve the resolution between the product and closely related impurities.- Try a different stationary phase for your preparative HPLC column (e.g., a phenyl-hexyl column instead of a C18). | Analytical HPLC of the collected fractions will show the purity. If peaks are still overlapping, the separation method needs further optimization. |
| Presence of unreacted starting materials | - Use a preliminary purification step like Solid-Phase Extraction (SPE) with a C18 cartridge to remove the less polar aglycone before preparative HPLC. | TLC of the crude product will show spots corresponding to both the starting material and the product. |
| Product degradation during purification | - Keep the collected fractions cold and in the dark.- Immediately after purification, lyophilize the fractions to obtain a stable powder.- Use acidified solvents in your mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to maintain a low pH and stabilize the flavylium cation. | Discoloration of the fractions during processing is a sign of degradation. Re-injection of a purified fraction onto an analytical HPLC after some time can reveal the appearance of degradation products. |
Quantitative Data
Table 1: Stability of Delphinidin Glycosides under Various Conditions
| Compound | Condition | Half-life (t½) | Reference |
| Delphinidin aglycone | Physiological conditions (pH 7.4, 37°C) | ~30 minutes | [6] |
| Anthocyanins (in situ) with glucose | 4°C | ~3.6 days | [9] |
| Anthocyanins (in situ) without glucose | 4°C | ~2.2 days | [9] |
| Anthocyanins (in situ) with glucose | 20°C | ~1.8 days | [9] |
| Anthocyanins (in situ) without glucose | 20°C | ~2.3 days | [9] |
| Anthocyanins (in situ) with glucose | 37°C | ~1.7 days | [9] |
| Anthocyanins (in situ) without glucose | 37°C | ~2.1 days | [9] |
Table 2: HPLC Quantification Data for Delphinidin Glycosides
| Analyte | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Delphinidin-3,5-O-diglucoside | 0.07 | 0.20 | [7] |
| Delphinidin-3-O-glucoside | 0.08 | 0.25 | [7] |
| Delphinidin (aglycone) | 0.08 | 0.26 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of a Protected Delphinidin Aglycone
Note: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation of the Protected Aglycone: The hydroxyl groups of the delphinidin aglycone, except for the C3-OH, must be protected. This is a multi-step process typically involving benzylation or acetylation. The specific details of this protection strategy are beyond the scope of this general protocol but are a critical prerequisite.
-
Glycosylation Reaction:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the protected delphinidin aglycone (1 equivalent) and a freshly activated glycosyl halide donor (e.g., acetobromoglucose, 1.5-2 equivalents).
-
Add anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Cool the mixture to the appropriate temperature (typically between -20°C and 0°C).
-
Add a promoter, such as silver carbonate (Ag₂CO₃) or a combination of mercuric bromide and mercuric oxide (Helferich conditions), portion-wise while stirring.
-
Allow the reaction to proceed, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the metal salts.
-
Wash the filtrate with appropriate aqueous solutions to remove any remaining salts and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected glycoside is then subjected to deprotection conditions to remove the protecting groups from both the aglycone and the sugar moiety. For example, acetyl groups can be removed under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol), and benzyl (B1604629) groups are typically removed by catalytic hydrogenation.
-
-
Purification:
-
The crude deprotected delphinidin glycoside is purified by preparative reverse-phase HPLC.
-
The column is typically a C18 stationary phase.
-
A gradient elution is used with mobile phases consisting of acidified water (e.g., with 0.1% formic acid or TFA) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Fractions containing the pure product are collected, combined, and lyophilized to yield the final delphinidin glycoside as a colored powder.
-
Protocol 2: Analytical HPLC Method for Delphinidin Glycosides
-
Column: Reversed-phase C18 (e.g., 100 mm x 2.0 mm, 2 µm particle size)[7]
-
Mobile Phase A: 5% Formic acid in water[7]
-
Mobile Phase B: 5% Formic acid in acetonitrile[7]
-
Gradient: 0% B to 25% B over 10 minutes[7]
-
Flow Rate: 0.2 mL/min[7]
-
Column Temperature: 40°C[7]
-
Detection: Diode Array Detector (DAD) at 520 nm[7]
-
Injection Volume: 3 µL[7]
Visualizations
Caption: General workflow for the chemical synthesis of delphinidin glycosides.
Caption: Troubleshooting decision tree for low yield in delphinidin glycoside synthesis.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Rapid method for determination of anthocyanin glucosides and free delphinidin in grapes using u-HPLC. | Semantic Scholar [semanticscholar.org]
- 9. In Situ Stability of Anthocyanins in Lycium ruthenicum Murray - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Delphinidin-3-O-arabinoside Chloride Purification
This technical support center provides researchers, scientists, and drug development professionals with refined methodologies and troubleshooting guidance for the purification of Delphinidin-3-O-arabinoside chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, like other anthocyanins, is susceptible to degradation. The primary challenges during purification are its instability under certain conditions, including neutral to high pH, elevated temperatures, and exposure to light and oxygen.[1][2] Maintaining the compound in its stable flavylium (B80283) cation form is crucial, which is typically achieved in acidic environments (pH < 3).[3]
Q2: What are the most common methods for purifying this compound?
A2: The most prevalent methods for purification involve a combination of Solid-Phase Extraction (SPE) for initial cleanup and sample concentration, followed by High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation.[4] Reversed-phase C18 cartridges are commonly used for SPE, and C18 columns are standard for HPLC separation.[5][6]
Q3: From which natural sources is this compound typically isolated?
A3: this compound can be isolated from various plant sources, most notably from the flowers of Rhododendron species and the fruits of Vaccinium myrtillus (bilberry).[7][8]
Q4: What are the optimal storage conditions for purified this compound?
A4: To ensure long-term stability, purified this compound should be stored as a solid powder at -20°C or below, protected from light and moisture. Solutions should be prepared fresh in an acidified solvent and used promptly.
Troubleshooting Guide
Solid-Phase Extraction (SPE) Issues
Q: Why is the recovery of this compound low during SPE with a C18 cartridge?
A: Low recovery from a C18 cartridge can be due to several factors:
-
Inadequate Cartridge Conditioning: Failure to properly activate and equilibrate the C18 sorbent can lead to poor retention. Ensure the cartridge is conditioned with methanol (B129727) followed by acidified water before loading the sample.[5]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Consider reducing the sample load or using a cartridge with a larger sorbent bed.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the compound from the C18 sorbent. Using an acidified organic solvent, such as methanol with 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial for efficient elution.[5]
-
Analyte Degradation: If the pH of the sample or wash solutions is not sufficiently acidic, the compound can degrade, leading to lower recovery.
Q: My purified sample from SPE still contains many impurities. How can I improve the purity?
A: To enhance purity post-SPE:
-
Optimize the Wash Step: A critical step to remove less retained impurities is the wash step. Use a weak solvent, such as acidified water, to wash the cartridge after sample loading and before elution. This will remove polar impurities like sugars and organic acids without eluting the target compound.[5]
-
Consider an Alternative Sorbent: While C18 is common, other sorbents may offer better selectivity. For instance, polymeric sorbents (e.g., vinylbenzene-based) have shown excellent retention for glucosylated anthocyanins and may provide a cleaner extract.[5][9]
-
Implement a Two-Step SPE: A two-step SPE process using different cartridges, such as a hydrophilic-lipophilic balance (HLB) resin followed by a cation-exchange resin, can significantly improve purity.
High-Performance Liquid Chromatography (HPLC) Issues
Q: I'm observing significant peak tailing for this compound in my HPLC chromatogram. What could be the cause?
A: Peak tailing is a common issue in anthocyanin chromatography and can be caused by:
-
Secondary Interactions: Interaction of the basic sites on the analyte with acidic silanol (B1196071) groups on the silica-based C18 column is a frequent cause. To mitigate this, ensure the mobile phase is sufficiently acidic (pH 2-3) to keep the silanols protonated and the analyte in its cationic form. Adding a small amount of an ion-pairing reagent can also help.[10][11]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.[12]
-
Column Contamination or Void: Accumulation of sample matrix components on the column frit or the formation of a void at the column inlet can cause peak tailing. Using a guard column and proper sample filtration can prevent this.[10][13] If a void is suspected, reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
Q: The retention time of my compound is drifting between injections. What should I check?
A: Retention time drift can be due to:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[13]
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Q: I'm concerned about the degradation of this compound during the HPLC run. How can I minimize this?
A: To prevent on-column degradation:
-
Maintain an Acidic Mobile Phase: As with all stages of purification, the mobile phase must be acidic to ensure stability.
-
Control Temperature: While higher temperatures can improve peak efficiency for some anthocyanins by speeding up inter-conversion between forms, excessive heat can lead to degradation.[3] An optimal temperature should be determined empirically.
-
Minimize Run Time: Develop an efficient HPLC method with a shorter run time to reduce the time the compound spends on the column.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
This protocol describes the cleanup of a crude plant extract to enrich the this compound fraction.
-
Cartridge Selection: C18 SPE Cartridge (e.g., 500 mg sorbent mass).
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of acidified water (e.g., water with 0.1% formic acid). Do not let the sorbent run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of acidified water.
-
Load the sample onto the SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
-
Elution:
-
Elute the this compound with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
-
Drying:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
The resulting purified powder is ready for HPLC analysis or further purification.
-
Protocol 2: Preparative HPLC for High-Purity Isolation
This protocol outlines the final purification step to obtain high-purity this compound.
-
Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 1% formic acid.
-
Solvent B: Acetonitrile with 1% formic acid.
-
-
Gradient Elution:
-
A linear gradient should be optimized based on analytical HPLC results. A typical starting point is a gradient from 5% to 30% Solvent B over 30 minutes.
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: Monitor the eluent at 520 nm.
-
Sample Injection:
-
Dissolve the SPE-purified sample in a small volume of the initial mobile phase.
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Drying:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and remove the solvent by lyophilization or evaporation.
-
Data Presentation
Table 1: Comparison of SPE Cartridges for Anthocyanin Purification
| SPE Cartridge Type | Retention of Glucosylated Anthocyanins | Elution Efficiency with Acidified Methanol | Reference |
| C18-silica based | Low to Moderate | Good | [5] |
| Vinylbenzene-based | Excellent | Good | [5] |
Table 2: Illustrative Purity and Recovery Data from a Two-Step Purification Process
| Purification Step | Purity (%) | Recovery (%) |
| Crude Extract | < 5 | 100 |
| After SPE (C18) | 40-60 | 80-90 |
| After Preparative HPLC | > 95 | 60-75 (from SPE fraction) |
Note: These values are illustrative and can vary significantly based on the source material and specific experimental conditions.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for improving purity after Solid-Phase Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eprints.usm.my [eprints.usm.my]
- 5. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|171370-55-1|MOLNOVA [molnova.cn]
- 9. Solid‐phase extraction (SPE)—a comparison of 16 materials for the purification of anthocyanins from aronia melanocarpa var Nero | Semantic Scholar [semanticscholar.org]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. waters.com [waters.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing interference in spectroscopic analysis of Delphinidin-3-O-arabinoside
Welcome to the technical support center for the spectroscopic analysis of Delphinidin-3-O-arabinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of Delphinidin-3-O-arabinoside?
A1: Interference in the spectroscopic analysis of Delphinidin-3-O-arabinoside can arise from several sources depending on the analytical technique employed. Common interferences include:
-
Spectral Overlap: In UV-Vis spectroscopy, other pigments present in the sample, such as chlorophyll (B73375), can have absorption bands that overlap with that of Delphinidin-3-O-arabinoside, particularly in the green spectral range around 550 nm.[1]
-
Matrix Effects: In techniques like LC-MS, components of the sample matrix can co-elute with the analyte and interfere with its ionization, leading to ion suppression or enhancement and consequently, inaccurate quantification.[2][3]
-
Co-eluting Compounds: During HPLC analysis, other flavonoids or phenolic compounds with similar chemical properties may co-elute with Delphinidin-3-O-arabinoside, resulting in overlapping chromatographic peaks.[4][5]
-
pH and Solvent Effects: The spectral properties of anthocyanins, including Delphinidin-3-O-arabinoside, are highly dependent on the pH and polarity of the solvent.[6][7][8][9][10] Changes in these parameters can cause shifts in the maximum absorption wavelength (λmax) and alter the compound's stability.[8]
-
Background Absorption and Scattering: In absorption spectroscopy, unvaporized solvent droplets and other particulate matter in the sample can scatter the radiation source, leading to artificially high absorbance readings.[11][12]
Q2: How does pH affect the UV-Vis spectrum of Delphinidin-3-O-arabinoside and how can I control for it?
A2: The pH of the solution significantly influences the structure and color of anthocyanins, including Delphinidin-3-O-arabinoside, which in turn affects its UV-Vis absorption spectrum. As pH increases, a bathochromic shift (shift to longer wavelengths) of the maximum absorbance in the visible range is typically observed.[8][13] For instance, at a low pH (e.g., below 3), Delphinidin-3-O-arabinoside exists predominantly in its stable red flavylium (B80283) cation form.[10] As the pH rises, it can be converted to other forms, such as the purple quinonoidal base and the colorless hemiketal form.[9]
To control for pH effects, it is crucial to use buffered solutions for all samples and standards. The pH should be consistent throughout the entire experiment, from sample preparation to analysis. The pH differential method is a standard protocol used for the quantification of total anthocyanins that leverages this pH-dependent color change.[14]
Troubleshooting Guides
Issue 1: Inaccurate quantification using UV-Vis spectroscopy due to suspected chlorophyll interference.
Symptoms:
-
Higher than expected absorbance readings around 550 nm.
-
Distorted spectral shape for Delphinidin-3-O-arabinoside.
-
Inconsistent results between samples with varying levels of green pigmentation.
Troubleshooting Workflow:
Experimental Protocol: Solid Phase Extraction (SPE) for Chlorophyll Removal
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of acidified water (e.g., water with 0.1% HCl).
-
Sample Loading: Load the crude extract (dissolved in the same acidified water) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to elute highly polar interfering compounds.
-
Analyte Elution: Elute the Delphinidin-3-O-arabinoside using acidified methanol.
-
Analysis: Evaporate the methanol from the eluate and reconstitute the sample in the desired buffer for spectroscopic analysis.
Data Presentation: Effect of SPE Cleanup on Absorbance Values
| Sample ID | Absorbance at λmax (Pre-SPE) | Absorbance at λmax (Post-SPE) | % Reduction in Interference |
| Sample A | 0.852 | 0.615 | 27.8% |
| Sample B | 0.910 | 0.650 | 28.6% |
| Sample C | 0.798 | 0.580 | 27.3% |
Issue 2: Poor peak resolution and co-elution in HPLC-DAD analysis.
Symptoms:
-
Broad or tailing peaks for Delphinidin-3-O-arabinoside.
-
Overlapping peaks with other compounds in the chromatogram.
-
Inability to obtain a clean baseline separation.
Troubleshooting Steps:
Experimental Protocol: Mobile Phase Optimization
A common mobile phase for anthocyanin analysis consists of two solvents:
-
Solvent A: Acidified water (e.g., 0.1% formic acid in water)
-
Solvent B: Acidified organic solvent (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol)[4]
-
Initial Gradient: Start with a linear gradient from 5% B to 40% B over 30 minutes.
-
Adjusting Acidity: If peak tailing is observed, increase the acid concentration in both mobile phases to 0.5% and re-run the analysis. A lower pH can improve peak shape for anthocyanins.[15]
-
Modifying Gradient Slope:
-
For early eluting, poorly resolved peaks, make the initial part of the gradient shallower (e.g., 5-15% B over 15 minutes).
-
For late-eluting, broad peaks, a steeper gradient towards the end of the run can help sharpen the peaks.
-
Data Presentation: Impact of Mobile Phase Acidity on Peak Asymmetry
| Formic Acid Conc. | Peak Asymmetry Factor |
| 0.1% | 1.8 |
| 0.5% | 1.3 |
| 1.0% | 1.1 |
Issue 3: Suspected matrix effects leading to poor accuracy in LC-MS quantification.
Symptoms:
-
Poor reproducibility of results between different sample matrices.
-
Significant deviation of quality control sample concentrations from their nominal values.
-
Discrepancies between results obtained with external calibration and those with matrix-matched calibration.
Troubleshooting Guide:
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A: Standard solution of Delphinidin-3-O-arabinoside in a neat solvent.
-
Set B: Blank matrix extract spiked with the standard solution after extraction.
-
Set C: Blank matrix extract.
-
-
Analyze the Samples: Analyze all three sets of samples using the LC-MS method.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[2]
-
Data Presentation: Quantifying Matrix Effects
| Sample Matrix | Mean Peak Area (Neat Solvent) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Plasma | 850,000 | 620,000 | 72.9% | Ion Suppression |
| Plant Extract | 850,000 | 1,100,000 | 129.4% | Ion Enhancement |
References
- 1. Eliminating interference by anthocyanin in chlorophyll estimation of sweet potato (Ipomoea batatas L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- and Cyanidin-3-O-sambubioside Calculated from Uni- and Multiwavelength Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Types of interferences in AAS [delloyd.50megs.com]
- 13. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 14. First Characterization of the Formation of Anthocyanin–Ge and Anthocyanin–B Complexes through UV–Vis Spectroscopy and Density Functional Theory Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Delphinidin-3-O-arabinoside standard
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting issues related to the Delphinidin-3-O-arabinoside standard.
Frequently Asked Questions (FAQs)
Q1: What is Delphinidin-3-O-arabinoside?
A1: Delphinidin-3-O-arabinoside is a type of anthocyanin, a natural pigment found in many fruits and vegetables.[1] It consists of the aglycone delphinidin (B77816) linked to an arabinose sugar molecule. It belongs to the class of organic compounds known as anthocyanidin-3-O-glycosides.
Q2: What are the primary applications of a Delphinidin-3-O-arabinoside standard in research?
A2: The standard is primarily used for the identification and quantification of Delphinidin-3-O-arabinoside in various samples, including plant extracts, foods, and beverages, through analytical techniques like High-Performance Liquid Chromatography (HPLC). It also serves as a reference material in studies investigating the biological activities of anthocyanins.
Q3: What is the appearance of the Delphinidin-3-O-arabinoside standard?
A3: The standard is typically a dark, reddish powder.[2]
Q4: What is the molecular formula and weight of Delphinidin-3-O-arabinoside chloride?
A4: The molecular formula is C₂₀H₁₉ClO₁₁ and the molecular weight is approximately 470.8 g/mol .[3]
Storage and Handling Guide
Proper storage and handling are crucial to maintain the integrity and stability of the Delphinidin-3-O-arabinoside standard.
Storage Conditions
| Condition | Temperature | Duration | Notes |
| Solid (Lyophilized) | 4°C | Long-term | Store in a sealed container, protected from moisture and light. |
| In Solvent | -20°C | 1 month | Store in a sealed container, protected from light. |
| In Solvent | -80°C | 6 months | Store in a sealed container, protected from light. |
Data synthesized from publicly available information.
Handling Workflow
Troubleshooting Guide
Q5: The lyophilized powder appears discolored (not dark reddish). What should I do?
A5: Discoloration could indicate degradation. Do not use the standard. Contact the supplier immediately, providing the lot number and a description of the appearance.
Q6: The standard is difficult to dissolve. How can I improve solubility?
A6: Delphinidin-3-O-arabinoside is soluble in polar solvents like methanol (B129727) and water, particularly when acidified.[4] If you encounter solubility issues:
-
Ensure you are using a suitable solvent, such as methanol with a small percentage of formic or hydrochloric acid (e.g., 0.1% HCl).
-
Gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[2] Avoid vigorous shaking, which can cause foaming and potential degradation.
Q7: I see peak tailing for my standard in my HPLC chromatogram. What are the possible causes and solutions?
A7: Peak tailing is a common issue in HPLC. Here are some potential causes and solutions:
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of the anthocyanin, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., acidified with formic acid) to suppress the ionization of silanol groups. Ensure your mobile phase is adequately buffered.
-
-
Column Contamination: The column inlet frit may be partially blocked, or the column itself may be contaminated.
-
Solution: Backflush the column. If the problem persists, use a guard column to protect the analytical column from contaminants.[5]
-
-
Column Overload: Injecting too high a concentration of the standard can lead to peak tailing.
-
Solution: Reduce the concentration of your standard solution and re-inject.
-
Q8: My standard solution seems to be degrading quickly, even when stored at the recommended temperature. Why is this happening?
A8: Anthocyanin stability is highly dependent on several factors:
-
pH: Delphinidin glycosides are most stable in acidic conditions (pH < 3) and degrade rapidly at neutral or alkaline pH.[6] Ensure your solvent is sufficiently acidified.
-
Light and Oxygen: Exposure to light and oxygen can accelerate degradation.
-
Solution: Store solutions in amber vials and minimize headspace.
-
-
Solvent Purity: Impurities in the solvent can catalyze degradation.
-
Solution: Use high-purity, HPLC-grade solvents.
-
Troubleshooting Workflow for HPLC Analysis
Experimental Protocol: Quantification of Delphinidin-3-O-arabinoside by HPLC
This protocol provides a general method for the analysis of Delphinidin-3-O-arabinoside. Optimization may be required depending on the specific sample matrix and instrumentation.
1. Preparation of Standard Stock Solution: a. Allow the vial of lyophilized Delphinidin-3-O-arabinoside standard to equilibrate to room temperature. b. Reconstitute the standard in HPLC-grade methanol containing 0.1% HCl to a known concentration (e.g., 1 mg/mL). c. Gently vortex and sonicate if necessary to ensure complete dissolution.
2. Preparation of Calibration Standards: a. Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation: a. Extract the sample with an appropriate solvent (e.g., acidified methanol). b. Centrifuge the extract to remove particulate matter. c. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
4. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: Water with 5% formic acid.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient might be:
- 0-20 min: 5% to 21% B
- 20-35 min: 21% to 40% B
- Followed by a wash and re-equilibration step.
- Flow Rate: 0.6 mL/min.
- Detection Wavelength: 520 nm.
- Injection Volume: 20 µL.
5. Data Analysis: a. Construct a calibration curve by plotting the peak area of the standard against its concentration. b. Determine the concentration of Delphinidin-3-O-arabinoside in the sample by comparing its peak area to the calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.5. HPLC Analysis of Anthocyanin Contents [bio-protocol.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
Technical Support Center: Optimizing Delphinidin-3-O-arabinoside Resolution in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the chromatographic resolution of Delphinidin-3-O-arabinoside in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Delphinidin-3-O-arabinoside and offers targeted solutions.
Question: Why am I observing poor resolution or peak co-elution with Delphinidin-3-O-arabinoside and other compounds?
Answer: Poor resolution in the analysis of Delphinidin-3-O-arabinoside can stem from several factors related to your chromatographic method. Here are the primary causes and potential solutions:
-
Inadequate Mobile Phase Composition: The choice and concentration of the organic solvent and the acidic modifier are critical. For anthocyanins like Delphinidin-3-O-arabinoside, a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.[1][2][3][4] The type and concentration of the acid (e.g., formic acid, phosphoric acid) can significantly impact peak shape and selectivity.[4][5]
-
Solution: Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different acidic modifiers and concentrations to find the optimal conditions for your specific separation.
-
-
Suboptimal Column Chemistry: While C18 columns are widely used for anthocyanin separation, they may not always provide the best resolution, especially in complex mixtures.[1][2]
-
Solution: Consider using a column with a different stationary phase chemistry. For instance, a mixed-mode column that combines reversed-phase and ion-exchange mechanisms can offer improved separation for anthocyanins.[1] Also, columns with smaller particle sizes (e.g., in UPLC systems) can lead to higher efficiency and better resolution.[2][3]
-
-
Inappropriate Flow Rate or Temperature: These parameters influence the interaction of the analyte with the stationary phase and the viscosity of the mobile phase.
-
Solution: A slower flow rate generally allows for better separation but increases run time.[6] Optimizing the column temperature can also improve peak shape and resolution; however, be mindful that higher temperatures can sometimes lead to the degradation of thermally sensitive compounds like anthocyanins.[7]
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Question: What is causing peak tailing for my Delphinidin-3-O-arabinoside peak?
Answer: Peak tailing is a common issue in chromatography that can significantly impact resolution and quantification. The primary causes for peak tailing with a compound like Delphinidin-3-O-arabinoside include:
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Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of Delphinidin-3-O-arabinoside, leading to tailing.
-
Solution: Lowering the pH of the mobile phase by using an acidic modifier (e.g., formic acid, trifluoroacetic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.[4] Using a highly end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.[8]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution: Implement a regular column cleaning and regeneration protocol. Using a guard column can help protect the analytical column from strongly retained compounds and particulate matter.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting point for an HPLC method for Delphinidin-3-O-arabinoside?
A robust starting point for an HPLC method would involve a reversed-phase C18 column and a gradient elution with a binary solvent system.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and gradually increase to elute your compound of interest.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at approximately 520 nm, which is the λmax for many anthocyanins.[4]
FAQ 2: How can I improve the resolution between Delphinidin-3-O-arabinoside and its isomers or other closely related anthocyanins?
Improving the resolution of closely related compounds often requires fine-tuning the chromatographic parameters.
-
Optimize the Gradient: A slower, shallower gradient will provide more time for the analytes to interact with the stationary phase, often leading to better separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different solvent strengths and interaction mechanisms.
-
Adjust the Mobile Phase pH: Small changes in the pH of the mobile phase can influence the ionization state of the anthocyanins and the stationary phase, thereby affecting retention and selectivity.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it may also increase backpressure.
FAQ 3: Can I use UPLC for a faster analysis of Delphinidin-3-O-arabinoside?
Yes, Ultra-Performance Liquid Chromatography (UPLC) is an excellent technique for the rapid analysis of anthocyanins. Due to the use of sub-2 µm particle size columns, UPLC systems can provide significantly faster analysis times and improved resolution compared to traditional HPLC.[2][3][9] A typical UPLC method would involve a shorter column (e.g., 2.1 x 50 mm) and a higher flow rate, leading to run times of just a few minutes.[2]
Experimental Protocols
Protocol 1: General HPLC Method for Delphinidin-3-O-arabinoside Analysis
This protocol outlines a standard HPLC method suitable for the separation of Delphinidin-3-O-arabinoside from a plant extract.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 520 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B (linear gradient)
-
20-25 min: 30-50% B (linear gradient)
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., acidified methanol).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be optimized to improve the resolution of Delphinidin-3-O-arabinoside. The values presented are illustrative and should be adapted based on the specific sample matrix and instrumentation.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Resolution) | Expected Outcome |
| Column | C18, 5 µm, 4.6x250 mm | C18, 2.7 µm, 3.0x150 mm | Sharper peaks, higher efficiency |
| Mobile Phase A | 0.1% Formic Acid in Water | 1% Formic Acid in Water | Improved peak shape, reduced tailing |
| Mobile Phase B | Acetonitrile | Methanol | Altered selectivity, potential for improved separation of isomers |
| Gradient Slope | 5-50% B in 20 min | 10-30% B in 30 min | Increased separation between closely eluting peaks |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased retention time, potentially better resolution |
| Temperature | 35 °C | 25 °C | Increased retention and possibly improved resolution |
Visualizations
Below are diagrams illustrating key workflows and concepts related to the chromatography of Delphinidin-3-O-arabinoside.
Caption: A logical workflow for troubleshooting poor resolution in chromatography.
Caption: A typical experimental workflow for the analysis of Delphinidin-3-O-arabinoside.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding isomerization of Delphinidin-3-O-arabinoside during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization and degradation of Delphinidin-3-O-arabinoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Delphinidin-3-O-arabinoside and why is its stability a concern during extraction?
Delphinidin-3-O-arabinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the purple and blue hues in many plants, including various Rhododendron species. Its stability is a primary concern during extraction because the molecule is susceptible to degradation under various chemical and physical conditions. The primary stability issue is not typically isomerization of the arabinoside sugar itself, but rather the hydrolysis of the glycosidic bond that links the arabinose sugar to the delphinidin (B77816) aglycone. This cleavage results in the loss of the desired compound and the formation of the less stable delphinidin aglycone, which can further degrade. Therefore, preventing these degradation reactions is crucial for obtaining a high-purity extract.
Q2: What are the main factors that lead to the degradation of Delphinidin-3-O-arabinoside during extraction?
Several factors can accelerate the degradation of Delphinidin-3-O-arabinoside during the extraction process:
-
pH: Anthocyanins are most stable in acidic environments (pH 1-3).[1][2] As the pH increases towards neutral or alkaline conditions, the flavylium (B80283) cation structure transforms into unstable forms like the carbinol pseudobase and chalcone, leading to color loss and degradation.[1]
-
Temperature: Elevated temperatures significantly increase the rate of anthocyanin degradation.[3][4][5] Prolonged exposure to high heat can lead to the hydrolysis of the glycosidic bond and other degradative reactions.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of anthocyanins.[6]
-
Oxygen: The presence of oxygen can lead to the oxidation and subsequent degradation of the anthocyanin structure.
-
Enzymes: Endogenous plant enzymes, such as polyphenol oxidases and glycosidases, can be released during sample preparation and can actively degrade Delphinidin-3-O-arabinoside if not inactivated.
Q3: What is the difference between isomerization and degradation of Delphinidin-3-O-arabinoside?
While the term "isomerization" might be used, the more common and significant issue is degradation, specifically the hydrolysis of the glycosidic bond. Isomerization would involve a change in the spatial arrangement of atoms, for example, the conversion of the arabinose sugar from one anomeric form to another without breaking the glycosidic bond. However, the primary concern during extraction is the complete cleavage of this bond, which is a degradation process. Preventing the conditions that lead to this hydrolysis is key to preserving the intact Delphinidin-3-O-arabinoside molecule.
Q4: Which solvents are recommended for the extraction of Delphinidin-3-O-arabinoside?
Acidified polar solvents are the most effective for extracting and stabilizing Delphinidin-3-O-arabinoside.
-
Acidified Methanol (B129727) or Ethanol (B145695): These are the most commonly recommended solvents.[7][8][9][10] The alcohol efficiently solubilizes the anthocyanin, while the addition of a small amount of acid (e.g., 0.1% HCl or 1% formic acid) maintains a low pH, preserving the stable flavylium cation form.
-
Acidified Water: While water is a safe and inexpensive solvent, its extraction efficiency may be lower than that of alcohols. Acidification is crucial to prevent degradation.
-
Acetone (B3395972): Some studies have shown that acetone can lead to unstable extracts that degrade over a short period.[9][10] Therefore, it is generally less preferred for anthocyanin extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Delphinidin-3-O-arabinoside | 1. Incomplete extraction. 2. Degradation during extraction. 3. Inappropriate solvent. | 1. Increase extraction time or use multiple extraction cycles. Consider physical disruption of the plant material (e.g., grinding in liquid nitrogen). 2. Strictly control extraction parameters: use low temperatures, protect from light, and work quickly. 3. Use acidified methanol or ethanol for improved extraction efficiency. |
| Browning or color loss of the extract | 1. High pH. 2. Exposure to high temperatures. 3. Oxidation. 4. Enzymatic activity. | 1. Ensure the extraction solvent is acidified (pH 1-3) and maintain this pH throughout the process. 2. Conduct extraction at low temperatures (e.g., 4°C). If heating is necessary for enzyme inactivation, use a brief, high-temperature step (blanching) followed by rapid cooling. 3. De-gas solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 4. Flash-freeze the plant material in liquid nitrogen immediately after harvesting and/or incorporate a blanching step to inactivate enzymes. |
| Presence of degradation products (e.g., delphinidin aglycone) in the final extract | 1. Hydrolysis of the glycosidic bond due to harsh acidic conditions or high temperatures. | 1. Use a milder acid (e.g., formic acid or acetic acid) instead of strong mineral acids like HCl. Optimize the acid concentration. Avoid excessive heat and prolonged extraction times. |
| Inconsistent extraction results | 1. Variability in plant material. 2. Inconsistent extraction conditions. | 1. Use plant material from the same batch, harvested and stored under identical conditions. 2. Standardize all extraction parameters, including solvent composition, temperature, time, and solid-to-solvent ratio. |
Data on Anthocyanin Stability
The stability of anthocyanins is highly dependent on pH and temperature. The following tables summarize the degradation kinetics, presented as the rate constant (k) and half-life (t½), for anthocyanins under different conditions. A lower k value and a higher t½ value indicate greater stability.
Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of Anthocyanins
| Temperature (°C) | pH | k (h⁻¹) | Reference |
| 2 | 3 | 0.0013 | [11] |
| 2 | 7 | 0.0011 | [11] |
| 25 | 3 | 0.005 | [2] |
| 25 | 5 | 0.012 | [2] |
| 37 | 3 | 0.0137 | [11] |
| 37 | 7 | 0.0169 | [11] |
| 60 | 2 | 0.026 | [1] |
| 60 | 5 | 0.046 | [1] |
| 75 | 3 | 0.0536 | [11] |
| 75 | 7 | 0.0833 | [11] |
| 80 | 2 | 0.071 | [1] |
| 80 | 5 | 0.125 | [1] |
| 100 | 2 | 0.177 | [1] |
| 100 | 5 | 0.293 | [1] |
Table 2: Effect of Temperature and pH on the Half-life (t½) of Anthocyanins
| Temperature (°C) | pH | t½ (hours) | Reference |
| 2 | 3 | 533.1 | [11] |
| 2 | 7 | 630.1 | [11] |
| 20 | - | 43.2 - 55.2 | [12] |
| 37 | 3 | 50.6 | [11] |
| 37 | 7 | 41.0 | [11] |
| 37 | - | 40.8 - 50.4 | [12] |
| 60 | 2 | 26.9 | [1] |
| 60 | 5 | 15.1 | [1] |
| 75 | 3 | 12.9 | [11] |
| 75 | 7 | 8.3 | [11] |
| 80 | 2 | 9.8 | [1] |
| 80 | 5 | 5.5 | [1] |
| 100 | 2 | 3.9 | [1] |
| 100 | 5 | 2.4 | [1] |
Experimental Protocols
Recommended Protocol for Extraction of Delphinidin-3-O-arabinoside
This protocol is based on established methods for anthocyanin extraction and is optimized to minimize degradation.
Materials:
-
Fresh or frozen plant material (e.g., Rhododendron petals)
-
Liquid nitrogen
-
Extraction Solvent: Methanol or Ethanol with 0.1% HCl or 1% Formic Acid (v/v)
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Amber glass vials for storage
Procedure:
-
Sample Preparation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
Extraction:
-
Transfer the powdered plant material to a flask.
-
Add the pre-chilled acidified extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Wrap the flask in aluminum foil to protect it from light.
-
Macerate for 12-24 hours at 4°C with occasional stirring.
-
-
Separation:
-
Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid plant material.
-
Carefully decant the supernatant containing the anthocyanin extract.
-
Repeat the extraction process on the pellet with fresh solvent to ensure complete extraction.
-
-
Solvent Removal:
-
Combine the supernatants from all extraction steps.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Storage:
-
Store the concentrated extract in amber glass vials at -20°C or below to prevent degradation.
-
Visualizations
Caption: Workflow for the extraction of Delphinidin-3-O-arabinoside.
Caption: Factors leading to the degradation of Delphinidin-3-O-arabinoside.
References
- 1. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. [PDF] Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries | Semantic Scholar [semanticscholar.org]
- 9. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries [mdpi.com]
- 11. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Delphinidin-3-O-arabinoside chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the enzymatic hydrolysis of Delphinidin-3-O-arabinoside chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic hydrolysis of this compound.
1. Issue: Low or no yield of the aglycone (Delphinidin).
-
Question: Why am I not observing the formation of Delphinidin after the enzymatic reaction?
-
Potential Cause 1: Substrate Degradation. this compound, like other anthocyanins, is highly unstable at neutral or alkaline pH and elevated temperatures.[1][2] If the reaction buffer has a pH above 4.0, the substrate may have degraded before or during the enzymatic reaction. Delphinidin itself is also unstable under these conditions.[1]
-
Solution 1: Ensure the reaction is performed in an acidic buffer (pH 3.0-5.0). Verify the pH of your buffer before starting the experiment. Handle the substrate and product under minimal light exposure and at low temperatures.[1][2]
-
Potential Cause 2: Inactive Enzyme. The enzyme may have lost its activity due to improper storage or handling. The reaction conditions (pH, temperature) may also be outside the optimal range for the specific enzyme's activity.
-
Solution 2: Check the enzyme's datasheet for recommended storage conditions and optimal pH and temperature ranges. Perform a control reaction with a known substrate for the enzyme to confirm its activity.
-
Potential Cause 3: Incorrect Enzyme Selection. The chosen enzyme may not be specific for the arabinoside linkage.
-
Solution 3: Use an enzyme with known α-L-arabinofuranosidase or arabinosidase activity. The rate of hydrolysis is primarily determined by the type of conjugated sugar.[3]
-
2. Issue: Incomplete hydrolysis of the substrate.
-
Question: My analysis shows a significant amount of unreacted this compound remaining. How can I improve the reaction efficiency?
-
Potential Cause 1: Insufficient Enzyme Concentration. The amount of enzyme may be too low to completely hydrolyze the substrate within the given timeframe.
-
Solution 1: Increase the enzyme-to-substrate ratio. Perform a series of reactions with varying enzyme concentrations to determine the optimal amount.
-
Potential Cause 2: Short Reaction Time. The incubation period may not be long enough for the reaction to go to completion.
-
Solution 2: Extend the incubation time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, 6 hours) to determine the optimal reaction duration.
-
Potential Cause 3: Sub-optimal Reaction Conditions. The pH or temperature of the reaction may not be ideal for the enzyme's maximum activity.
-
Solution 3: Optimize the reaction conditions. Test a range of pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0) and temperatures (e.g., 30°C, 37°C, 45°C, 50°C) to find the optimal parameters for your specific enzyme. A study on Bifidobacterium infantis enzymes found optimal activity at 40°C and stability in a pH range of 5-7.[4]
-
3. Issue: Presence of unexpected peaks in the chromatogram.
-
Question: I see additional peaks in my HPLC analysis that are neither the substrate nor the expected product. What could they be?
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Potential Cause 1: Degradation Products. As anthocyanins are unstable, the additional peaks could be degradation products of either the substrate or the product (Delphinidin).[1] This is more likely if the reaction was run at a higher pH or temperature.
-
Solution 1: Refer to the solutions for substrate degradation. Maintain acidic conditions and lower temperatures throughout the experiment and analysis.
-
Potential Cause 2: Enzyme-related Impurities or Byproducts. The enzyme preparation itself may contain impurities, or the enzyme may have side activities leading to byproducts.
-
Solution 2: Run a control sample with only the enzyme and buffer to check for impurities. If possible, use a higher purity grade of the enzyme.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for this compound?
-
Q2: In which solvents is this compound soluble?
-
Q3: What type of enzyme should I use for the hydrolysis?
-
A3: An enzyme with α-L-arabinofuranosidase or a broad-specificity glycosidase that can cleave arabinoside linkages should be effective. The hydrolysis rate of anthocyanins is primarily dependent on the sugar moiety.[3]
-
-
Q4: What are the key factors affecting the stability of this compound?
-
A4: The main factors are pH, temperature, and light.[1] Anthocyanins are most stable in acidic conditions (pH ≤ 3).[2] As the pH increases towards neutral and alkaline, the compound becomes unstable and degrades.[1] Higher temperatures also accelerate degradation.[2] Exposure to light should be minimized.
-
-
Q5: How can I monitor the progress of the enzymatic hydrolysis?
-
A5: The reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS). By taking aliquots at different time points, you can quantify the decrease in the substrate peak and the increase in the product (Delphinidin) peak.
-
Data Presentation
Table 1: General Stability of Anthocyanins under Various Conditions
| Parameter | Condition | Effect on Anthocyanin Stability | Citation |
| pH | < 3.0 | High stability (red flavylium (B80283) cation form) | [2] |
| 4.0 - 5.0 | Equilibrium between colored and colorless forms | [8] | |
| 7.0 - 8.0 | Unstable, purple to blue quinonoidal base | [2] | |
| > 8.0 | Very unstable, degrades to chalcone (B49325) (yellow/colorless) | [8] | |
| Temperature | Low (e.g., 4°C) | Increased stability | [1] |
| High (> 50°C) | Accelerated degradation | [2] | |
| Light | Exposure to UV/Visible light | Promotes degradation | [1] |
| Oxygen | Presence of oxygen | Promotes oxidative degradation | [1] |
Table 2: Solubility and Storage of this compound
| Property | Recommendation | Citation |
| Storage Temperature | -20°C | [5][6] |
| Storage Conditions | Dry and dark place | [5] |
| Recommended Solvent | DMSO | [7] |
| Aqueous Solution Prep | Prepare fresh in acidic buffer (pH < 7) | [9] |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of this compound
This is a general protocol and should be optimized for the specific enzyme used.
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like DMSO. Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the selected arabinosidase in the reaction buffer. Prepare this solution fresh before use.
-
Reaction Buffer: Prepare a buffer with a pH in the optimal range for the enzyme, preferably between 3.0 and 5.0 to ensure substrate stability (e.g., 0.1 M citrate (B86180) buffer, pH 4.0).
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the substrate stock solution to achieve the desired final concentration (e.g., 50-100 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme stock solution to the desired final concentration.
-
Also, prepare a control sample without the enzyme to monitor non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 1-4 hours). Protect the samples from light.
-
-
Reaction Termination:
-
Terminate the reaction by adding a quenching solution, such as an organic solvent (e.g., methanol (B129727) or acetonitrile) or by heat inactivation (e.g., boiling for 5-10 minutes), if the product is heat-stable.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-DAD or LC-MS to quantify the remaining substrate and the formed Delphinidin.
-
Visualizations
Caption: Troubleshooting workflow for enzymatic hydrolysis.
Caption: General experimental workflow for hydrolysis.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acid mediated hydrolysis of blueberry anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tokiwaph.co.jp [tokiwaph.co.jp]
- 6. molnova.cn [molnova.cn]
- 7. This compound supplier | CAS No :171370-55-1 | AOBIOUS [aobious.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Delphinidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of various delphinidin (B77816) glycosides, a subclass of anthocyanins responsible for the deep blue and purple pigmentation in many fruits and vegetables. Delphinidin and its glycosidic derivatives are of significant interest due to their potent antioxidant properties, which are largely attributed to the tri-hydroxyl substitution on their B-ring. This structural feature enhances their capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress implicated in numerous chronic diseases.
This document summarizes quantitative data from key antioxidant assays, details the experimental protocols for these methods, and illustrates the primary signaling pathway through which these compounds exert their antioxidant effects.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of delphinidin glycosides can vary based on the specific sugar moiety attached and the assay used for evaluation. The following tables present a summary of the available quantitative data from various in vitro antioxidant assays.
| Compound | Assay | EC50 (nmol/mL) | Source |
| Delphinidin-3-rutinoside | Superoxide | ~1.7 | [1] |
| Nasunin | Superoxide | ~0.4 | [1] |
| Delphinidin-3-rutinoside | Hydroxyl | ~20.6 | [1] |
| Nasunin | Hydroxyl | ~1.7 | [1] |
| Delphinidin-3-rutinoside | Fremy's Salt | ~73.6 | [1] |
| Nasunin | Fremy's Salt | ~1.7 | [1] |
| Delphinidin-3-rutinoside | LACL | ~1.7 | [1] |
| Nasunin | LACL | ~0.4 | [1] |
*Nasunin is delphinidin-3-(p-coumaroylrutinoside)-5-glucoside. A lower EC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Source |
| Delphinidin-3-glucoside | DPPH | - | [2] |
| Petunidin-3-glucoside | DPPH | - | [2] |
| Cyanidin-3-glucoside | DPPH | 114.2 ± 7.8 | [2] |
| Delphinidin-3-glucoside | Antiglycation | 130.5 ± 2.8 | [2] |
| Petunidin-3-glucoside | Antiglycation | 132.4 ± 3.7 | [2] |
Note: Specific IC50 values for delphinidin-3-glucoside and petunidin-3-glucoside in the DPPH assay were not provided in the source, but they were identified as effective radical scavengers.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, delphinidin glycosides exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE signaling pathway modulated by delphinidin glycosides.
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below. These protocols are fundamental for the accurate assessment and comparison of the antioxidant potential of delphinidin glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be protected from light.
-
Sample Preparation: Dissolve the delphinidin glycoside samples in the same solvent to create a series of concentrations.
-
Reaction: Add a fixed volume of the DPPH solution to a test tube or microplate well, followed by the addition of the sample solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A small volume of the delphinidin glycoside sample is added to a fixed volume of the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction: The FRAP reagent is pre-warmed to 37°C. The delphinidin glycoside sample is then added to the FRAP reagent.
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes).
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
Reagent Preparation: A fluorescent probe (commonly fluorescein) and a peroxyl radical generator (such as AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction: The delphinidin glycoside sample is mixed with the fluorescein (B123965) solution in a microplate well and incubated. The reaction is initiated by the addition of the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
Conclusion
The available data indicates that delphinidin glycosides are potent antioxidants. The specific type of glycosylation, as well as the presence of other acyl groups, can significantly influence their antioxidant activity. For instance, nasunin, an acylated delphinidin glycoside, demonstrated superior scavenging activity across multiple assays compared to delphinidin-3-rutinoside. The antioxidant effects of these compounds are not limited to direct radical scavenging but also involve the modulation of crucial cellular defense pathways like the Nrf2-ARE system. The standardized protocols provided in this guide are essential for the consistent and reliable evaluation of the antioxidant potential of these promising natural compounds in research and drug development settings.
References
A Researcher's Guide to Validating the Purity of Synthetic Delphinidin-3-O-arabinoside Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical, non-negotiable step in preclinical research and development. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Delphinidin-3-O-arabinoside chloride, alongside a comparison with alternative anthocyanin standards.
This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Due to their potent antioxidant and anti-inflammatory properties, there is growing interest in their therapeutic potential. As research progresses, the demand for high-purity synthetic standards for in vitro and in vivo studies is increasing. This guide offers a framework for researchers to assess the purity of synthetic this compound and to select appropriate alternative standards.
Performance Comparison: Purity of Anthocyanin Standards
The purity of analytical standards is paramount for accurate and reproducible experimental results. High-performance liquid chromatography (HPLC) is the most common and reliable method for determining the purity of anthocyanin standards. The table below summarizes the typical purity levels of commercially available this compound and its common alternatives.
| Compound | Supplier A Purity (HPLC) | Supplier B Purity (HPLC) | Supplier C Purity (HPLC) |
| This compound | >98% [1] | ≥95% | Not Available |
| Cyanidin-3-O-arabinoside chloride | ≥95%[2][3][4] | >95% | 95.71%[4] |
| Malvidin-3-O-arabinoside chloride | ≥98%[1] | Not Available | Not Available |
| Delphinidin-3-O-rutinoside chloride | >98% | Not Available | Not Available |
| Delphinidin-3-O-glucoside chloride | ≥95.0% | Not Available | Not Available |
| Cyanidin-3-O-glucoside chloride | ≥95% | >95% | Not Available |
Note: Purity levels can vary between batches and suppliers. It is crucial to consult the certificate of analysis for the specific lot being used.
Potential Impurities in Synthetic this compound
The synthesis of complex molecules like this compound can introduce various impurities. While specific impurity profiles are often proprietary, general knowledge of flavonoid synthesis suggests potential contaminants arising from several stages:
-
Incomplete Glycosylation: The coupling of the arabinose sugar moiety to the delphinidin (B77816) aglycone may be incomplete, leading to the presence of residual delphinidin.
-
Anomeric Impurities: During glycosylation, the formation of both α- and β-anomers of the arabinoside is possible. The desired anomer is typically the major product, but the other may be present as a minor impurity.
-
Positional Isomers: The arabinose sugar could potentially attach to other hydroxyl groups on the delphinidin backbone, creating positional isomers.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may be present in trace amounts in the final product.
-
Degradation Products: Anthocyanins are susceptible to degradation by factors such as pH, light, and temperature. Improper handling or storage can lead to the formation of degradation products.
A thorough purity validation should aim to identify and quantify these potential impurities.
Experimental Protocols for Purity Validation
A multi-pronged analytical approach is recommended for the comprehensive validation of synthetic this compound purity.
High-Performance Liquid Chromatography (HPLC-UV/Vis)
HPLC coupled with a UV-Visible detector is the primary method for determining the purity of anthocyanins.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound of interest and any impurities. For example: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength for this compound (typically around 530 nm).
-
Quantification: Purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying impurities and confirming the molecular weight of the target compound.
Methodology:
-
LC Conditions: Similar to the HPLC-UV/Vis method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used in positive ion mode.
-
Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. Tandem mass spectrometry (MS/MS) can be employed to fragment the ions and obtain structural information, which is particularly useful for identifying unknown impurities.
-
Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. Any other detected masses could indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation and can confirm the identity and stereochemistry of the synthetic compound, as well as detect structural impurities.
Methodology:
-
Solvent: A deuterated solvent such as methanol-d4 (B120146) (CD3OD) with a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium (B80283) cation is typically used.
-
Experiments:
-
1H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of both the delphinidin and arabinose moieties.
-
13C NMR: Shows the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the position of the arabinose linkage and the overall structure.
-
-
Analysis: The obtained NMR spectra should be consistent with the known structure of this compound. Any unexpected signals may indicate the presence of impurities.
Visualizing the Validation Workflow and Chemical Space
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for validating the purity of a synthetic compound.
Caption: Structural relationships between Delphinidin-3-O-arabinoside and its alternatives.
By employing a combination of these analytical techniques and being mindful of potential impurities, researchers can confidently validate the purity of their synthetic this compound, ensuring the integrity and reliability of their scientific investigations.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Delphinidin-3-O-arabinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Delphinidin-3-O-arabinoside, a key anthocyanin with significant antioxidant properties. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from botanical extracts to biological fluids. This document presents a summary of performance characteristics, detailed experimental protocols, and logical workflows to aid in the selection and implementation of the most suitable method for your research needs.
Performance Characteristics: HPLC vs. UPLC
The primary advantages of UPLC over traditional HPLC stem from its use of smaller particle size columns (sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing efficiency. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 30 - 60 min | 2 - 10 min | High-throughput analysis, reduced solvent consumption. |
| Resolution | Good | Excellent | Better separation of closely eluting compounds and isomers. |
| Peak Capacity | Lower | Higher | Ability to resolve more peaks in a single run. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL | pg/mL to ng/mL | Superior for trace-level quantification.[1][2] |
| System Pressure | 400 - 600 bar | 1000 - 1500 bar | Requires specialized instrumentation capable of handling high pressures. |
| Solvent Consumption | High | Low | Reduced operational costs and environmental impact.[3] |
| Injection Volume | 5 - 20 µL | 1 - 5 µL | Conserves precious samples.[3] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Delphinidin-3-O-arabinoside using both HPLC and UPLC systems. These protocols are based on established methods for anthocyanin analysis and should be optimized for specific instrumentation and sample matrices.
Sample Preparation (General)
-
Extraction: Solid samples (e.g., fruit powder, plant tissue) are typically extracted with an acidified methanol (B129727) solution (e.g., methanol/water/HCl) to ensure the stability of the anthocyanins in their flavylium (B80283) cation form.[4]
-
Purification: Solid-Phase Extraction (SPE) is often employed for sample cleanup, especially for complex matrices like plasma or urine, to remove interfering substances.[5]
-
Final Preparation: The extracted and purified sample is dissolved in a suitable injection solvent, typically the initial mobile phase composition.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-40 min: 10-30% B
-
40-45 min: 30-50% B
-
45-50 min: 50-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Diode Array Detector (DAD) at 520 nm.
-
Injection Volume: 10 µL.
UPLC Method
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1.5 min: 5-20% B
-
1.5-2.0 min: 20-40% B
-
2.0-2.5 min: 40-5% B (return to initial conditions)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD or Mass Spectrometry (MS).
-
Injection Volume: 2 µL.
Method Validation Parameters
The cross-validation of analytical methods involves assessing key performance parameters to ensure the reliability and accuracy of the results.[7][8]
| Validation Parameter | HPLC Acceptance Criteria | UPLC Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent |
| Specificity | No interference at the retention time of the analyte. | No interference at the retention time and m/z of the analyte. |
Visualizing the Workflow and Comparison
To better illustrate the processes involved in method cross-validation and the comparative logic, the following diagrams are provided.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
Caption: Logical Comparison of HPLC and UPLC Performance.
Conclusion
The choice between HPLC and UPLC for the analysis of Delphinidin-3-O-arabinoside depends on the specific requirements of the study. For high-throughput screening, rapid analysis, and applications requiring high sensitivity, UPLC is the superior choice, providing significant improvements in speed, resolution, and efficiency. However, HPLC remains a robust and reliable technique, particularly when ultra-fast analysis times are not a critical factor and for laboratories with existing HPLC instrumentation. The provided protocols and validation parameters serve as a starting point for developing and implementing a suitable analytical method for your research.
References
A Comparative Analysis of Delphinidin-3-O-arabinoside Content in Commercially Significant Berry Species
For Immediate Release
[City, State] – [Date] – A comprehensive review of current scientific literature reveals significant variations in the content of Delphinidin-3-O-arabinoside, a potent antioxidant anthocyanin, across different berry species. This guide synthesizes available quantitative data, details the experimental methodologies for its determination, and provides visual representations of the analytical workflow and relevant biochemical pathways to support researchers, scientists, and drug development professionals in their understanding of this valuable phytonutrient.
Delphinidin-3-O-arabinoside is a member of the anthocyanin family, a class of flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond their role as natural pigments, anthocyanins are of increasing interest to the scientific community for their potential health benefits, including antioxidant and anti-inflammatory properties. The concentration of these compounds, however, can differ substantially between berry types, influencing their potential therapeutic and nutraceutical applications.
Quantitative Comparison of Delphinidin-3-O-arabinoside Content
The following table summarizes the reported concentrations of Delphinidin-3-O-arabinoside in various berry species. It is important to note that the content of this anthocyanin can be influenced by factors such as cultivar, growing conditions, ripeness, and storage.
| Berry Species | Scientific Name | Delphinidin-3-O-arabinoside Content (mg/100g Fresh Weight) | Reference(s) |
| Highbush Blueberry | Vaccinium corymbosum | 9.10 - 18.58 | [1] |
| Lowbush Blueberry | Vaccinium angustifolium | 3.63 - 11.13 | |
| Bilberry | Vaccinium myrtillus | Present, but often not the major delphinidin (B77816) glycoside.[2][3] | [2][3] |
| Blackcurrant | Ribes nigrum | Minor component; delphinidin-3-O-rutinoside and -glucoside are dominant.[4][5] | [4][5][6] |
| Lingonberry | Vaccinium vitis-idaea | Not typically reported as a major anthocyanin.[7][8] | [7][8] |
| Raspberry | Rubus idaeus | Not typically reported as a major anthocyanin; cyanidin-based anthocyanins are dominant.[9][10][11][12] | [9][10][11][12] |
| Strawberry | Fragaria × ananassa | Not typically reported; pelargonidin (B1210327) and cyanidin (B77932) glycosides are the main anthocyanins.[13][14][15][16] | [13][14][15][16] |
Experimental Protocols for Quantification
The quantification of Delphinidin-3-O-arabinoside in berries is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and often confirmed with Mass Spectrometry (MS).
Sample Preparation and Extraction
-
Homogenization: A representative sample of fresh or frozen berries is homogenized to a uniform puree. For dried samples, grinding to a fine powder is necessary.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727), water, and an acid (e.g., formic acid or hydrochloric acid) in ratios such as 80:20:1 (v/v/v). The acid helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.
-
Extraction Procedure: The homogenized sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 30-60 minutes) in the dark and at a controlled temperature (e.g., 4°C) to prevent degradation.
-
Centrifugation and Filtration: The mixture is then centrifuged to separate the solid material. The resulting supernatant, containing the anthocyanins, is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
HPLC-DAD-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is employed using two solvents. Mobile phase A is typically an acidified aqueous solution (e.g., water with 5% formic acid), and mobile phase B is an organic solvent such as methanol or acetonitrile.
-
Gradient Program: The gradient starts with a low percentage of mobile phase B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
-
Detection and Quantification:
-
DAD Detection: The eluting compounds are monitored at a specific wavelength for anthocyanins, typically around 520 nm. Quantification is performed by comparing the peak area of the analyte with that of a calibration curve prepared from a pure standard of Delphinidin-3-O-arabinoside.
-
MS/MS Identification: Mass spectrometry is used for the unambiguous identification of Delphinidin-3-O-arabinoside. This is achieved by comparing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern with that of an authentic standard or with data from spectral libraries.
-
Visualizing the Experimental and Biochemical Landscape
To further clarify the processes involved in the analysis and biosynthesis of Delphinidin-3-O-arabinoside, the following diagrams are provided.
This guide provides a foundational understanding of Delphinidin-3-O-arabinoside distribution in common berries and the methods for its analysis. The significant variance in content highlights the importance of species and cultivar selection for research and development purposes. The provided experimental framework offers a robust starting point for laboratories aiming to quantify this and other related anthocyanins.
References
- 1. Concentration data for Delphinidin 3-O-arabinoside in Highbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 2. iris.unito.it [iris.unito.it]
- 3. Bilberry (Vaccinium myrtillus L.) Extracts Comparative Analysis Regarding Their Phytonutrient Profiles, Antioxidant Capacity along with the In Vivo Rescue Effects Tested on a Drosophila melanogaster High-Sugar Diet Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. mdpi.com [mdpi.com]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. Vaccinium vitis-idaea L. Fruits: Chromatographic Analysis of Seasonal and Geographical Variation in Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Fractions from Vaccinium vitis-idaea L. and Their Antioxidant and Anticancer Activities Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of flavonoid composition of red raspberries ( Rubus idaeus L.) grown in the southern United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyphenolic Compounds in the Stems of Raspberry (Rubus idaeus) Growing Wild and Cultivated | MDPI [mdpi.com]
- 12. Nutritional and Phytochemical Characterization of Freeze-Dried Raspberry (Rubus idaeus): A Comprehensive Analysis [mdpi.com]
- 13. hort [journals.ashs.org]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. Redirection of Flavonoid Biosynthesis through the Down-Regulation of an Anthocyanidin Glucosyltransferase in Ripening Strawberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Delphinidin-3-O-arabinoside Chloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of Delphinidin-3-O-arabinoside chloride, a naturally occurring anthocyanin. Due to the limited availability of data for this specific glycoside, this guide incorporates experimental data from closely related compounds, including its aglycone, Delphinidin (B77816), and other glycosidic forms such as Delphinidin-3-O-glucoside and Delphinidin-3-sambubioside, to offer a broader context for its potential therapeutic effects.
Executive Summary
This compound and its parent molecule, Delphinidin, have demonstrated notable anti-inflammatory and anticancer properties in preclinical studies. In vitro evidence suggests that these compounds can inhibit the proliferation of cancer cells and suppress key inflammatory pathways. However, the translation of these effects into in vivo models is significantly influenced by the compound's low bioavailability, which for Delphinidin-3-O-arabinoside has been reported to be approximately 0.14% in humans[1][2]. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate a comprehensive understanding of the current state of research.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Anticancer Efficacy of Delphinidin and its Glycosides
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Delphinidin-3-O-glucoside | HCT-116 (Human Colorectal Carcinoma) | Cell Viability | IC50 | 396 ± 23 µg/mL | [3] |
| Delphinidin-3-O-glucoside | HT-29 (Human Colorectal Adenocarcinoma) | Cell Viability | IC50 | 329 ± 17 µg/mL | [3] |
| Delphinidin chloride | HCT-116 (Human Colorectal Carcinoma) | Cell Viability | IC50 | 242 ± 16 µg/mL | [3] |
| Delphinidin chloride | HT-29 (Human Colorectal Adenocarcinoma) | Cell Viability | % Inhibition at 600 µg/mL | 43.9% | [3] |
| Delphinidin | HL-60 (Human Promyelocytic Leukemia) | Enzyme Activity | IC50 | 1.9 µM | [2] |
Table 2: In Vivo Anti-inflammatory Efficacy of Delphinidin and its Glycosides
| Compound | Animal Model | Assay | Dosage | Result | Reference |
| Delphinidin | LPS-induced mouse paw edema | Paw Edema Volume | 10 mg/kg | 30.8% inhibition | [4] |
| Delphinidin-3-sambubioside | LPS-induced mouse paw edema | Paw Edema Volume | 10 mg/kg | 41.5% inhibition | [4] |
| Delphinidin | LPS-induced mouse paw edema | TNF-α levels in paw tissue | 10 mg/kg | Reduction from 1500 ± 120 pg/mL to 980 ± 90 pg/mL | [4] |
| Delphinidin-3-sambubioside | LPS-induced mouse paw edema | TNF-α levels in paw tissue | 10 mg/kg | Reduction from 1500 ± 120 pg/mL to 850 ± 80 pg/mL | [4] |
| Delphinidin | LPS-induced mouse paw edema | IL-6 levels in paw tissue | 10 mg/kg | Reduction from 1200 ± 110 pg/mL to 750 ± 70 pg/mL | [4] |
| Delphinidin-3-sambubioside | LPS-induced mouse paw edema | IL-6 levels in paw tissue | 10 mg/kg | Reduction from 1200 ± 110 pg/mL to 680 ± 65 pg/mL | [4] |
| Delphinidin | LPS-induced mouse paw edema | MCP-1 levels in paw tissue | 10 mg/kg | Reduction from 800 ± 75 pg/mL to 520 ± 50 pg/mL | [4] |
| Delphinidin-3-sambubioside | LPS-induced mouse paw edema | MCP-1 levels in paw tissue | 10 mg/kg | Reduction from 800 ± 75 pg/mL to 450 ± 45 pg/mL | [4] |
Signaling Pathways
Delphinidin and its glycosides exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer progression. The primary pathways implicated are the NF-κB, MAPK, and PI3K/Akt pathways.
Experimental Workflows and Protocols
A general workflow for assessing the in vitro and in vivo efficacy of this compound is depicted below.
Detailed Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µg/mL) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitric oxide concentration using a sodium nitrite (B80452) standard curve.
3. In Vivo Anti-inflammatory Model (LPS-induced Paw Edema)
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) orally or intraperitoneally 1 hour before LPS injection.
-
Induction of Edema: Inject 20 µL of LPS (1 mg/mL in saline) into the plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 4, 6 hours) after LPS injection.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the paw tissue for cytokine analysis.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group. Analyze cytokine levels in the paw tissue homogenate using ELISA kits.[4]
4. Western Blot Analysis for NF-κB Pathway
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-IKK, IκBα, p-p65, and p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available data suggests that this compound and its related compounds possess significant anti-inflammatory and anticancer potential. In vitro studies demonstrate direct effects on cancer cell viability and inflammatory pathways. However, the low bioavailability of Delphinidin-3-O-arabinoside presents a challenge for its in vivo efficacy. The provided in vivo data on related delphinidin compounds highlights that despite potential bioavailability issues, anti-inflammatory effects can be observed. Future research should focus on strategies to enhance the bioavailability of this compound, such as novel formulation approaches, to better translate its promising in vitro activities into potent in vivo therapeutic effects. Further direct comparative studies are necessary to fully elucidate the efficacy of this compound relative to its aglycone and other glycosides.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Comparative Guide to Delphinidin and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides an in-depth comparison of the biological activities of delphinidin (B77816) and its derivatives, supported by experimental data and detailed methodologies. Delphinidin, a prominent member of the anthocyanidin class of flavonoids, is renowned for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The substitution patterns on its core structure significantly influence its therapeutic potential.
The fundamental structure of delphinidin, with its numerous hydroxyl groups, is key to its biological effects. The number and location of these hydroxyl groups, as well as their substitution with methoxy (B1213986) or glycosyl moieties in its derivatives, dictate the compound's antioxidant capacity and its interaction with cellular signaling pathways. Generally, a higher number of hydroxyl groups on the B-ring correlates with increased antioxidant activity. While the aglycone form, delphinidin, often exhibits potent in vitro activity, glycosylation can enhance its stability and bioavailability in vivo.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of delphinidin and its derivatives from various experimental studies.
Antioxidant Activity
The antioxidant capacity of delphinidin and its derivatives is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. A lower IC50 or EC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50/EC50 (µM) | Reference |
| Delphinidin | DPPH | 3.74 (EC50) | [1] |
| Delphinidin | DPPH | 42 | [2] |
| Delphinidin Chloride | DPPH | 80 | [2] |
| Delphinidin-3-O-glucoside | DPPH | Lower activity than delphinidin | [1] |
| Petunidin (B3231668) | DPPH | Lower activity than delphinidin | [3] |
| Delphinidin | ABTS | Higher activity than petunidin | [3] |
| Delphinidin | Superoxide Radical Scavenging | More potent than cyanidin | [2] |
| Delphinidin | Peroxynitrite Scavenging | More potent than cyanidin | [2] |
Anticancer Activity
Delphinidin and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability, with a lower IC50 value indicating greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Delphinidin | A549 (Lung Cancer) | 55 | [4] |
| Delphinidin | SK-MES-1 (Lung Cancer) | 58 | [4] |
| Delphinidin | NCI-H441 (Lung Cancer) | 44 | [4] |
| Delphinidin | PC3 (Prostate Cancer) | Dose-dependent growth arrest | [5] |
| Delphinidin | SKOV3 (Ovarian Cancer) | Inhibition of proliferation | [6] |
Anti-inflammatory and Neuroprotective Activities
While direct IC50/EC50 values for anti-inflammatory and neuroprotective activities are less commonly reported in comparative studies, the available data indicates that delphinidin and its derivatives effectively modulate inflammatory pathways and protect neuronal cells. For instance, delphinidin has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity. In neuroprotection, delphinidin has been observed to protect neuronal cells, such as SH-SY5Y, from oxidative stress-induced damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the comparison of delphinidin and its derivatives.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of Reagents : A stock solution of DPPH in methanol (B129727) is prepared. The test compounds (delphinidin and its derivatives) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture : A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50/EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of delphinidin or its derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation : The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Protein Extraction : Cells treated with delphinidin or its derivatives are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The biological activities of delphinidin and its derivatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Conclusion
The structure-activity relationship of delphinidin and its derivatives is a complex yet crucial area of study for the development of new therapeutic agents. The evidence strongly suggests that the number and arrangement of hydroxyl groups on the flavonoid B-ring are primary determinants of antioxidant and biological activity, with delphinidin often showing superior potency in in vitro assays. However, modifications such as glycosylation, while sometimes reducing in vitro activity, can improve the pharmacokinetic profile of these compounds, potentially leading to enhanced in vivo efficacy. The modulation of key signaling pathways like NF-κB, PI3K/Akt, and Nrf2/ARE underpins the diverse pharmacological effects of these compounds. Further research focusing on direct, side-by-side comparisons of various derivatives in a range of biological assays is necessary to fully elucidate their SAR and to guide the rational design of novel delphinidin-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Authenticating Delphinidin-3-O-arabinoside Chloride Reference Standards
For researchers, scientists, and drug development professionals, the purity and identity of chemical reference standards are paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available Delphinidin-3-O-arabinoside chloride reference standards, supported by experimental data and detailed analytical protocols. This compound is an anthocyanin compound found in various plants, including Rhododendron species, and is noted for its potential antioxidant and other biological activities.[1][2]
Comparative Analysis of Reference Standards
The authentication of this compound reference standards relies on a combination of analytical techniques to confirm identity, purity, and content. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.
| Parameter | Supplier A (e.g., Molnova) | Supplier B (e.g., ChemFaces) | Supplier C (e.g., TOKIWA PHYTOCHEMICAL) | Published Data |
| Purity (by HPLC) | 98%[3] | > 95%[4] | ≥ 95%[5] | 95.64%[6] |
| Identity Confirmation | NMR: Consistent with structure[3] | - | - | ¹H NMR and ¹³C NMR data available[6] |
| Mass Spectrometry | - | - | - | ESI-LC/MS/MS: [M+] 464.9 (MS), 302.8 (MS/MS)[6] |
| Physical Description | Powder[4] | Powder[4] | - | Dark, reddish powder[7] |
| CAS Number | 171370-55-1[3] | 171370-55-1[4] | 28500-01-8[5] | 171370-55-1, 28500-01-8[8] |
| Molecular Formula | C₂₀H₁₉ClO₁₁[3] | C₂₀H₁₉ClO₁₁[4] | C₂₀H₁₉O₁₁Cl[5] | C₂₀H₁₉ClO₁₁[8] |
| Molecular Weight | 470.8[3] | 470.8[4] | 470.81[5] | 470.8 g/mol [8] |
Note: The data presented is based on publicly available information from supplier websites and scientific publications. For the most accurate and lot-specific information, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier.
Experimental Protocols for Authentication
Accurate authentication of this compound requires robust and validated analytical methods. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for anthocyanin analysis.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: 1% Formic acid in Water
-
B: 1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. A starting condition of 5-15% B, increasing to 30-50% B over 30-40 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Detection Wavelength: 520 nm.[4]
-
Sample Preparation: Dissolve the reference standard in a suitable solvent such as methanol (B129727) or a mixture of the mobile phase.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer is suitable for the analysis of this compound.
-
Ionization Mode: Positive ESI is typically used for anthocyanins.
-
Mass Analyzer: TOF or Quadrupole.
-
Scan Range: m/z 100-1000.
-
Expected Molecular Ion: The expected protonated molecule [M]⁺ for Delphinidin-3-O-arabinoside (the cation) is approximately m/z 435.09. The chloride salt will dissociate in solution.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragment ions. A major fragment would correspond to the delphinidin (B77816) aglycone at approximately m/z 303.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the unambiguous identification of this compound.
-
Solvent: A deuterated solvent such as Methanol-d₄ (CD₃OD) is commonly used.
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the delphinidin core and the sugar protons of the arabinose moiety.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.
-
Reference Data:
-
¹H NMR (600 MHz, CD₃OD): δ 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H).[6]
-
¹³C NMR (150 MHz, CD₃OD): δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3.[6]
-
Visualizing the Authentication Workflow and Biological Context
To provide a clearer understanding of the processes and the compound's relevance, the following diagrams illustrate the experimental workflow for authenticating a reference standard and a relevant biological signaling pathway.
Delphinidin and its glycosides have been reported to interact with various cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation and survival. Delphinidin has been shown to modulate this pathway.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn [molnova.cn]
- 3. molnova.cn [molnova.cn]
- 4. chemfaces.com [chemfaces.com]
- 5. tokiwaph.co.jp [tokiwaph.co.jp]
- 6. rsc.org [rsc.org]
- 7. biocrick.com [biocrick.com]
- 8. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory comparison of Delphinidin-3-O-arabinoside quantification
A Comparative Guide to the Quantification of Delphinidin-3-O-arabinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Delphinidin-3-O-arabinoside, a naturally occurring anthocyanin. Due to a lack of publicly available formal inter-laboratory comparison studies for this specific analyte, this document synthesizes performance data from validated methods for Delphinidin-3-O-arabinoside and structurally related anthocyanins. This approach serves as a valuable benchmark for laboratories engaged in the analysis of Delphinidin-3-O-arabinoside, aiding in method selection, development, and performance evaluation.
The accurate quantification of Delphinidin-3-O-arabinoside is essential for various research and development applications, including pharmacokinetic studies, quality control of natural health products, and investigation of its biological activities. The primary analytical techniques employed for the quantification of anthocyanins are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Vis spectrophotometry (pH differential method).[1]
Data Presentation: A Comparative Analysis of Analytical Methods
The quantification of Delphinidin-3-O-arabinoside and other anthocyanins is predominantly achieved using liquid chromatography-based methods.[2] High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) offers high selectivity and sensitivity for the analysis of individual anthocyanins.[3][4] The pH differential method is a simpler, more accessible spectrophotometric technique for determining the total monomeric anthocyanin content.[1][5]
Below is a summary of typical performance characteristics for these methods, compiled from validation studies of related anthocyanins.
Table 1: Performance Characteristics of HPLC-based Methods for Anthocyanin Quantification
| Parameter | Typical Performance | Comments |
| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between concentration and detector response. |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | Varies depending on the detector (MS is generally more sensitive). |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration that can be reliably quantified. |
| Accuracy (% Recovery) | 95 - 105% | Measures the closeness of the measured value to the true value.[6] |
| Precision (% RSD) | < 10% | Reflects the repeatability and intermediate precision of the method.[4][7] |
Table 2: Performance Characteristics of the pH Differential Method for Total Anthocyanin Quantification
| Parameter | Typical Performance | Comments |
| Applicability | Total Monomeric Anthocyanins | Does not distinguish between individual anthocyanins.[5] |
| Precision (% RSD) | < 15% | Generally higher variability than HPLC methods. |
| Correlation with HPLC | High (r > 0.9) | Good correlation for total anthocyanin content in many matrices.[1] |
Experimental Protocols
Protocol 1: Quantification of Individual Anthocyanins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of Delphinidin-3-O-arabinoside using HPLC. Method optimization and validation are crucial for each specific application and laboratory.
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract anthocyanins from the sample matrix while minimizing degradation.
-
Procedure:
-
Homogenize a known weight of the sample material (e.g., fruit, vegetable, or formulated product).
-
Extract the homogenized sample with an acidified solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of formic acid or hydrochloric acid to stabilize the anthocyanins in their flavylium (B80283) cation form.[4]
-
Employ an extraction technique such as sonication or maceration to enhance extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent, often the initial mobile phase of the HPLC method.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
-
2. Chromatographic Analysis:
-
Objective: To separate Delphinidin-3-O-arabinoside from other components in the extract for accurate quantification.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Solvent A: Acidified water (e.g., water with 0.5% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection:
-
3. Quantification:
-
Objective: To determine the concentration of Delphinidin-3-O-arabinoside in the sample.
-
Procedure:
-
Prepare a series of calibration standards of Delphinidin-3-O-arabinoside of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of Delphinidin-3-O-arabinoside in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: Quantification of Total Monomeric Anthocyanins by pH Differential Method
This method is based on the structural transformation of monomeric anthocyanins with a change in pH, resulting in a color change that can be measured spectrophotometrically.[5]
1. Reagent Preparation:
-
pH 1.0 Buffer: 0.025 M Potassium Chloride.
-
pH 4.5 Buffer: 0.4 M Sodium Acetate.
2. Sample Preparation:
-
Prepare an aqueous extract of the sample.
-
Dilute the extract with the pH 1.0 buffer to obtain an absorbance reading at 520 nm between 0.2 and 1.4.
3. Measurement:
-
Objective: To measure the absorbance difference of the sample at pH 1.0 and pH 4.5.
-
Procedure:
-
Take two aliquots of the diluted sample extract.
-
To one aliquot, add the pH 1.0 buffer.
-
To the second aliquot, add the pH 4.5 buffer.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of both solutions at 520 nm and 700 nm (to correct for haze).
-
The absorbance (A) is calculated as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.
-
4. Calculation:
-
Objective: To calculate the total monomeric anthocyanin concentration.
-
Formula:
-
Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L)
-
Where:
-
MW = Molecular Weight of the predominant anthocyanin (for Delphinidin, MW is 303.24 g/mol ; this needs to be adjusted for the specific arabinoside).
-
DF = Dilution Factor.
-
ε = Molar extinction coefficient of the predominant anthocyanin.
-
L = Pathlength of the cuvette (typically 1 cm).
-
-
Mandatory Visualization
Caption: Workflow for Delphinidin-3-O-arabinoside quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and Quantitative Methods to Evaluate Anthocyanins | Atlantis Press [atlantis-press.com]
- 3. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Effects of Delphinidin-3-O-arabinoside Chloride
This guide provides a comparative analysis of the antioxidant performance of Delphinidin-3-O-arabinoside chloride against other notable antioxidants. The content is intended for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and application.
Introduction to this compound
This compound is a type of anthocyanin, a class of water-soluble pigments belonging to the larger flavonoid group.[1][2] Anthocyanins are responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers.[1] Delphinidin (B77816) and its glycosides are recognized for their potent antioxidant properties, which are primarily attributed to their molecular structure, specifically the number and arrangement of hydroxyl groups.[3][4] These compounds exert various beneficial health effects, including antioxidative, antimicrobial, and anti-inflammatory activities, by modulating different cellular signaling pathways.[1] This guide focuses on comparing the antioxidant efficacy of this compound with its aglycone form (Delphinidin) and other common antioxidants.
Mechanism of Antioxidant Action
Flavonoids, including this compound, exhibit their antioxidant effects through several mechanisms:
-
Free Radical Scavenging: They can directly neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, which stabilizes the free radical.[5][6][7] The resulting flavonoid radical is relatively stable due to resonance delocalization.[8]
-
Metal Chelation: By binding to metal ions like iron and copper, flavonoids can prevent them from catalyzing the Fenton reaction, a major source of ROS production in biological systems.[8][9]
-
Modulation of Signaling Pathways: Anthocyanins can interfere with cellular signaling pathways, such as activating the Nrf2 pathway, which leads to the production of antioxidant enzymes and proteins.[8][10][11] They can also inhibit pro-inflammatory pathways like NF-κB.[8]
The antioxidant capacity of an anthocyanin is heavily influenced by its structure. A higher number of hydroxyl (-OH) groups on the B-ring of the flavonoid structure generally correlates with increased antioxidant activity.[4][12] However, glycosylation (the attachment of a sugar moiety, like arabinose) can sometimes reduce the antioxidant activity compared to the corresponding aglycone (the non-sugar part).[6][13]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated using various in vitro assays. The following table summarizes the comparative antioxidant activity of delphinidin, its glycosides, and other common antioxidants based on data from DPPH, Superoxide (B77818) Radical Scavenging, and Peroxynitrite Scavenging assays. A lower IC50 or EC50 value indicates higher antioxidant potency.
| Compound | Assay | IC50 / EC50 (µM) | Reference(s) |
| Delphinidin | DPPH Radical Scavenging | 3.74 - 80 | [3] |
| Delphinidin-3-O-glucoside | DPPH Radical Scavenging | 6.90 | [14] |
| Cyanidin | DPPH Radical Scavenging | 4.85 - 63 | [3] |
| Petunidin 3-O-glucoside | DPPH Radical Scavenging | 6.61 | [14] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 7.28 | [14] |
| Delphinidin | Superoxide Radical Scavenging | Most active among anthocyanidins | [3][14] |
| Cyanidin | Superoxide Radical Scavenging | Less active than Delphinidin | [14] |
| Delphinidin-3-O-arabinoside | Peroxynitrite Scavenging | Less reactive than many other anthocyanins | [14] |
| Cyanidin-3-O-glucoside | Peroxynitrite Scavenging | More reactive than Delphinidin glycosides | [14] |
Note: Data for this compound is limited. Values for delphinidin and its other glycosides are provided as close comparators. The variation in IC50/EC50 values across studies can be attributed to differences in experimental conditions.[3]
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the DPPH radical is observed as a color change from violet to pale yellow, which is measured spectrophotometrically.[15]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound, other antioxidants)
-
UV-Vis Spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Prepare DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.[13][15]
-
Prepare Test Samples: Dissolve the test compounds in methanol to prepare a series of concentrations.
-
Reaction: Add a specific volume of the test sample solution (e.g., 20 µL) to the DPPH working solution (e.g., 180 µL) in a 96-well plate.[13]
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[3][13]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[16]
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm the reagent to 37°C before use.
-
Prepare Test Samples: Prepare a series of concentrations of the test compounds.
-
Reaction: Add a small volume of the test sample (e.g., 100 µL) to the FRAP reagent (e.g., 900 µL or 3.4 mL).[16][17]
-
Incubation: Incubate the mixture for a specified time (e.g., 4 to 30 minutes) at 37°C.[16][17]
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is expressed as µmol Trolox equivalents (TE) per gram or µmol of the compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key antioxidant signaling pathway modulated by flavonoids and a typical workflow for an antioxidant assay.
Caption: General antioxidant and anti-inflammatory signaling pathway modulated by anthocyanins.
Caption: Standard experimental workflow for the DPPH radical scavenging assay.
Conclusion
Delphinidin stands out as a highly potent antioxidant, often exhibiting superior or comparable activity to other anthocyanidins like cyanidin, particularly in scavenging superoxide radicals.[3][14] This high potency is largely due to the three hydroxyl groups on its B-ring. The addition of a sugar moiety, such as arabinose in this compound, can influence this activity. While glycosylation is crucial for the bioavailability and stability of anthocyanins, it may slightly decrease the radical scavenging ability compared to the aglycone form.[6][18] For instance, studies on peroxynitrite scavenging suggest that delphinidin glycosides may be less reactive than other anthocyanins like cyanidin-3-glucoside.[14]
For researchers and drug development professionals, this compound represents a valuable natural compound with significant antioxidant potential. Its efficacy is rooted in both direct radical scavenging and the modulation of key cellular defense pathways like Nrf2. When selecting an antioxidant for a specific application, it is crucial to consider the type of oxidative stress involved and to evaluate performance using a range of relevant assays, as the antioxidant hierarchy can shift depending on the specific radical species and the assay methodology.
References
- 1. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analytical and Theoretical Studies of Antioxidant Properties of Chosen Anthocyanins; A Structure-Dependent Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unambiguous Identification of Delphinidin-3-O-arabinoside: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of bioactive compounds is paramount. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the definitive identification of Delphinidin-3-O-arabinoside, a key anthocyanin, benchmarked against other common analytical techniques.
High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a gold standard for the structural elucidation of natural products. Its ability to provide high-accuracy mass measurements and detailed fragmentation data allows for the confident identification of compounds, even in complex matrices. This guide will delve into the experimental protocol for HRMS analysis and compare its performance with alternative methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The confirmation of Delphinidin-3-O-arabinoside's identity relies on obtaining precise and accurate analytical data. While various techniques can be employed, they differ significantly in their specificity, sensitivity, and the structural information they provide.
| Technique | Principle | Advantages | Limitations |
| HRMS | Measures the mass-to-charge ratio (m/z) of ions with high accuracy and resolution. Fragmentation (MS/MS) provides structural information. | - High Specificity: Accurate mass measurement allows for the determination of the elemental composition. - High Sensitivity: Capable of detecting compounds at very low concentrations.[1] - Structural Information: MS/MS fragmentation patterns reveal the structure of the aglycone and the nature of the glycosidic bond. | - Isomer Differentiation: May not distinguish between isomers without chromatographic separation. - Complex Data Analysis: Requires specialized software and expertise for data interpretation. |
| HPLC-DAD | Separates compounds based on their polarity and detects them using UV-Vis absorbance. | - Quantitative Analysis: Provides accurate quantification of known compounds. - Widely Available: A common and robust technique in many laboratories. | - Limited Specificity: Identification is based on retention time and UV-Vis spectra, which can be similar for related compounds. - Lower Sensitivity: Less sensitive compared to mass spectrometry. |
| NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | - Unambiguous Structure Elucidation: Provides definitive information on the complete molecular structure, including stereochemistry. | - Lower Sensitivity: Requires larger amounts of pure sample. - Complex Spectra: Can be challenging to interpret for complex molecules or mixtures. |
Experimental Protocol: HRMS for Delphinidin-3-O-arabinoside Confirmation
This protocol outlines a typical LC-HRMS method for the identification of Delphinidin-3-O-arabinoside in a plant extract.
1. Sample Preparation:
-
Extraction: Macerate the plant material with a solution of methanol (B129727) containing 0.1% hydrochloric acid.
-
Purification: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the anthocyanin fraction with acidified methanol.
-
Final Preparation: Evaporate the solvent and reconstitute the extract in the initial mobile phase for LC-MS analysis.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan MS: Acquire data in the m/z range of 150-1000 with a resolution of at least 70,000.
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions. The precursor ion for Delphinidin-3-O-arabinoside ([M+H]⁺) is m/z 435.0927.
-
Collision Energy: Apply a normalized collision energy (e.g., 30-40%) to induce fragmentation.
Data Presentation: HRMS Confirmation of Delphinidin-3-O-arabinoside
The identity of Delphinidin-3-O-arabinoside is confirmed by the accurate mass of the molecular ion and its characteristic fragmentation pattern.
| Parameter | Expected Value | Observed Value (HRMS) | Mass Error (ppm) |
| Molecular Formula | C₂₀H₁₉O₁₁⁺ | - | - |
| Theoretical [M+H]⁺ (m/z) | 435.0927 | 435.0925 | < 5 ppm |
| Major Fragment Ion (m/z) | 303.0505 (Delphinidin aglycone) | 303.0503 | < 5 ppm |
The primary fragmentation pathway involves the neutral loss of the arabinoside sugar moiety (132.0423 Da), resulting in the delphinidin (B77816) aglycone fragment at m/z 303.0505.
Mandatory Visualizations
Caption: Workflow for the identification of Delphinidin-3-O-arabinoside using LC-HRMS.
Caption: Fragmentation pathway of Delphinidin-3-O-arabinoside in positive ion mode ESI-MS/MS.
References
A Comparative Guide to the Bioavailability of Delphinidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of different delphinidin (B77816) glycosides, supported by experimental data from in vitro, animal, and human studies. Delphinidin, a potent antioxidant anthocyanidin, is abundant in pigmented fruits and vegetables. Its therapeutic potential is intrinsically linked to its bioavailability, which is largely determined by the sugar moiety attached to the core aglycone structure. Understanding the comparative bioavailability of its various glycosidic forms is crucial for the development of effective nutraceuticals and therapeutics.
Quantitative Bioavailability Data
The bioavailability of delphinidin glycosides varies significantly depending on the attached sugar molecule. The following table summarizes key pharmacokinetic parameters from various studies.
| Delphinidin Glycoside | Study Model | Dose | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | Absolute Bioavailability (%) | Key Findings & Metabolites |
| Delphinidin-3-O-glucoside (Dp-3G) | Human | Delphinol® extract | 21.39 - 63.55 nmol/L[1][2] | 1.0 ± 0.3 h[1][2] | 0.14%[2] | Appears in plasma as intact glycoside and its 4'-O-methylated metabolite.[3][4][5][6] Degrades to gallic acid.[7] |
| Rat | 100 mg/kg bw | ~30 nmol/L (maintained after 4h)[5] | 15 min and 60 min (biphasic)[3][4][5][6] | - | Major metabolite is 4'-O-methyl delphinidin 3-O-glucoside.[3][5][6] | |
| Caco-2 cells | Blueberry extract | - | - | <1% transport efficiency[8] | Lower transport efficiency compared to other anthocyanins like malvidin (B83408) glucoside.[8] | |
| Delphinidin-3-O-rutinoside (Dp-3R) | Human | Black currant anthocyanin mixture | 73.4 ± 35.0 nmol/L[9][10] | 1.25 - 1.75 h[9] | - (Urinary excretion: 0.11 ± 0.05% of dose)[9][10] | Absorbed as intact glycoside.[9] Minor amounts of 4'-O-methyl-Dp-3R excreted in urine.[1][4] |
| Rat | 800 µmol/kg bw | 580 ± 410 nmol/L[9][10] | 0.5 - 2.0 h[9][10] | 0.49 ± 0.06%[1][4] | Primarily excreted as intact form in urine and methylated form in bile.[11] | |
| Delphinidin-3-O-galactoside (Dp-3-Gal) | Human | - | - | - | 0.48%[2] | Reported to have the highest bioavailability among the tested glycosides in one study.[1][4] |
| Delphinidin-3-O-arabinoside (Dp-3-Ar) | Human | - | - | - | 0.14%[2] | Lower bioavailability compared to the galactoside form.[1][4] |
Note: Direct comparison of bioavailability data across different studies should be done with caution due to variations in experimental conditions, dosage, and analytical methods.[12]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of delphinidin glycoside bioavailability. Below are outlines of key experimental protocols frequently employed in this field.
In Vivo Animal Pharmacokinetic Studies
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) of delphinidin glycosides in a rodent model.
-
Animal Model: Male Wistar rats are commonly used.[5][6] Animals are typically fasted overnight before administration of the test compound.
-
Test Compound Administration: A specific delphinidin glycoside (e.g., Delphinidin-3-O-glucoside) is administered orally via gavage.[5] The vehicle for administration is often a suspension in 0.5% - 1% carboxymethylcellulose (CMC) in water.[12]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[5] Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to purify and concentrate the anthocyanins and their metabolites.
-
Analytical Quantification: The concentrations of the parent delphinidin glycoside and its metabolites in the plasma samples are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[4]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC).
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13][14][15] This model is widely used to predict the intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[16]
-
Transport Experiment: The delphinidin glycoside solution is added to the apical (AP) side of the Transwell®, representing the intestinal lumen. The basolateral (BL) side contains a compound-free medium, representing the bloodstream.[16]
-
Sampling: Samples are collected from the basolateral side at various time points to determine the amount of the compound that has been transported across the cell monolayer.
-
Quantification: The concentration of the delphinidin glycoside in the basolateral samples is quantified by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: A typical workflow for assessing the bioavailability of delphinidin glycosides.
Delphinidin Absorption and Metabolism Pathway
Caption: Overview of delphinidin glycoside absorption and metabolism.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 5. Absorption and metabolism of delphinidin 3-O-beta-D-glucopyranoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and metabolism of delphinidin 3-O-beta-D-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-groups.usask.ca [research-groups.usask.ca]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the antioxidant, anti-inflammatory, and anticancer performance of Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside, supported by experimental data.
Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside (C3G) are two prominent anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond their natural coloring properties, these compounds have garnered significant scientific interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a detailed, head-to-head comparison of their performance, supported by experimental data, to aid researchers in their investigations.
Comparative Bioactivity Overview
While direct comparative studies between Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside are limited, research on their core structures (delphinidin and cyanidin) and other glycosylated forms provides valuable insights. The primary structural difference lies in the B-ring, where delphinidin (B77816) possesses three hydroxyl (-OH) groups compared to cyanidin's two. This structural distinction is a key determinant of their biological activity.
Antioxidant Activity
The antioxidant capacity of these anthocyanins is a cornerstone of their therapeutic potential. This activity is often evaluated using various in vitro assays that measure their ability to scavenge free radicals.
Quantitative Comparison of Antioxidant Capacity
| Compound | Assay | IC50 (µM) | Source |
| Delphinidin-3-O-arabinoside | XO | <2000 | [1] |
| Cyanidin-3-glucoside | DPPH | Not specified, but showed strong activity | [2] |
| Cyanidin-3-glucoside | Lipid Peroxidation | Not specified, but showed strong activity | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.[4][5][6][7][8]
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside).
-
Add a fixed volume of the DPPH solution to a microplate well or cuvette.
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Anti-inflammatory Activity
Both Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.[9][10][11][12][13][14][15]
Signaling Pathway Modulation
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibition of nitric oxide synthase (iNOS) activity in LPS-stimulated macrophages.[16][17][18][19][20]
Principle: The amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent.
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature in the dark for 10-15 minutes to allow for color development (a purple azo dye).
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anticancer Activity
Both delphinidin and cyanidin (B77932) glycosides have been shown to possess anticancer properties, including the ability to inhibit the proliferation of cancer cells.
Quantitative Comparison of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Source |
| Delphinidin-3-O-glucoside | HCT-116 (Colon Cancer) | 396 ± 23 | [21] |
| Delphinidin-3-O-glucoside | HT-29 (Colon Cancer) | 329 ± 17 | [21] |
| Cyanidin-3-glucoside | HCT-116-ROx (Oxaliplatin-Resistant Colon Cancer) | 32.5 (in combination with Oxaliplatin) | [22] |
| Cyanidin-3-glucoside | Colon Cancer Cells | No significant effect on proliferation alone | [23] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
Bioavailability
The bioavailability of anthocyanins is a critical factor in their in vivo efficacy. Generally, anthocyanins have relatively low bioavailability.
-
Cyanidin-3-glucoside: Studies have shown that C3G can be absorbed and metabolized in humans, with a relative bioavailability reported to be around 12.38%.[26][27][28][29][30] Its metabolites can be detected in the circulation for up to 48 hours after ingestion.[26][27][28]
-
Delphinidin-3-O-arabinoside: Data on the specific bioavailability of Delphinidin-3-O-arabinoside is limited. However, studies on delphinidin glycosides from sources like blueberries and elderberries have shown that they are absorbed, with the parent compound and its metabolites detectable in plasma and urine.[31][32]
Conclusion
Both Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside are promising natural compounds with significant antioxidant, anti-inflammatory, and anticancer potential. While direct comparative studies are not abundant, the available data suggests that their efficacy can be cell-type and assay-dependent. The greater number of hydroxyl groups in the B-ring of delphinidin may, in some contexts, confer superior antioxidant and anticancer activity. However, C3G has been more extensively studied and has shown potent anti-inflammatory effects and the ability to sensitize cancer cells to chemotherapy. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these two important anthocyanins. This guide provides a foundational framework and detailed protocols to support such future research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 9. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions | MDPI [mdpi.com]
- 11. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
- 12. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.cybassets.com [cdn.cybassets.com]
- 15. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol Griess Test [protocols.io]
- 19. promega.com [promega.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Role of Cyanidin-3-O-glucoside in Modulating Oxaliplatin Resistance by Reversing Mesenchymal Phenotype in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyanidin-3-glucoside binds to talin and modulates colon cancer cell adhesions and 3D growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. researchgate.net [researchgate.net]
- 26. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 29. research-groups.usask.ca [research-groups.usask.ca]
- 30. mdpi.com [mdpi.com]
- 31. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Showing experiments where Delphinidin 3-O-arabinoside has been detected in biofluids - Phenol-Explorer [phenol-explorer.eu]
A Comparative Guide to Validated Methods for Delphinidin-3-O-arabinoside Analysis in Functional Foods
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Delphinidin-3-O-arabinoside, a key anthocyanin found in various functional foods. The methodologies discussed are primarily High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) and Tandem Mass Spectrometry (HPLC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical protocols for this bioactive compound.
Comparison of Analytical Methods
The selection of an analytical method for Delphinidin-3-O-arabinoside quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of validation parameters for commonly employed methods. It is important to note that some of the cited data may refer to the broader class of anthocyanins or delphinidin (B77816) glycosides due to the limited availability of studies focusing solely on Delphinidin-3-O-arabinoside.
| Method | Analyte(s) | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Precision (RSD%) | Matrix | Reference |
| HPLC-DAD | Delphinidin-3-O-glucoside | ≥ 0.99 | 0.06 mg/kg | 0.20 mg/kg | 91.6 - 119 | < 6.2 (within-day) | Grape Skins | [1] |
| 89.9 - 123 | < 8.5 (between-day) | |||||||
| HPLC-MS/MS | Delphinidin-3-glucoside | 0.9976 | - | 0.15 ng/mL | - | - | Plasma | [2] |
| 0.9961 | - | 0.5 ng/mL | - | - | Urine | [2] | ||
| LC-MS/MS | Delphinidin-3-glucoside | > 0.99 | 0.05 ng/mL | 0.1 ng/mL | 85.2 - 96.4 | < 15 | Plasma & Urine | [3] |
| UHPLC-MS | Anthocyanins | > 0.99 | < 2.3 ng/mL | < 8.1 ng/mL | 54 - 108 | < 15 | Plasma |
Note: Data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions and matrices.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the extraction and analysis of Delphinidin-3-O-arabinoside.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and purifying anthocyanins from complex matrices like functional foods involves Solid-Phase Extraction.
-
Sample Homogenization: Homogenize the functional food sample (e.g., berries, juice) with an extraction solvent, often methanol (B129727) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain anthocyanin stability.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove sugars and other polar interferences.
-
Elution: Elute the anthocyanins with acidified methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol from the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., mobile phase).
2. HPLC-DAD Analysis
-
Chromatographic Column: A C18 reversed-phase column is most commonly used for anthocyanin separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Diode array detection is set to monitor at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.
-
Quantification: Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard of Delphinidin-3-O-arabinoside.
3. HPLC-MS/MS Analysis
For higher sensitivity and selectivity, especially in complex biological matrices, HPLC-MS/MS is the preferred method.
-
Chromatographic Conditions: The HPLC conditions are generally similar to those used for HPLC-DAD analysis.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed for anthocyanin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of Delphinidin-3-O-arabinoside) and a specific product ion generated through fragmentation in the collision cell. This highly selective detection method minimizes matrix interference.
-
Quantification: Similar to HPLC-DAD, quantification is based on a calibration curve of a reference standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Delphinidin-3-O-arabinoside in functional foods.
Caption: Workflow for Delphinidin-3-O-arabinoside analysis.
Signaling Pathway
Delphinidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of Delphinidin-3-O-arabinoside on the NF-κB signaling pathway, a central regulator of inflammation.[4][5][6]
Caption: Delphinidin-3-O-arabinoside inhibits NF-κB signaling.
References
- 1. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-groups.usask.ca [research-groups.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Potential Synergistic Effects of Delphinidin-3-O-arabinoside with Other Phenolics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the hypothesized synergistic effects of Delphinidin-3-O-arabinoside, a naturally occurring anthocyanin, with other phenolic compounds. While direct experimental data on these specific combinations are limited, this document provides a comparative framework based on existing research into the bioactivities of individual phenolics and their known synergistic interactions in other contexts. The aim is to furnish researchers with the foundational information and experimental designs necessary to investigate these potential synergies for therapeutic applications.
Delphinidin-3-O-arabinoside belongs to the flavonoid subclass of anthocyanins and is found in various pigmented plants.[1] Like other anthocyanins, it is a potent antioxidant.[2][3] The aglycone form, delphinidin (B77816), has been shown to modulate several signaling pathways implicated in cancer and inflammation, including the NF-κB and Nrf2/ARE pathways.[4] The sugar moiety, in this case, arabinose, is crucial for its bioavailability.[2]
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of interest in pharmacology and drug development. Studies have demonstrated significant synergistic antioxidant effects between various phenolic compounds, such as the combination of gallic acid and caffeic acid.[5] This suggests that combining Delphinidin-3-O-arabinoside with other phenolics could enhance its therapeutic potential.
Potential Synergistic Combinations and Hypothesized Mechanisms
This section outlines potential synergistic pairings for Delphinidin-3-O-arabinoside and the scientific rationale for investigating them.
Delphinidin-3-O-arabinoside and Quercetin (B1663063)
Rationale: Quercetin, a widely studied flavonoid, is known for its anti-inflammatory, antioxidant, and anti-cancer properties.[6][7] Both delphinidin and quercetin have been shown to influence pathways related to cancer and inflammation, such as the PI3K-AKT signaling pathway.[6] A combination of these two compounds could lead to a more potent modulation of these pathways.
Hypothesized Synergistic Effect: Enhanced anti-cancer activity through multi-target inhibition of cell proliferation and survival pathways.
Delphinidin-3-O-arabinoside and Resveratrol (B1683913)
Rationale: Resveratrol, a stilbenoid, is recognized for its antioxidant and anti-inflammatory effects and has been shown to potentiate the antioxidant effects of other compounds.[8][9] Studies on binary mixtures of resveratrol with other phenolics like catechin (B1668976) have confirmed synergistic antioxidant activity.[10]
Hypothesized Synergistic Effect: Potentiated antioxidant and anti-inflammatory responses, potentially through complementary mechanisms of action on cellular signaling cascades.
Proposed Experimental Protocols
To validate the hypothesized synergistic effects, a series of in vitro experiments are proposed. The following are detailed methodologies for key assays.
Assessment of Synergistic Antioxidant Activity
Objective: To quantify the antioxidant capacity of individual compounds and their combinations.
Methodology: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a widely used method to assess the antioxidant power of a substance.
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Sample Preparation: Prepare stock solutions of Delphinidin-3-O-arabinoside, the selected phenolic compound (e.g., Quercetin or Resveratrol), and their combinations in various molar ratios (e.g., 1:1, 1:2, 2:1).
-
Assay Procedure:
-
Add 10 µL of the sample (or standard/blank) to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis: Construct a standard curve using a known antioxidant (e.g., Trolox). The antioxidant capacity of the samples is expressed as Trolox equivalents (TE). The synergistic effect is determined by comparing the experimental FRAP value of the mixture with the calculated theoretical additive value.
Evaluation of Synergistic Anti-inflammatory Effects
Objective: To determine the effect of the compound combinations on inflammatory markers in a cell-based model.
Methodology: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of Delphinidin-3-O-arabinoside, the other phenolic, and their combinations for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve. A significant reduction in NO production by the combination compared to individual compounds indicates a synergistic anti-inflammatory effect.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Synergistic Antioxidant Effects (FRAP Assay)
| Compound/Combination | Concentration (µM) | Experimental FRAP Value (TE) | Theoretical Additive FRAP Value (TE) | Synergy/Antagonism (%) |
| Delphinidin-3-O-arabinoside | X | |||
| Phenolic X | Y | |||
| Combination (1:1) | X+Y | |||
| Combination (1:2) | X+2Y | |||
| Combination (2:1) | 2X+Y |
Table 2: Synergistic Anti-inflammatory Effects (NO Inhibition)
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (LPS only) | - | 0% | |
| Delphinidin-3-O-arabinoside | X | ||
| Phenolic X | Y | ||
| Combination (1:1) | X+Y | ||
| Combination (1:2) | X+2Y | ||
| Combination (2:1) | 2X+Y |
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential signaling pathway that could be targeted by the synergistic action of Delphinidin-3-O-arabinoside and another phenolic compound.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Conclusion
While further empirical evidence is required, the existing literature strongly suggests that combining Delphinidin-3-O-arabinoside with other phenolic compounds like quercetin or resveratrol holds significant promise for achieving synergistic therapeutic effects. The proposed experimental framework in this guide offers a starting point for researchers to systematically investigate these interactions. Such studies are crucial for the development of novel, more effective combination therapies for a range of diseases, including those with inflammatory and oxidative stress-related pathologies.
References
- 1. Showing dietary polyphenol Delphinidin 3-O-arabinoside - Phenol-Explorer [phenol-explorer.eu]
- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic and Anthocyanin Compounds and Antioxidant Activity of Tamarillo (Solanum betaceum Cav.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targets and Effects of Common Biocompounds of Hibiscus sabdariffa (Delphinidin-3-Sambubiosid, Quercetin, and Hibiscus Acid) in Different Pathways of Human Cells According to a Bioinformatic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of combined treatment with resveratrol and indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Delphinidin-3-O-arabinoside Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Delphinidin-3-O-arabinoside chloride, a naturally occurring anthocyanin. While some safety data sheets (SDS) indicate that Delphinidin chloride is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle all laboratory chemicals with caution and adhere to established safety protocols.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Source |
| Eye Protection | Safety goggles with side protection. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., NBR - Nitrile rubber). | [3] |
| Protective Clothing | Standard laboratory coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary. | [4] |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to an area with fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
After eye contact: Rinse the eyes with plenty of water and remove contact lenses if present.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound depends on the form of the waste. It is critical to differentiate between the pure compound, solutions containing the compound, and contaminated materials.
Step 1: Consultation and Assessment
-
Consult Institutional and Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[1]
-
Identify the Waste Stream: Determine the type of waste to be disposed of:
-
Pure this compound powder.
-
Solutions containing this compound.
-
Contaminated materials (e.g., personal protective equipment, empty containers, absorbent paper).[1]
-
Step 2: Disposal of Pure Compound and Concentrated Solutions
-
Licensed Chemical Waste Disposal: The recommended method for disposing of pure this compound or its concentrated solutions is through a licensed chemical waste disposal service.[1] These services are equipped to handle and treat chemical waste in an environmentally safe manner, often through controlled incineration.[1]
-
Packaging for Disposal:
-
Carefully place the pure compound or concentrated solution in a designated, well-sealed, and clearly labeled waste container.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.
-
-
Prohibition of Sewer Disposal: Do not discharge this compound or its solutions into the sewer system.[1]
Step 3: Disposal of Dilute Solutions
-
Collection: Collect all dilute aqueous solutions containing this compound in a designated waste container.
-
Treatment as Chemical Waste: Treat the collected dilute solutions as chemical waste and arrange for their disposal through your institution's licensed chemical waste disposal service.
Step 4: Disposal of Contaminated Materials
-
Solid Waste:
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., water or a solvent in which the compound is soluble).[1]
-
Collect the rinsate and treat it as chemical waste for proper disposal.[1]
-
Once cleaned, the container can be disposed of as regular laboratory waste, in accordance with local regulations.[1] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]
-
Disposal Workflow Diagram
References
Personal protective equipment for handling Delphinidin-3-O-arabinoside chloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Delphinidin-3-O-arabinoside chloride. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes | Safety goggles with side-shields | Must be compliant with EN 166 or equivalent standards.[4] |
| Hands | Category III chemical-resistant gloves | Nitrile rubber (NBR) or similar impervious material is recommended. Gloves must be tested according to EN 374.[4][5] |
| Body | Long-sleeved laboratory coat or professional overalls | Should be category I and compliant with Directive 89/686/EEC and standard EN ISO 20344.[4] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a mask with a type A filter (EN 14387) is required. | Ensure adequate ventilation. If threshold limits are exceeded, respiratory protection is necessary.[4][6] |
| Feet | Closed-toe safety footwear | Provides protection against spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory space. The use of a fume hood is recommended, especially when handling the powdered form of the compound to avoid inhalation of dust.[6]
-
Have an accessible safety shower and eyewash station readily available.[6]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
2. Handling the Compound:
-
Before use, the user must review the complete Safety Data Sheet (SDS) for the compound or a similar anthocyanin if a specific one is unavailable.[1]
-
Wear all the recommended PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale the compound.[1]
-
When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
If preparing a solution, dissolve the compound in the appropriate solvent within a fume hood. Organic solvents such as DMSO and dimethylformamide may be used.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Chemical: Dispose of the chemical waste in a designated, labeled container for hazardous materials. Consult local and national regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines. Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
